Product packaging for Isononyl alcohol(Cat. No.:CAS No. 2430-22-0)

Isononyl alcohol

Cat. No.: B036306
CAS No.: 2430-22-0
M. Wt: 144.25 g/mol
InChI Key: QDTDKYHPHANITQ-UHFFFAOYSA-N
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Description

Isononyl alcohol (INA) is a primary, branched-chain C9 alcohol of significant industrial and research importance, primarily serving as a key chemical intermediate. Its foremost application is in the synthesis of diisononyl phthalate (DINP), a prominent high-molecular-weight phthalate plasticizer used extensively to impart flexibility, durability, and workability to polyvinyl chloride (PVC) products, ranging from wire and cable insulation to synthetic leather and flooring. The mechanism of action of INA in this context is indirect; its esterification with phthalic anhydride creates DINP, which subsequently acts by embedding itself between the polymer chains of PVC, reducing the intermolecular forces and increasing the free volume, thereby allowing the chains to move more freely and resulting in a flexible material. Beyond plasticizer production, this compound is a valuable feedstock in the synthesis of lubricant additives, acrylate esters, and surfactants, where its branched structure contributes to properties like low volatility and improved solubility. For researchers, high-purity this compound is critical for studying polymer chemistry, developing novel material formulations, optimizing catalytic hydrogenation processes of C8/C9 olefins, and conducting environmental and toxicological assessments of its derivative compounds. This reagent provides a well-defined starting material for investigating structure-property relationships in ester synthesis and polymer plasticization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O B036306 Isononyl alcohol CAS No. 2430-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyloctan-1-ol
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InChI

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3
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InChI Key

QDTDKYHPHANITQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20O
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DSSTOX Substance ID

DTXSID2058675
Record name 7-Methyl-1-octanol
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Molecular Weight

144.25 g/mol
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Physical Description

Liquid
Record name Isononanol
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CAS No.

2430-22-0, 27458-94-2, 68526-84-1
Record name 7-Methyl-1-octanol
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Record name 1-Octanol, 7-methyl-
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Record name Isononyl alcohol
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Record name ISONONYL ALCOHOL
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Isononyl Alcohol via Octene Hydroformylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isononyl alcohol, a crucial intermediate in the production of plasticizers, surfactants, and lubricants. The primary industrial route involves a two-step process: the hydroformylation (or oxo synthesis) of octene isomers to produce nonanal, followed by the hydrogenation of the resulting aldehyde to this compound. This document details the underlying chemistry, catalytic systems, experimental protocols, and quantitative performance metrics associated with this process.

Process Overview: From Octene to this compound

The synthesis begins with a feedstock of octene isomers, typically produced from the dimerization of butenes.[1][2] This mixed octene stream is then reacted with synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), in the presence of a catalyst. This first step, hydroformylation, yields C9 aldehydes, primarily nonanal and its isomers (e.g., 2-methyloctanal).[1][3] The resulting aldehydes are subsequently hydrogenated to produce the final this compound product, which is then purified by distillation.[3]

The overall chemical transformation is outlined below:

Step 1: Hydroformylation of Octene C₈H₁₆ + CO + H₂ → C₉H₁₈O

Step 2: Hydrogenation of Nonanal C₉H₁₈O + H₂ → C₉H₂₀O

A schematic of the complete experimental workflow is presented below.

G cluster_0 Raw Materials cluster_1 Hydroformylation Stage cluster_2 Intermediate Stage cluster_3 Hydrogenation Stage cluster_4 Purification & Product Octene Mixed Octenes Reactor1 Hydroformylation Reactor Octene->Reactor1 Syngas Syngas (CO + H₂) Syngas->Reactor1 CatalystSep Catalyst Separation & Recycling Reactor1->CatalystSep Crude Aldehyde + Catalyst CatalystSep->Reactor1 Recycled Catalyst Nonanal Crude Nonanal CatalystSep->Nonanal Reactor2 Hydrogenation Reactor Nonanal->Reactor2 Purification Distillation & Refinement Reactor2->Purification INA This compound (INA) Purification->INA

Caption: General workflow for this compound synthesis.

Core Chemistry: The Hydroformylation of Octene

Hydroformylation is one of the most significant industrial processes in homogeneous catalysis.[4] The choice of catalyst is critical and is typically based on either cobalt or rhodium. While cobalt catalysts are less expensive, rhodium-based systems operate under milder conditions (lower pressure and temperature) and generally exhibit higher activity and selectivity towards the desired linear aldehyde product.[5]

Catalytic Systems

Rhodium-Based Catalysts: Modern low-pressure (LP) oxo processes predominantly use rhodium catalysts modified with phosphine ligands.[4] The ligand plays a crucial role in stabilizing the catalyst and influencing its selectivity. Bulky phosphine or phosphite ligands are often employed to favor the formation of the linear nonanal over its branched isomers, which is desirable for producing high-quality plasticizers. A variety of phosphine ligands, such as triphenylphosphine (PPh₃) and self-assembling phosphines like 6,6′-(phenylphosphanediyl)bis(pyridin-2(1H)-one) (DPONP), have been investigated to optimize performance, especially at industrially relevant temperatures (>100 °C).[4][6]

Cobalt-Based Catalysts: Traditional high-pressure processes often utilize cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈). These systems require more stringent operating conditions (e.g., 120–200°C and 4–20 MPa) but remain a viable option.[5] Ligands like phosphine oxides can be used to form a cobalt/phosphine oxide catalyst system in situ.[5]

Quantitative Data on Catalyst Performance

The performance of various catalytic systems in the hydroformylation of 1-octene is summarized below. Key metrics include substrate conversion, selectivity towards aldehydes, and the ratio of linear (n) to branched (iso) aldehyde products.

Catalyst SystemLigandTemp. (°C)Pressure (bar)Conversion (%)Aldehyde Selectivity (%)n/iso RatioReference(s)
[Rh(acac)(CO)₂]DPONP (L6)12020 (Syngas)~98>9598:2[4]
Rh/PSA-PPh₃PPh₃10020 (Syngas)96.398.4-[7]
Rh/tpptsTPPTS10020 (Syngas)29.731.2-[7]
HRh(CO)(PPh₃)₃P(OPh)₃9015 (Syngas)979510:1[8]
Cobalt CompoundPhosphine Oxide140-18060-150High Yield--[5]
Co-B/TNTsTriphenylphosphine150-97.431.6 (Yield)70:30[9]

Experimental Protocols

The following sections provide generalized yet detailed protocols for the synthesis of this compound based on common laboratory practices for rhodium-catalyzed hydroformylation and subsequent hydrogenation.

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Octene

This procedure is based on a typical batch reaction using a rhodium/phosphine catalyst system.

Materials and Equipment:

  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature/pressure controls.

  • 1-Octene (substrate)

  • Toluene (solvent)

  • [Rh(acac)(CO)₂] (catalyst precursor)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Isooctane (internal standard for GC analysis)

  • Syngas (1:1 mixture of CO/H₂)

  • Inert gas (Nitrogen or Argon)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reactor Preparation: The autoclave is thoroughly cleaned and dried. Add the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the phosphine ligand (a typical ligand-to-rhodium molar ratio is 4:1 to 10:1) to the reactor.

  • Addition of Reactants: Under an inert atmosphere, add the solvent (e.g., toluene), the substrate (1-octene), and the internal standard (isooctane).

  • Sealing and Purging: Seal the reactor and purge it several times with the inert gas, followed by purging with syngas to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100-120°C).[4]

  • Reaction Monitoring: The reaction is typically run for several hours (e.g., 4 hours).[4][7] Monitor the reaction progress by observing the pressure drop due to gas consumption. Samples of the reaction mixture can be carefully withdrawn at intervals through the sampling valve for GC analysis.

  • Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess syngas in a fume hood.

  • Product Analysis: Open the reactor and collect the liquid product. Analyze the crude product mixture by GC-FID to determine the conversion of 1-octene and the yield and selectivity of the nonanal isomers.[4]

Protocol 2: Hydrogenation of Nonanal to this compound

The crude nonanal from the hydroformylation step is hydrogenated to the corresponding alcohol.

Materials and Equipment:

  • High-pressure hydrogenation reactor (can be the same autoclave as above).

  • Crude nonanal mixture.

  • Hydrogenation catalyst (e.g., Raney Nickel, or a supported catalyst like Pd/C or Ru/C).

  • Solvent (e.g., ethanol or isopropanol, if necessary).

  • Hydrogen (H₂) gas.

  • Filtration apparatus.

  • Distillation apparatus.

Procedure:

  • Reactor Charging: Charge the crude nonanal into the high-pressure reactor. If using a slurry catalyst like Raney Nickel, add it to the aldehyde mixture.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air, then purge with hydrogen.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0–6.0 MPa). Heat the reactor to the target temperature (e.g., 50–120°C) while stirring.[10]

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. The reaction time can vary from 1 to 5 hours.[10]

  • Cooldown and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen. The catalyst is removed by filtration. For slurry catalysts, this is a critical step to ensure a product free of metal contaminants.

  • Purification: The resulting crude this compound is purified by fractional distillation under reduced pressure to separate the alcohol from any unreacted aldehyde, solvent, and high-boiling byproducts.[3][11]

Analytical Characterization

The analysis of reactants and products is essential for process optimization. Gas chromatography is the primary technique used.

  • Method: Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Column: A polar column, such as one coated with Carbowax 20M, is suitable for separating the isomeric aldehydes and alcohols. A nonpolar column like squalane can be used for resolving the unreacted octene isomers.[12]

  • Internal Standard: An internal standard such as isooctane or methylcyclopentane is added to the reaction mixture for accurate quantification of products and reactants.[4][12]

  • Sample Preparation: Samples withdrawn from the reactor are typically diluted with a solvent (e.g., methanol or acetone) before injection into the GC.[4]

  • Quantification: The conversion of octene and the selectivity for each product are calculated from the peak areas relative to the internal standard.

The logical relationship between the key analytical steps is depicted in the diagram below.

G Sample Withdraw Reaction Sample Dilute Dilute with Solvent (e.g., MeOH) Sample->Dilute Spike Add Internal Standard (e.g., Isooctane) Dilute->Spike Inject Inject into GC-FID Spike->Inject Separate Separation on Capillary Column Inject->Separate Detect Flame Ionization Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Conversion, Yield, & Selectivity Integrate->Calculate

Caption: Workflow for GC analysis of hydroformylation products.

References

Rhodium-phosphine oxide catalyst in isononyl alcohol production.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Rhodium-Phosphine Oxide Catalysts in Isononyl Alcohol Production

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of rhodium-phosphine oxide catalyst systems in the production of this compound (INA). INA is a critical precursor for the synthesis of plasticizers such as diisononyl phthalate (DINP). The industrial production of INA is primarily achieved through a two-step oxo process: the hydroformylation of mixed octene isomers to isononyl aldehydes, followed by the hydrogenation of these aldehydes to the final alcohol product. The efficiency and selectivity of the initial hydroformylation step are paramount, and rhodium-based catalysts have become central to modern, low-pressure processes.

The Evolution from Cobalt to Rhodium Catalysis

Historically, the hydroformylation of higher olefins was dominated by cobalt-based catalysts. However, these processes required harsh conditions, including high temperatures and pressures, which led to significant byproduct formation and a large waste footprint. The development of rhodium-based catalysts in the 1970s revolutionized the oxo process, allowing for significantly milder reaction conditions and lower catalyst usage. While highly effective for short-chain olefins like propylene, adapting rhodium catalysts for higher, branched olefins like mixed octenes presented challenges related to catalyst activity and stability. The introduction of phosphine and, more specifically, phosphine oxide-modified rhodium systems has been a key development in overcoming these hurdles.

The Role of Phosphine Oxide in the Catalytic System

The term "rhodium-phosphine oxide catalyst" in the context of this compound production encompasses a system where the phosphine oxide species plays a critical, albeit complex, role. It can function both as a performance-modifying ligand and as a key component in the catalyst's lifecycle of deactivation and regeneration.

  • As a Ligand/Promoter: Phosphine oxides, such as triphenylphosphine oxide (TPPO), can be used as ligands in the hydroformylation of olefins.[1] Some studies have found that certain phosphine oxide ligands are more effective than their phosphine analogues.[2] Preliminary mechanistic studies suggest that weak coordination between the rhodium center and the P=O double bond may induce exceptional reactivity.[3] The addition of phosphine oxides can also dramatically improve the preactivation of the catalyst precursor, reducing induction times and saving energy.[4]

  • In Catalyst Regeneration: In industrial processes, the active catalyst is often a rhodium-phosphine complex (e.g., with triphenylphosphine). During the reaction, some of this phosphine ligand can be oxidized to phosphine oxide, leading to changes in catalyst activity. More importantly, phosphine oxide is a central species in patented catalyst regeneration loops. A deactivated catalyst stream can be treated with an oxidant like air, which intentionally converts the remaining phosphine ligands to phosphine oxides.[5] This reduces their binding affinity to rhodium, allowing for the recovery, purification, and reactivation of the precious metal, which is then recharged with fresh phosphine ligand and returned to the reactor.[5]

Catalytic Mechanism and Process Workflow

The core reaction follows the generally accepted Heck-Breslow mechanism for hydroformylation. The process involves the coordination of the olefin to a rhodium-hydride complex, followed by a series of insertion and addition steps to yield the aldehyde product.

Hydroformylation_Cycle Figure 1: Generalized Catalytic Cycle for Rhodium-Catalyzed Hydroformylation of Octene A [Rh]H(CO)nL Active Catalyst B Olefin Coordination A->B + Octene C π-Complex B->C D Hydride Migration (Migratory Insertion) C->D - Octene E Alkyl-Rhodium Complex D->E F CO Insertion E->F + CO G Acyl-Rhodium Complex F->G H Oxidative Addition of H₂ G->H + H₂ I Dihydrido-Acyl Complex H->I J Reductive Elimination I->J - Aldehyde J->A

Figure 1: Generalized Catalytic Cycle for Rhodium-Catalyzed Hydroformylation of Octene

In a commercial setting, managing the expensive rhodium catalyst is crucial. The Mitsubishi Chemical process, for example, pioneered a catalyst recycle system where the rhodium-phosphine catalyst is oxidized to regenerate a rhodium-phosphine oxide species, facilitating its separation and recycling.

Figure 2: Industrial Workflow for Catalyst Regeneration and Recycling

Experimental Protocols

While detailed industrial protocols are proprietary, a representative laboratory-scale procedure for the hydroformylation of an octene isomer can be synthesized from public-domain research.

Objective: To convert 1-octene to nonanal isomers using a rhodium-based catalyst.

Materials:

  • Rhodium Precursor: Hydridocarbonyltris(triphenylphosphine)rhodium(I) [RhH(CO)(PPh₃)₃]

  • Ligand: Triphenylphosphine (TPP) or Triphenylphosphine oxide (TPPO)

  • Substrate: 1-octene

  • Solvent: Toluene or another high-boiling, inert solvent

  • Gases: Syngas (1:1 mixture of H₂/CO), high-purity Nitrogen (N₂)

Representative Protocol:

  • Reactor Preparation: A high-pressure autoclave reactor (e.g., Parr reactor) is thoroughly cleaned, dried, and purged with N₂.

  • Charging the Reactor: The reactor is charged with the rhodium precursor, the ligand (a molar excess relative to rhodium is typical), the solvent, and the 1-octene substrate under an inert N₂ atmosphere.

  • Sealing and Purging: The reactor is sealed and purged multiple times with syngas to remove all residual N₂ and air.

  • Reaction Conditions: The reactor is pressurized with the H₂/CO syngas mixture to the target pressure (e.g., 20-40 bar). Stirring is initiated, and the reactor is heated to the desired temperature (e.g., 90-110°C).

  • Monitoring: The reaction is monitored by observing the pressure drop as the syngas is consumed. Gas uptake can be measured from a calibrated reservoir. Aliquots may be carefully taken (if the system allows) to analyze conversion by Gas Chromatography (GC).

  • Termination and Cool-down: After the desired reaction time or cessation of gas uptake, the reactor is cooled to room temperature. The remaining syngas is carefully vented in a fume hood.

  • Product Analysis: The liquid product mixture is collected. The conversion of 1-octene and the selectivity to n-nonanal and iso-nonanal isomers are determined by GC, often using an internal standard.

  • Post-Processing: The resulting aldehyde can be separated from the catalyst solution by distillation. This aldehyde mixture is then subjected to a subsequent hydrogenation step (e.g., using a Raney Nickel or palladium catalyst) to produce the final this compound.

Quantitative Performance Data

The performance of rhodium-catalyzed hydroformylation is highly dependent on the specific ligand, substrate, and reaction conditions. The following table summarizes representative data compiled from various literature sources for the hydroformylation of C8 olefins.

Catalyst System / LigandSubstrateTemp. (°C)Pressure (bar)Syngas (H₂/CO)Conversion (%)Aldehyde Selectivity (%)n:iso RatioReference(s)
RhH(CO)(PPh₃)₃ / TPP1-Octene90201:1High>95~2-3[6],[7]
Rh-Phosphine OxideC8 Olefins80-12020-301:1>90>98N/A[1],[8]
Rh-TriphenylphosphineMethyl Oleate95-11035-1381:190-99HighN/A[9],[10]

Note: This table presents generalized data from multiple sources to illustrate typical process parameters and outcomes. Direct comparison between rows is not advised as experimental conditions and catalyst preparations vary.

Conclusion

The use of rhodium-phosphine oxide systems in the production of this compound represents a sophisticated application of homogeneous catalysis. These systems offer high selectivity and operate under mild conditions, marking a significant improvement over older technologies. The nuanced role of phosphine oxide as both a potential performance-enhancing ligand and a key intermediate in industrial catalyst recycling loops highlights the intricate chemical engineering required to maintain an efficient and economically viable process. For researchers, further development in this area could focus on novel phosphine oxide ligands that enhance catalyst activity and stability, or on even more efficient methods for the separation and regeneration of the active rhodium species.

References

An In-Depth Technical Guide to the Chemical Structure and Isomers of C9 Oxo Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C9 oxo alcohols are a significant class of chemical compounds with the general formula C9H20O. Primarily existing as a complex mixture of isomers, they are produced on a large scale through the hydroformylation of octene isomers, a process known as the oxo process. This guide provides a comprehensive overview of the chemical structures, isomeric forms, and physicochemical properties of C9 oxo alcohols. It also delves into their synthesis, analytical separation, and potential biological interactions, offering valuable insights for professionals in research and development.

Chemical Structure and Isomerism

The term "C9 oxo alcohol" or "isononyl alcohol" typically refers to a mixture of branched-chain nine-carbon primary alcohols. The specific isomeric composition of the mixture is dependent on the octene feedstock and the conditions of the oxo synthesis. Common isomers include derivatives of heptanol and hexanol with methyl branches.

One of the most well-characterized isomers is 3,5,5-trimethyl-1-hexanol . This isomer is a primary alcohol with a nine-carbon backbone and is a significant component of many commercial this compound mixtures. It is also used as a fragrance ingredient.[1]

The structural diversity of C9 oxo alcohols arises from the various possible branching patterns of the carbon chain. This isomerism significantly influences their physical and chemical properties, as well as their applications and potential biological activities.

Below is a diagram illustrating the general structure of a C9 oxo alcohol and the specific structure of a prominent isomer, 3,5,5-trimethyl-1-hexanol.

G cluster_0 General Structure of a C9 Oxo Alcohol cluster_1 3,5,5-Trimethyl-1-hexanol C8H17 C8H17 CH2OH CH2OH C8H17->CH2OH Branched Alkyl Chain C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C3_CH3 C3->C3_CH3 C5 C4->C5 C6 C5->C6 C5_CH3_1 C5->C5_CH3_1 C5_CH3_2 C5->C5_CH3_2 O C6->O H_O O->H_O C1_label CH3 C2_label CH2 C3_label CH C4_label CH2 C5_label C C6_label CH2 O_label OH C3_CH3_label CH3 C5_CH3_1_label CH3 C5_CH3_2_label CH3

Figure 1: General and specific structures of C9 oxo alcohols.

Physicochemical Properties

The physicochemical properties of C9 oxo alcohols are influenced by their isomeric structure. Generally, they are colorless liquids with a mild odor. They are sparingly soluble in water but miscible with most organic solvents. A summary of the available quantitative data for prominent C9 oxo alcohol isomers is presented in the table below.

Property1-Nonanol7-Methyloctan-1-ol (this compound)3,5,5-Trimethyl-1-hexanol
Molecular Formula C9H20OC9H20OC9H20O
Molar Mass ( g/mol ) 144.25144.258144.258
Density (g/cm³) 0.827 (at 25°C)[2]0.830.824
Boiling Point (°C) 215[2]215194
Melting Point (°C) -8 to -6[2]--70
Flash Point (°C) 989880
Water Solubility Slightly soluble[2]Slightly soluble0.45 g/L
Vapor Pressure (mm Hg) 0.020.0198-
CAS Number 143-08-82430-22-03452-97-9

Experimental Protocols

Synthesis of C9 Oxo Alcohols via the Oxo Process

The industrial production of C9 oxo alcohols is predominantly achieved through the oxo process, which involves two main stages: hydroformylation and hydrogenation.

1. Hydroformylation of Octenes:

This step involves the reaction of octene isomers with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce nonanal isomers.

  • Reactants: Mixed octenes, Syngas (CO and H₂).

  • Catalyst: Cobalt-based or rhodium-based catalysts are commonly used.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures. For instance, using a cobalt-containing catalyst, the temperature may range from 50 to 220°C and the pressure from 100 to 400 bar.

2. Hydrogenation of Nonanals:

The resulting nonanal isomers are then hydrogenated to produce the corresponding C9 oxo alcohols.

  • Reactant: Nonanal isomers.

  • Reducing Agent: Hydrogen (H₂).

  • Catalyst: A hydrogenation catalyst, such as nickel, copper, platinum, or palladium, is employed.[3]

  • Reaction Conditions: The hydrogenation is typically carried out in a fixed-bed reactor. For example, the reaction temperature can be in the range of 50-120°C, with a pressure of 2.0-6.0 MPa.[3]

The following diagram illustrates the general workflow for the synthesis of C9 oxo alcohols.

G octenes Mixed Octenes hydroformylation Hydroformylation (Cobalt or Rhodium Catalyst) octenes->hydroformylation syngas Syngas (CO + H2) syngas->hydroformylation nonanals Nonanal Isomers hydroformylation->nonanals hydrogenation Hydrogenation (Ni, Cu, Pt, or Pd Catalyst) nonanals->hydrogenation hydrogen Hydrogen (H2) hydrogen->hydrogenation c9_alcohols C9 Oxo Alcohols hydrogenation->c9_alcohols

Figure 2: Synthesis workflow for C9 oxo alcohols.
Analytical Separation of C9 Oxo Alcohol Isomers by Gas Chromatography

Due to the complex isomeric nature of C9 oxo alcohols, gas chromatography (GC) is the preferred analytical technique for their separation and quantification.

  • Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

  • Stationary Phase: The choice of the GC column's stationary phase is critical for resolving the various isomers. Both polar and non-polar stationary phases can be employed, and the selection depends on the specific isomers being analyzed.

  • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification of the separated isomers.

  • Typical Conditions (General Protocol for Alcohols):

    • Injector Temperature: ~250°C

    • Oven Temperature Program: An initial temperature of around 50-70°C, held for a few minutes, followed by a ramp up to a final temperature of 200-250°C.

    • Carrier Gas: Helium or hydrogen.

    • Detector Temperature: ~250-300°C

A detailed protocol for the separation of a specific mixture of C9 alcohol isomers would require optimization of these parameters.

Biological Activity and Signaling Pathways

The direct interaction of C9 oxo alcohols with specific signaling pathways in human cells is an area of ongoing research. Much of the available toxicological data pertains to their downstream products, such as diisononyl phthalate (DINP), which is a major plasticizer derived from this compound.

Studies on DINP have investigated its potential as an endocrine disruptor, examining its effects on estrogen, androgen, thyroid, and steroidogenesis pathways.[4] While DINP has not been classified as an endocrine disruptor based on current evidence, these studies highlight the potential for interaction with nuclear receptor signaling.[4]

Some research has also explored the cytotoxic effects of alcohols on human cell lines. For instance, studies have shown that ethanol can induce cytotoxicity in human keratinocytes and that various alcohols exhibit different levels of toxicity in cultured human hepatocytes.[5][6] However, specific data on the cytotoxicity of individual C9 oxo alcohol isomers on a wide range of human cell lines is limited.

The metabolic fate of branched-chain alcohols involves enzymatic pathways that can lead to the formation of various metabolites. Understanding these pathways is crucial for assessing their potential biological impact.

The following diagram illustrates a logical relationship for assessing the potential biological impact of C9 oxo alcohols.

G c9_alcohol C9 Oxo Alcohol Isomer absorption Absorption c9_alcohol->absorption distribution Distribution absorption->distribution metabolism Metabolism (e.g., Oxidation, Conjugation) distribution->metabolism cellular_exposure Cellular Exposure distribution->cellular_exposure excretion Excretion metabolism->excretion metabolites Metabolites metabolism->metabolites metabolites->cellular_exposure signaling_pathways Interaction with Signaling Pathways (e.g., Nuclear Receptors) cellular_exposure->signaling_pathways biological_response Biological Response (e.g., Cytotoxicity, Gene Expression Changes) signaling_pathways->biological_response

Figure 3: Framework for assessing biological effects.

Conclusion

C9 oxo alcohols represent a complex but industrially vital class of compounds. Their isomeric diversity dictates their physicochemical properties and applications. While the synthesis via the oxo process is well-established, detailed mechanistic and kinetic studies of individual isomer formation remain a subject of interest. For researchers and drug development professionals, the key areas for future investigation lie in elucidating the specific interactions of individual C9 oxo alcohol isomers with human cellular signaling pathways and their metabolic fate. A deeper understanding of these aspects will be crucial for a comprehensive assessment of their safety and for identifying any potential therapeutic or toxicological implications.

References

Reactivity of the Primary Hydroxyl Group in Isononyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the primary hydroxyl group in isononyl alcohol. This compound, a branched nine-carbon primary alcohol, is a versatile chemical intermediate with significant applications in the synthesis of plasticizers, surfactants, and fragrance esters.[1][2] The reactivity of its primary hydroxyl group is central to its utility, allowing for a range of chemical transformations. This document details the key reactions, presents quantitative data where available for analogous systems, outlines detailed experimental protocols, and provides visualizations of reaction mechanisms and workflows.

Core Reactivity Profile

The chemical behavior of this compound is characteristic of a primary alcohol, with the hydroxyl (-OH) group being the primary site of reaction.[1][3] The key reactions involving the primary hydroxyl group are:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Reaction with alkyl halides or other alcohols to form ethers.

  • Oxidation: Conversion to aldehydes or carboxylic acids.

The branched nature of the isononyl alkyl chain can introduce steric hindrance, which may influence the rate and selectivity of these reactions compared to linear primary alcohols.[1]

Quantitative Data on Reactivity

While specific kinetic and thermodynamic data for this compound are not extensively available in publicly accessible literature, data from analogous primary alcohols provide valuable insights into its expected reactivity. The following tables summarize representative quantitative data for esterification and oxidation reactions of similar primary alcohols.

Table 1: Kinetic Parameters for the Esterification of Primary Alcohols with Acetic Acid

AlcoholCatalystTemperature (K)Activation Energy (kJ/mol)Rate Constant (various units)Reference
Isopropyl AlcoholAmberlyst 36 Wet333-35368.62-[4]
Isoamyl AlcoholIon Exchange Resin333-36341.88-[5]
n-OctanolAmberlyst 15333-363Not Specified-[6]

Note: The activation energy for the esterification of acetic acid with isopropyl alcohol was found to be 60.0 kJ/mol in a separate study using Amberlyst 15.[4]

Table 2: Reaction Conditions and Yields for the Oxidation of Alcohols

AlcoholOxidizing AgentCatalystReaction ConditionsProductYield (%)Reference
This compoundHydrogen PeroxidePro-oxidant and Phase Transfer CatalystAcidic conditionsIsononanoic Acidup to 91[7]
Primary Alcohols (general)Acidified Potassium Dichromate(VI)-Heating under refluxCarboxylic AcidHigh[8]
Primary Alcohols (general)Pyridinium Chlorochromate (PCC)-Anhydrous conditions, room temperatureAldehydeHigh[9]

Key Reactions and Mechanisms

Esterification

Esterification is a cornerstone reaction of this compound, most notably in the production of the plasticizer diisononyl phthalate (DINP). The Fischer-Speier esterification, which involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.[10][11][12]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.[10][11][13]

Caption: Fischer-Speier Esterification Mechanism.

Etherification

The Williamson ether synthesis is a versatile method for preparing ethers from this compound. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.[14][15][16][17]

Reaction Mechanism: Williamson Ether Synthesis

The mechanism is a two-step process: formation of the isononyl alkoxide followed by nucleophilic substitution on an alkyl halide.[15][18]

Caption: Williamson Ether Synthesis Mechanism.

Oxidation

The primary hydroxyl group of this compound can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[3][8][19] Strong oxidizing agents like acidified potassium dichromate(VI) typically yield the carboxylic acid, while milder reagents such as pyridinium chlorochromate (PCC) can selectively produce the aldehyde.[9][19][20]

Reaction Mechanism: Oxidation with Dichromate

The mechanism of oxidation with acidified dichromate involves the formation of a chromate ester intermediate, which then undergoes an elimination reaction to form the carbonyl compound.[21]

Caption: Oxidation of this compound with Dichromate.

Experimental Protocols

The following are detailed, generalized methodologies for key reactions involving this compound. Researchers should adapt these protocols based on specific substrates and desired outcomes, with appropriate safety precautions.

Experimental Workflow: General Laboratory Synthesis

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: - Charge reactor with this compound and other reactants. - Establish inert atmosphere if necessary. Start->Reaction_Setup Reaction Reaction: - Heat/cool to desired temperature. - Monitor progress (TLC, GC, etc.). Reaction_Setup->Reaction Workup Workup: - Quench reaction. - Phase separation (e.g., with an organic solvent and water). Reaction->Workup Purification Purification: - Distillation, chromatography, or recrystallization. Workup->Purification Analysis Analysis: - Characterize product (NMR, IR, MS). - Determine purity (GC, HPLC). Purification->Analysis End End: Purified Product Analysis->End

Caption: General Experimental Workflow for this compound Reactions.

Protocol 1: Synthesis of Isononyl Acetate (Esterification)

  • Reagents and Equipment: this compound, acetic anhydride, catalytic amount of a strong acid (e.g., sulfuric acid), round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

  • Procedure: a. To a round-bottom flask, add this compound and a slight excess of acetic anhydride. b. Slowly add a catalytic amount of concentrated sulfuric acid with stirring. c. Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). e. After completion, cool the reaction mixture to room temperature. f. Carefully add water to quench the excess acetic anhydride. g. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous sodium sulfate. i. Filter and remove the solvent under reduced pressure. j. Purify the crude isononyl acetate by fractional distillation.

  • Characterization:

    • FTIR (cm⁻¹): ~1740 (C=O, ester), ~1240 (C-O, ester), ~2960 (C-H, alkyl).[22][23]

    • ¹H NMR (CDCl₃, ppm): Signals corresponding to the isononyl alkyl protons and a singlet around 2.0 ppm for the acetyl methyl protons.[24]

Protocol 2: Synthesis of an Isononyl Ether (Williamson Ether Synthesis)

  • Reagents and Equipment: this compound, a strong base (e.g., sodium hydride), an alkyl halide (e.g., methyl iodide), anhydrous aprotic solvent (e.g., THF), round-bottom flask, reflux condenser, addition funnel, inert atmosphere setup (e.g., nitrogen or argon).

  • Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add this compound dropwise to the suspension. Allow the mixture to stir for 30-60 minutes at 0 °C to form the alkoxide. d. Add the alkyl halide dropwise via an addition funnel. e. Allow the reaction to warm to room temperature and stir for several hours or until completion as indicated by TLC or GC. f. Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. g. Extract the product with an organic solvent (e.g., diethyl ether). h. Wash the combined organic extracts with water and brine. i. Dry the organic layer over anhydrous magnesium sulfate. j. Filter and concentrate under reduced pressure. k. Purify the crude ether by column chromatography or distillation.

  • Characterization:

    • FTIR (cm⁻¹): Absence of the broad O-H stretch from the starting alcohol, presence of a C-O-C ether stretch around 1100 cm⁻¹.

    • ¹H NMR (CDCl₃, ppm): Appearance of new signals corresponding to the protons of the added alkyl group and a shift in the signals of the protons on the carbon adjacent to the oxygen.

Protocol 3: Oxidation of this compound to Isononanoic Acid

  • Reagents and Equipment: this compound, an oxidizing agent (e.g., potassium dichromate), sulfuric acid, water, round-bottom flask, reflux condenser, heating mantle, separatory funnel.

  • Procedure: a. Prepare a solution of potassium dichromate in water and carefully add concentrated sulfuric acid. b. In a separate flask, place the this compound. c. Slowly add the dichromate solution to the alcohol with vigorous stirring and cooling. d. Once the addition is complete, attach a reflux condenser and heat the mixture to reflux until the orange color of the dichromate turns green. e. Cool the reaction mixture and extract the product with an organic solvent. f. Wash the organic layer with water and then with a solution of sodium hydroxide to extract the carboxylic acid as its sodium salt. g. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the isononanoic acid. h. Collect the product by filtration or extraction and purify by recrystallization or distillation.

  • Characterization:

    • FTIR (cm⁻¹): Appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹) characteristic of a carboxylic acid.

    • ¹H NMR (CDCl₃, ppm): Disappearance of the alcohol -OH proton signal and the appearance of a broad singlet for the carboxylic acid proton downfield (typically >10 ppm).

Conclusion

The primary hydroxyl group of this compound is a versatile functional group that allows for a wide range of chemical transformations, making it a valuable building block in chemical synthesis. Its reactivity is governed by the principles of primary alcohol chemistry, with the branched alkyl chain potentially influencing reaction kinetics through steric effects. The protocols and data presented in this guide provide a comprehensive overview for researchers and professionals working with this important chemical intermediate. Further research into the specific kinetics and thermodynamics of this compound reactions will continue to enhance its application in various fields.

References

An In-depth Technical Guide to the Selective Oxidation of Isononyl Alcohol to Isononyl Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical, fragrance, and specialty chemical industries. Isononyl aldehyde, a branched C9 aldehyde, is a valuable precursor for the synthesis of plasticizers, lubricants, and other fine chemicals. While the industrial production of isononyl aldehyde typically proceeds via hydroformylation of octene isomers, its synthesis through the oxidation of the corresponding isononyl alcohol is of significant interest for laboratory-scale preparations and specific applications where the alcohol is a more readily available starting material. This technical guide provides a comprehensive overview of established and reliable methods for the selective oxidation of this compound to isononyl aldehyde, focusing on experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable synthetic strategy.

Introduction to Selective Alcohol Oxidation

The primary challenge in the oxidation of primary alcohols, such as this compound, is to prevent over-oxidation to the corresponding carboxylic acid. This requires the use of mild and selective oxidizing agents and carefully controlled reaction conditions. The choice of oxidant and protocol depends on several factors, including the scale of the reaction, the presence of other functional groups in the substrate, and considerations regarding cost, toxicity, and waste disposal.

This guide details three widely adopted and effective methods for this transformation:

  • Swern Oxidation: A DMSO-based method known for its mild conditions and high yields.

  • Dess-Martin Periodinane (DMP) Oxidation: Utilizes a hypervalent iodine reagent, offering operational simplicity and excellent functional group tolerance.

  • TEMPO-Catalyzed Oxidation: A catalytic method using a stable nitroxyl radical with a stoichiometric co-oxidant, valued for its efficiency and greener profile.

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation method is critical for achieving high yield and selectivity. The following table summarizes the key features of the detailed protocols. Note that quantitative data are typical for primary alcohols and may require optimization for this compound.

MethodKey ReagentsTypical SolventTemperature (°C)Reaction Time (hr)Typical Yield (%)Key Advantages & Disadvantages
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N)Dichloromethane (DCM)-78 to RT1 - 3> 90Advantages: High yields, mild conditions, avoids heavy metals. Disadvantages: Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to moisture.
DMP Oxidation Dess-Martin PeriodinaneDichloromethane (DCM)Room Temp.1 - 4> 90Advantages: Mild, neutral pH, operationally simple, high chemoselectivity. Disadvantages: Reagent is expensive and potentially explosive, stoichiometric iodine waste.
TEMPO-Catalyzed TEMPO (catalyst), Sodium hypochlorite (NaOCl), KBrDCM / Water (biphasic)0 to Room Temp.0.5 - 2> 95Advantages: Catalytic in TEMPO, inexpensive primary oxidant, high selectivity. Disadvantages: Biphasic reaction can be complex, potential for halogenated byproducts.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the laboratory-scale oxidation of this compound.

Swern Oxidation Protocol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the oxidizing species.

G Swern Oxidation Workflow cluster_prep Reagent Preparation & Activation cluster_reaction Oxidation cluster_workup Quenching & Work-up A Charge DCM and Oxalyl Chloride to flask B Cool to -78 °C (Dry Ice/Acetone) A->B C Add DMSO in DCM dropwise B->C D Stir for 15 min (Activation) C->D E Add this compound in DCM dropwise D->E Formation of Chloro(dimethyl)sulfonium chloride F Stir for 30-60 min at -78 °C E->F G Add Triethylamine (Et₃N) dropwise F->G Formation of Alkoxysulfonium salt H Warm to Room Temperature G->H I Add Water, Separate Layers H->I J Extract Aqueous Layer with DCM I->J K Combine, Wash, Dry, Concentrate J->K L L K->L Purify by Chromatography

Caption: Workflow for the Swern oxidation of this compound.

Materials:

  • This compound (assume density ~0.83 g/mL, MW ~144.25 g/mol )

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Dry ice and acetone

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, thermometer

Procedure:

  • Setup: Assemble a dry, three-neck flask equipped with a magnetic stir bar, two dropping funnels, a nitrogen inlet, and a thermometer. Maintain the system under an inert atmosphere (N₂ or Ar).

  • Activation: Charge the flask with anhydrous DCM (approx. 5 mL per 1 mmol of alcohol) and oxalyl chloride (1.5 eq.). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM (2 mL per 1 mmol of alcohol) via a dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -65 °C.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Oxidation: Add a solution of this compound (1.0 eq.) in anhydrous DCM (2 mL per 1 mmol of alcohol) dropwise over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 45-60 minutes at -78 °C.

  • Quenching: Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become thick. Stir for 30 minutes at -78 °C.

  • Work-up: Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water (approx. 10 mL per 1 mmol of alcohol) and transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude isononyl aldehyde by flash column chromatography on silica gel.

Dess-Martin Periodinane (DMP) Oxidation Protocol

This method is valued for its mild, neutral conditions and operational simplicity.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous DCM (approx. 10 mL per 1 mmol of alcohol).

  • Reaction: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC or GC (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃ (1:1 ratio).

  • Shake vigorously until the layers are clear. Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

TEMPO-Catalyzed Oxidation Protocol

This protocol uses catalytic (2,2,6,6-Tetrame­thylpiper­idin-1-yl)oxyl (TEMPO) and household bleach as the terminal oxidant.

G Oxidizing Agent Classification cluster_dmso DMSO-Based cluster_iodine Hypervalent Iodine cluster_nitroxyl Nitroxyl Radical (Catalytic) A Selective Alcohol Oxidants B Swern Oxidation (Oxalyl Chloride Activator) A->B Class D Dess-Martin Periodinane (DMP) A->D Class F TEMPO-based Systems A->F Class C Moffatt Oxidation (Carbodiimide Activator) E 2-Iodoxybenzoic acid (IBX) G Co-oxidants: NaOCl, O₂, PhI(OAc)₂ F->G

Caption: Logical relationship between classes of selective oxidizing agents.

Materials:

  • This compound

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Potassium bromide (KBr)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~5-10%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.), TEMPO (0.01 eq.), and KBr (0.1 eq.) in DCM (5 mL per 1 mmol of alcohol).

  • Reaction: Cool the mixture to 0 °C in an ice bath.

  • To this vigorously stirred solution, add a mixture of NaOCl (1.2 eq.) and saturated NaHCO₃ (approx. 2.5 mL per 1 mmol of alcohol) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C. The pH of the aqueous phase should be maintained between 8.5 and 9.5.

  • Stir at 0 °C until the reaction is complete (monitor by TLC/GC, noting the disappearance of the orange color of the aqueous layer).

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with a 10% aqueous solution of HCl, water, and a 10% aqueous solution of Na₂S₂O₃ to destroy any remaining oxidant.

  • Finally, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude aldehyde is typically of high purity but can be further purified by distillation or chromatography if necessary.

Safety Considerations

  • Swern Oxidation: Oxalyl chloride is corrosive and toxic. The reaction can be exothermic and generates carbon monoxide gas. All operations must be performed in a well-ventilated fume hood.

  • DMP Oxidation: Dess-Martin Periodinane is shock-sensitive and can be explosive, especially upon heating. Handle with care and avoid grinding.

  • TEMPO-Catalyzed Oxidation: Sodium hypochlorite is corrosive. The reaction can be exothermic and requires careful temperature control to maintain selectivity.

Conclusion

The selective oxidation of this compound to isononyl aldehyde can be effectively achieved in a laboratory setting using several reliable methods. The choice between Swern, Dess-Martin, and TEMPO-catalyzed oxidation will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for specific reagents and byproducts. The protocols provided in this guide serve as a robust starting point for researchers, enabling the efficient preparation of isononyl aldehyde for further synthetic applications. Optimization of the presented conditions for this compound is recommended to achieve maximum yield and purity.

An In-depth Technical Guide to the Esterification of Isononyl Alcohol with Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the esterification reaction between isononyl alcohol and phthalic anhydride to produce diisononyl phthalate (DINP), a widely used plasticizer. This document details the reaction mechanism, experimental protocols, the influence of various catalysts, and methods for monitoring the reaction progress.

Reaction Mechanism and Core Principles

The synthesis of diisononyl phthalate (DINP) from this compound and phthalic anhydride is a two-step esterification process. The initial reaction involves the rapid, non-catalyzed formation of a monoester intermediate, which is an exothermic process.[1] The second, slower step is the conversion of the monoester to the diester, a reversible reaction that requires a catalyst to proceed at a reasonable rate.[1] To drive the equilibrium towards the product side and ensure the complete conversion of phthalic anhydride, an excess of this compound is typically used.[1]

The overall reaction can be summarized as follows:

Step 1: Monoesterification (Fast, Uncatalyzed) Phthalic Anhydride + this compound → Monoisononyl Phthalate

Step 2: Diesterification (Slow, Catalyzed, Reversible) Monoisononyl Phthalate + this compound ⇌ Diisononyl Phthalate + Water

The continuous removal of water, a byproduct of the second step, is crucial for achieving high yields of DINP.

Experimental Protocols

Several methodologies for the synthesis of DINP have been reported, primarily differing in the type of catalyst employed. Below are detailed experimental protocols based on established methods.

Protocol Using a Composite Titanium-Based Catalyst

This protocol utilizes a composite catalyst comprising a solid titanium-based compound and tetra isopropyl titanate.[1]

Materials:

  • Phthalic Anhydride

  • This compound

  • Composite Catalyst (Solid titanium-based compound and tetra isopropyl titanate, 1:1 ratio)[1]

Procedure:

  • Charging the Reactor: A reactor is charged with this compound and phthalic anhydride in a weight ratio of 3-4 parts this compound to 1 part phthalic anhydride.[1]

  • Monoesterification: The mixture is heated to 150-180°C with stirring to initiate the formation of the monoester.[1]

  • Catalyst Addition: Once the initial reaction temperature is reached, 0.001-0.002 parts of the composite catalyst relative to the phthalic anhydride are added.[1]

  • Diesterification: The temperature is then raised to 225-235°C and maintained for 2-3 hours to facilitate the conversion to the diester.[1]

  • Dealcoholization: After the reaction is complete, the mixture is cooled to 190-195°C, and excess this compound is removed via vacuum distillation.[1]

  • Purification: The crude DINP is then purified through decolorization and filtration to yield the final product.[1]

Protocol Using a Non-Acidic Composite Catalyst

This method employs a non-acidic composite catalyst, such as a sodium form molecular sieve and butyl (tetra) titanate.

Materials:

  • Phthalic Anhydride

  • This compound

  • Non-acidic Composite Catalyst (e.g., sodium form molecular sieve and butyl (tetra) titanate in a 1:4-6 mass ratio)

Procedure:

  • Reactor Setup: Phthalic anhydride and this compound are added to a reactor.

  • Initial Heating and Reflux: The mixture is heated to 150-170°C with stirring and refluxed for 0.5-1.0 hour.

  • Catalyst Introduction: The non-acidic catalyst is added at a concentration of 1% by weight of the phthalic anhydride.

  • Main Reaction: The temperature is increased to 210-230°C and refluxed for 2.0-2.5 hours.

  • Reaction Monitoring: The reaction is monitored until the acid number drops below 2 mg KOH/g.

  • Insulation and Cooling: The reaction is held at temperature for an additional 0.5-1.5 hours before being cooled to 180-190°C.

  • Product Recovery: The crude product is obtained by filtration under reduced pressure.

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of DINP.

Parameter Protocol 1[1] Protocol 2 Protocol 3
Phthalic Anhydride (parts by weight) 10.40.6
This compound (parts by weight) 3-41.21.8
Catalyst Type Composite Titanium-basedNon-acidic compositeNon-acidic composite
Catalyst Loading (vs. PA) 0.1-0.2%1%1%
Initial Temperature (°C) 150-180150170
Reaction Temperature (°C) 225-235210230
Reaction Time (hours) 2-32.5 (reflux) + 1.5 (insulation)2 (reflux) + 1.5 (insulation)
Final Acid Number (mg KOH/g) Not specified< 2< 2

Visualization of Processes and Pathways

Reaction Pathway Diagram

ReactionPathway PA Phthalic Anhydride Monoester Monoisononyl Phthalate PA->Monoester + this compound (Fast, Uncatalyzed) INA This compound INA->Monoester Diester Diisononyl Phthalate (DINP) Monoester->Diester + this compound (Slow, Catalyzed, Reversible) Water Water INA2->Diester

Caption: Reaction pathway for the two-step esterification of phthalic anhydride with this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Esterification Process cluster_purification Product Purification charge_reactants Charge Reactor with Phthalic Anhydride & This compound monoesterification Heat to 150-180°C (Monoesterification) charge_reactants->monoesterification add_catalyst Add Catalyst monoesterification->add_catalyst diesterification Heat to 210-235°C (Diesterification) add_catalyst->diesterification monitor_reaction Monitor Acid Number diesterification->monitor_reaction dealcoholization Cool and Remove Excess Alcohol (Vacuum Distillation) monitor_reaction->dealcoholization Acid Number < 2 filtration Decolorize and Filter dealcoholization->filtration final_product Final Product: Diisononyl Phthalate filtration->final_product

Caption: General experimental workflow for the synthesis of diisononyl phthalate.

Logical Relationship of Reaction Parameters

LogicalRelationships cluster_inputs Input Variables cluster_outputs Process Outcomes Temp Temperature Rate Reaction Rate Temp->Rate Increases Time Reaction Time Conversion Conversion Rate Time->Conversion Increases Catalyst Catalyst Type & Loading Selectivity Selectivity Catalyst->Selectivity Catalyst->Rate Increases Ratio Reactant Molar Ratio Ratio->Conversion Affects Equilibrium Yield Product Yield Conversion->Yield Rate->Conversion

Caption: Logical relationships between key reaction parameters and outcomes in DINP synthesis.

Catalysts for Diisononyl Phthalate Synthesis

The choice of catalyst is a critical factor influencing the rate and efficiency of the diesterification step.

  • Titanium-Based Catalysts: These are widely used in industrial processes for producing DINP. They include compounds like tetra isopropyl titanate and solid titanium-based composites.[1] Titanium catalysts are known for their high activity and can lead to products that do not require neutralization washing, making the process more environmentally friendly.[1]

  • Acid Catalysts: Strong acids such as sulfuric acid and p-toluenesulfonic acid are also effective catalysts for this reaction. However, their use necessitates a neutralization step during product work-up to remove acidic residues, which can generate wastewater.

  • Non-Acidic Composite Catalysts: Formulations like sodium form molecular sieves combined with butyl (tetra) titanate offer an alternative to traditional acid catalysts, aiming to simplify the purification process.

Analytical Methods for Reaction Monitoring

To ensure the desired conversion and product quality, the progress of the esterification reaction is monitored using various analytical techniques.

  • Acid Value Titration: This is a common and effective method to follow the course of the reaction. The acid value, which corresponds to the concentration of unreacted phthalic anhydride (as monoester) and any remaining acidic species, is determined by titrating a sample of the reaction mixture with a standardized solution of potassium hydroxide (KOH). The reaction is typically considered complete when the acid value drops below a certain threshold, for example, 2 mg KOH/g.

  • Gas Chromatography (GC): GC, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), can be used to quantify the concentrations of reactants (this compound) and the product (DINP) in the reaction mixture. This provides a more detailed analysis of the reaction progress and can also be used to determine the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for monitoring the reaction. It can be used to separate and quantify the amounts of phthalic anhydride, this compound, monoester, and diester in the reaction mixture, offering a comprehensive view of the reaction kinetics.

Conclusion

The esterification of this compound with phthalic anhydride is a well-established industrial process for the production of diisononyl phthalate. The reaction proceeds through a two-step mechanism, with the second, catalyzed step being rate-determining. The choice of catalyst, reaction temperature, and reactant ratio are critical parameters that influence the efficiency and outcome of the synthesis. Titanium-based catalysts are favored for their high activity and environmentally benign nature. Effective monitoring of the reaction, typically through acid value titration, is essential for process control and ensuring high product quality. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and development of phthalate-based compounds.

References

Isononyl Alcohol: A Branched-Chain Primary Alcohol Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl alcohol (INA) is a branched-chain primary alcohol consisting of a nine-carbon backbone.[1][2] It is a clear, colorless liquid with a characteristic mild odor and is sparingly soluble in water but soluble in most organic solvents.[1] As a versatile chemical intermediate, this compound is a key precursor in the synthesis of various commercially important compounds, most notably diisononyl phthalate (DINP), a widely used plasticizer.[3][4] Its branched structure imparts unique physical and chemical properties that are leveraged in a multitude of applications, including coatings, inks, surfactants, and as a fragrance ingredient.[1][4][5] This technical guide provides an in-depth overview of the core properties, synthesis, and potential biological interactions of this compound, with a focus on its relevance to research and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application and handling. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Formula C9H20O[2]
Molar Mass 144.258 g/mol [2]
Appearance Clear liquid[2]
Density 0.83 g/cm³ (at 20°C)[2]
Boiling Point 215 °C[2]
Melting Point -64 to -65 °C
Flash Point 98 °C[2]
Vapor Pressure 0.0198 mm Hg[2]
Solubility in Water Slightly soluble[2]

Synthesis of this compound

The primary industrial route for the production of this compound is the oxo process, which involves the hydroformylation of octene isomers followed by hydrogenation of the resulting isononyl aldehydes.[1][2]

Production Workflow

The overall production process can be visualized as a two-step reaction sequence.

G cluster_0 Step 1: Hydroformylation (Oxo Process) cluster_1 Step 2: Hydrogenation Octene Octene Isomers Hydroformylation Hydroformylation Reactor Octene->Hydroformylation Syngas Synthesis Gas (CO + H2) Syngas->Hydroformylation Catalyst1 Rhodium or Cobalt Catalyst Catalyst1->Hydroformylation Isononyl_Aldehyde Isononyl Aldehyde Hydroformylation->Isononyl_Aldehyde Hydrogenation Hydrogenation Reactor Isononyl_Aldehyde->Hydrogenation Isononyl_Aldehyde->Hydrogenation Hydrogen Hydrogen (H2) Hydrogen->Hydrogenation Catalyst2 Hydrogenation Catalyst (e.g., Nickel) Catalyst2->Hydrogenation Isononyl_Alcohol This compound Hydrogenation->Isononyl_Alcohol

Caption: Production workflow of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a generalized procedure for the laboratory synthesis of this compound via a two-step hydroformylation and hydrogenation process, adapted from industrial methodologies.

Materials:

  • 1-octene (or a mixture of octene isomers)

  • Synthesis gas (1:1 molar ratio of CO:H2)

  • Rhodium-based catalyst (e.g., Rh(CO)2(acac) with a phosphine ligand) or Cobalt-based catalyst (e.g., dicobalt octacarbonyl)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Standard glassware for filtration and distillation

Procedure:

Step 1: Hydroformylation

  • Thoroughly clean and dry the high-pressure autoclave reactor.

  • In an inert atmosphere (e.g., under nitrogen or argon), charge the reactor with the chosen solvent, the rhodium or cobalt catalyst, and any necessary ligands.

  • Add the 1-octene to the reactor.

  • Seal the reactor and purge several times with synthesis gas to remove any residual air.

  • Pressurize the reactor with the synthesis gas to the desired pressure (typically 4-20 MPa).

  • Heat the reactor to the reaction temperature (typically 120-200 °C) while stirring.

  • Maintain the reaction under constant pressure and temperature for a specified time (e.g., 2-6 hours), monitoring the uptake of synthesis gas.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • The resulting product is a mixture containing isononyl aldehyde.

Step 2: Hydrogenation

  • The crude isononyl aldehyde mixture from the hydroformylation step can be used directly or after solvent removal.

  • Transfer the aldehyde to a suitable hydrogenation reactor.

  • Carefully add the hydrogenation catalyst under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 2-6 MPa).

  • Heat the reactor to the hydrogenation temperature (typically 50-120 °C) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake.

  • Once the reaction is complete, cool the reactor and vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Analytical Methods

Gas Chromatography (GC) for Purity and Isomer Distribution Analysis

Objective: To determine the purity of the synthesized this compound and to analyze the distribution of its isomers.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Capillary column suitable for alcohol analysis (e.g., a polar stationary phase like polyethylene glycol or a non-polar phase like dimethylpolysiloxane).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

  • Standard Preparation: Prepare a series of standard solutions of a known this compound isomer or a certified reference material at different concentrations to create a calibration curve.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Analysis: Inject the standard solutions and the sample solution into the GC.

  • Data Interpretation: Identify the peaks corresponding to this compound isomers based on their retention times compared to the standards. Calculate the area of each peak to determine the relative percentage of each isomer and the overall purity of the sample.

Biological Interactions and Signaling Pathways

While this compound itself has limited direct research regarding its effects on specific signaling pathways, its primary metabolite, diisononyl phthalate (DINP), has been studied more extensively. The metabolism of DINP involves its hydrolysis to monoisononyl phthalate (MINP) and this compound. Therefore, understanding the biological effects of DINP and its metabolites provides insight into the potential interactions of this compound.

Evidence suggests that phthalates and their metabolites can interact with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs) .[1] PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism.

Hypothesized Signaling Pathway: PPAR Activation

The interaction of this compound's metabolic precursors with PPARs suggests a potential mechanism by which it could influence cellular processes.

G cluster_0 Cellular Environment INA This compound / Metabolites PPAR PPAR (Peroxisome Proliferator- Activated Receptor) INA->PPAR Ligand Binding Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (PPAR Response Element) in Target Gene Promoter Heterodimer->PPRE Binds to DNA Transcription Transcription of Target Genes PPRE->Transcription Initiates Metabolic_Response Altered Lipid and Glucose Metabolism Transcription->Metabolic_Response Leads to

Caption: Hypothesized PPAR signaling pathway activation.

This proposed pathway illustrates that this compound or its metabolites may act as ligands for PPARs. Upon binding, PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in metabolic regulation.

Toxicology and Safety

This compound is considered to have low acute toxicity. However, it can cause skin and serious eye irritation.[6] The toxicological profile of its major derivative, DINP, has been the subject of extensive research, particularly concerning its potential endocrine-disrupting effects.

Toxicological EndpointResultReference
Acute Oral Toxicity (LD50, rat) > 2.0 g/kg[7]
Skin Irritation Irritating[6]
Eye Irritation Serious eye damage[6]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research contexts:

  • Drug Delivery: Its amphiphilic nature can be exploited in the development of novel drug delivery systems for hydrophobic therapeutic agents.

  • Biomaterials: As a precursor to plasticizers, it is relevant in the study of polymer biocompatibility and the development of new medical-grade plastics.

  • Toxicology and Metabolism Studies: this compound and its metabolites serve as important subjects for research into the mechanisms of action of branched-chain alcohols and phthalates on biological systems.

Conclusion

This compound is a significant branched-chain primary alcohol with diverse industrial applications. Its synthesis via the oxo process is a well-established industrial method that can be adapted for laboratory-scale production. While direct research on the specific cellular signaling effects of this compound is emerging, its relationship with DINP and the established interaction of phthalates with PPARs provide a strong foundation for further investigation into its biological activity. This technical guide serves as a comprehensive resource for researchers and professionals seeking to understand and utilize this compound in their work.

References

Production of isononyl alcohol from butene dimerization.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Production of Isononyl Alcohol from Butene Dimerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial synthesis of this compound (INA), a crucial precursor for plasticizers and surfactants. The process begins with the dimerization of butene to form a mixture of octene isomers, followed by hydroformylation (the oxo process) to produce nonanal, and subsequent hydrogenation to yield the final this compound product.

Overall Process Workflow

The production of this compound is a multi-step process that transforms C4 olefins into a C9 alcohol. The primary stages are:

  • Butene Dimerization: Butene isomers are catalytically dimerized to form a mixture of C8 olefins, primarily octenes and methylheptenes.

  • Hydroformylation (Oxo Process): The C8 olefin mixture reacts with synthesis gas (syngas, a mixture of carbon monoxide and hydrogen) to form C9 aldehydes (nonanal isomers).

  • Hydrogenation: The C9 aldehydes are reduced with hydrogen to produce the corresponding this compound isomers.

  • Purification: The crude this compound is purified, typically through distillation, to meet commercial specifications.

G Butene Butene Feed Dimerization Butene Dimerization Butene->Dimerization Octenes Mixed C8 Olefins (Octenes) Dimerization->Octenes Hydroformylation Hydroformylation (Oxo Process) Octenes->Hydroformylation Nonanal Isononyl Aldehyde (Nonanal) Hydroformylation->Nonanal Syngas Syngas (CO + H₂) Syngas->Hydroformylation Hydrogenation Hydrogenation Nonanal->Hydrogenation CrudeINA Crude Isononyl Alcohol Hydrogenation->CrudeINA Hydrogen Hydrogen (H₂) Hydrogen->Hydrogenation Purification Purification (Distillation) CrudeINA->Purification INA This compound (Final Product) Purification->INA

Fig. 1: Overall process flow for this compound production.

Step 1: Butene Dimerization

The initial step involves the dimerization of a butene-rich C4 stream to produce a mixture of C8 isomers. This reaction is critical as the structure of the resulting octene isomers influences the final properties of the this compound. Both homogeneous and heterogeneous catalysts are employed in industrial processes.

The primary reaction is:

2 C₄H₈ → C₈H₁₆

This process yields a variety of isomers, including n-octenes, methylheptenes, and dimethylhexenes. The selectivity towards less branched isomers is often desirable.

G cluster_input Butene Feed cluster_output Mixed Octene Products 1-Butene 1-Butene Dimerization Dimerization Reaction (e.g., Ni-based Catalyst) 1-Butene->Dimerization 2-Butene 2-Butene 2-Butene->Dimerization n-Octenes n-Octenes Dimerization->n-Octenes Methylheptenes Methylheptenes Dimerization->Methylheptenes Dimethylhexenes Dimethylhexenes Dimerization->Dimethylhexenes G Octene Mixed Octenes Reactor Hydroformylation Reactor Octene->Reactor Syngas Syngas (CO + H₂) Syngas->Reactor Catalyst Catalyst (Rh or Co based) Catalyst->Reactor Nonanal Isononyl Aldehyde (Nonanal Isomers) Reactor->Nonanal G Nonanal Isononyl Aldehyde Reactor Hydrogenation Reactor (e.g., Fixed-Bed) Nonanal->Reactor Hydrogen Hydrogen (H₂) Hydrogen->Reactor INA This compound Reactor->INA Catalyst Catalyst (Ni, Cu, Pt, or Pd) Catalyst->Reactor

Toxicological Profile of Isononyl Alcohol: An In-depth Technical Guide for Risk Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl alcohol (INA) is a branched-chain saturated alcohol primarily used as a precursor in the synthesis of plasticizers, such as diisononyl phthalate (DINP), and as a fragrance ingredient, solvent, and surfactant.[1][2][3] Its widespread industrial and commercial applications necessitate a thorough understanding of its toxicological profile for accurate risk assessment and the establishment of safe handling and exposure limits. This technical guide provides a comprehensive overview of the toxicological data for this compound, detailing experimental methodologies and summarizing quantitative data to support risk assessment for researchers, scientists, and drug development professionals.

Acute Toxicity

This compound exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of this compound

RouteSpeciesEndpointValueReference
OralRatLD50>2000 - 10,000 mg/kg bw[4]
DermalRabbitLD50>3160 - >3200 mg/kg bw[4]
InhalationRatLC50>4.4 mg/L (4-hour exposure)[4]
InhalationRatLC>21,700 mg/m³/6H (No mortality)[4][5]
Experimental Protocols

Oral LD50 (Rat): The acute oral toxicity is typically determined using a protocol similar to OECD Guideline 401. In these studies, rats are administered a single dose of this compound via gavage. Animals are then observed for mortality and clinical signs of toxicity for a period of 14 days. A study cited a lethal dose 50 (LD50) of 10,000 mg/kg body weight in rats.[4] Another source indicates an oral LD50 in rats of 2980 mg/kg, with observed effects including dyspnea and general depressed activity.[4]

Dermal LD50 (Rabbit): For dermal toxicity, a study following principles similar to OECD Guideline 402 would be conducted. This compound is applied to the shaved skin of rabbits, and the application site is covered with a gauze patch. The animals are observed for 14 days for signs of toxicity and mortality. A dermal LD50 in guinea pigs was reported to be greater than 3,160 mg/kg body weight.[4] Another study in rabbits reported an LD50 of >3200 mg/kg.[4]

Inhalation LC50 (Rat): Acute inhalation toxicity is assessed using protocols like OECD Guideline 403. Rats are exposed to an aerosol of this compound for a defined period (e.g., 4 or 6 hours), and then observed for 14 days. One study reported a 4-hour LC50 greater than 4.4 mg/L in rats.[4] Another study observed no mortality at concentrations over 21,700 mg/m³ during a 6-hour exposure.[4][5]

Irritation and Sensitization

This compound is considered to be a skin irritant and can cause serious eye damage. It is not, however, considered to be a skin sensitizer.[5]

Table 2: Irritation and Sensitization Potential of this compound

EndpointSpeciesResultReference
Skin IrritationRabbitIrritant[5]
Eye IrritationRabbitSevere Irritant / Causes serious eye damage[5]
Skin SensitizationAnimal StudiesNot a sensitizer[5]
Experimental Protocols

Skin Irritation: In studies based on OECD Guideline 404, undiluted this compound applied to the skin of rabbits caused irritation.[5] The application of fatty alcohols, including nonanol, has been shown to increase transepidermal water loss (TEWL) and skin blood flow, which are indicators of skin irritation.[6]

Eye Irritation: Following protocols similar to OECD Guideline 405, the instillation of this compound into the eyes of rabbits resulted in severe irritation and damage.[5]

Skin Sensitization: Animal studies, likely following methods such as the guinea pig maximization test (OECD Guideline 406) or the local lymph node assay (OECD Guideline 429), have shown no evidence of skin sensitization.[5]

Repeated Dose Toxicity

Subchronic oral and dermal repeated dose toxicity studies have been conducted on this compound and related branched-chain saturated alcohols. The available data suggest a low order of systemic toxicity following repeated exposure.

Table 3: Repeated Dose Toxicity of this compound and Related Compounds

RouteSpeciesDurationNOAEL/NOELEffects Observed at Higher DosesReference
OralRat90-dayNot specified for this compound aloneFor the branched-chain saturated alcohol group, effects on the liver and kidneys were noted at higher doses.[7]
DermalRabbit6 weeksSystemic NOEL: 2500 mg/kg/day (estimated)Mild local irritation at the application site. No evidence of systemic toxicity.
Experimental Protocols

90-Day Oral Toxicity Study (OECD 408): In a 90-day oral toxicity study, a substance is administered daily to rodents at three or more dose levels.[7] Key parameters evaluated include clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathology of major organs. While a specific NOAEL for this compound from a 90-day study was not identified in the provided search results, a review of branched-chain saturated alcohols indicated that repeated application of seven of these alcohols showed low systemic toxicity.[7]

Dermal Repeated Dose Toxicity Study: In a non-guideline six-week dermal study on a substance containing di-"isononyl" phthalate, there was no evidence of systemic toxicity at an estimated dose of 2500 mg/kg/day. Mild skin irritation was observed at the application site.

Genotoxicity

This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays and has not been found to be genotoxic.

Table 4: Genotoxicity of this compound

Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)Salmonella typhimuriumWith and WithoutNegative[5][7]
In vitro Chromosomal AberrationNot specifiedNot specifiedNegative[7]
In vivo GenotoxicityNot specifiedNot applicableNegative[7]
Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test; OECD 471): This test uses strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is incubated with the bacteria, with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on an amino acid-deficient medium. Studies on this compound have shown negative results in this assay.[5][7]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a substance to cause structural chromosomal damage in cultured mammalian cells. Cells are exposed to the test substance, harvested, and metaphase chromosomes are examined for aberrations. This compound has been reported to be negative in such in vitro assays.[7]

Carcinogenicity

No long-term carcinogenicity bioassays specifically on this compound were identified in the literature reviewed. However, a valid carcinogenicity study on a related branched-chain saturated alcohol, 2-ethyl-1-hexanol, showed it to be a weak inducer of liver tumors in female mice.[7] The relevance of this finding to humans is a matter of debate, and the expert panel for fragrance materials concluded that there are no safety concerns regarding branched-chain saturated alcohols at current use levels.[7]

Reproductive and Developmental Toxicity

This compound has been evaluated for its potential to cause reproductive and developmental toxicity. The available data indicate that developmental effects are only observed at doses that also cause maternal toxicity.

Table 5: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesNOAEL (Maternal Toxicity)NOAEL (Developmental Toxicity)Key FindingsReference
Developmental Toxicity (Gavage)RatNot specified144 mg/kg bw/dayDevelopmental toxicity observed only at maternally toxic doses.[7]
Developmental Toxicity (Gavage)RabbitNot specified144 mg/kg bw/dayDevelopmental toxicity observed only at maternally toxic doses.[7]
Experimental Protocols

Prenatal Developmental Toxicity Study (OECD 414): In this type of study, pregnant animals are administered the test substance during the period of organogenesis. Dams are observed for signs of toxicity, and fetuses are examined for external, visceral, and skeletal abnormalities. For this compound, developmental toxicity was only seen at dose levels that also produced signs of toxicity in the mother.[7] The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was determined to be 144 mg/kg body weight/day.[7]

Two-Generation Reproduction Toxicity Study (OECD 416): This study design involves exposing two generations of animals to the test substance to assess its effects on all phases of the reproductive cycle. While a specific two-generation study on this compound was not detailed in the provided results, data on related compounds and the overall assessment of branched-chain saturated alcohols suggest a low concern for reproductive toxicity at current exposure levels.[7]

Ecotoxicity

This compound is classified as toxic to aquatic life.[5]

Table 6: Ecotoxicity of this compound

OrganismEndpointDurationValue (mg/L)Reference
Not specifiedNot specifiedNot specifiedNot specified[5]

Specific quantitative data for different aquatic organisms were not available in the provided search results. The classification is based on safety data sheet information.

Potential Mechanisms of Toxicity and Signaling Pathways

While the precise molecular mechanisms of this compound's toxicity are not fully elucidated, some potential pathways can be inferred from its chemical class and observed effects.

Skin Irritation

The skin irritation caused by fatty alcohols like this compound is likely due to their ability to disrupt the lipid barrier of the stratum corneum. This disruption can lead to increased transepidermal water loss and enhanced penetration of the alcohol itself and other substances, triggering an inflammatory response.[6] This process may involve the activation of signaling pathways within keratinocytes, such as the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways, which are known to be involved in inflammatory responses in the skin.[8][9]

Skin_Irritation_Pathway Hypothesized Signaling Pathway for this compound-Induced Skin Irritation INA This compound SC_Disruption Stratum Corneum Lipid Disruption INA->SC_Disruption TEWL Increased TEWL SC_Disruption->TEWL Keratinocyte Keratinocyte SC_Disruption->Keratinocyte Increased Permeation PKC Protein Kinase C (PKC) Activation Keratinocyte->PKC MAPK MAPK Pathway (e.g., ERK, p38) Activation Keratinocyte->MAPK Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1α, TNF-α) PKC->Cytokines MAPK->Cytokines Inflammation Inflammation (Erythema, Edema) Cytokines->Inflammation

Caption: Hypothesized pathway of this compound-induced skin irritation.

Peroxisome Proliferation

Some branched-chain alcohols and their metabolites can induce peroxisome proliferation in the liver of rodents. This effect is often mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). While direct evidence for this compound activating PPARα is not definitive from the provided results, this is a known mechanism for structurally related compounds. Activation of PPARα leads to the upregulation of genes involved in fatty acid metabolism and peroxisome proliferation.

Peroxisome_Proliferation_Pathway Potential Peroxisome Proliferation Pathway for this compound INA This compound (or its metabolites) PPARa PPARα Activation INA->PPARa Heterodimer PPARα/RXR Heterodimerization PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE Binding to PPRE in DNA Heterodimer->PPRE Gene_Expression Upregulation of Target Genes (e.g., fatty acid oxidation enzymes) PPRE->Gene_Expression Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation

Caption: Potential PPARα-mediated peroxisome proliferation pathway.

Conclusion

This compound demonstrates a low order of acute and repeated dose systemic toxicity. It is a skin and severe eye irritant but is not a skin sensitizer. The available data indicate a lack of genotoxic potential. While a definitive long-term carcinogenicity study on this compound was not identified, the overall assessment of branched-chain saturated alcohols suggests a low concern for carcinogenicity at current exposure levels. Developmental toxicity is observed only at doses that induce maternal toxicity. The ecotoxicological profile indicates that this compound is toxic to aquatic organisms. The primary mechanisms of local toxicity are likely related to its ability to disrupt lipid membranes, leading to irritation. Further research into the specific signaling pathways involved in this compound's toxicity, particularly regarding peroxisome proliferation, would provide a more complete understanding for risk assessment. Professionals involved in the development and handling of products containing this compound should adhere to appropriate safety measures to mitigate the risks of skin and eye irritation.

References

An In-depth Technical Guide to the Structural Isomers of C9H20O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C9H20O, which primarily encompasses a wide array of alcohols and ethers. This document details the classification of these isomers, their physical properties, established experimental protocols for their synthesis and characterization, and their spectroscopic signatures.

Classification of C9H20O Isomers

The structural isomers of C9H20O can be broadly categorized into two main functional groups: alcohols and ethers.

Alcohols (C9H19OH)

The alcohol isomers are characterized by the presence of a hydroxyl (-OH) functional group. They can be further sub-classified into primary, secondary, and tertiary alcohols based on the substitution of the carbon atom to which the hydroxyl group is attached.

  • Primary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom.

  • Secondary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms.

  • Tertiary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.

Ethers (R-O-R')

Ether isomers feature an oxygen atom connected to two alkyl groups. For the molecular formula C9H20O, the sum of the carbon atoms in the two alkyl groups is nine.

Below is a diagram illustrating the classification of C9H20O isomers.

C9H20O_Isomers Classification of C9H20O Isomers C9H20O C9H20O Alcohols Alcohols C9H20O->Alcohols Ethers Ethers C9H20O->Ethers Primary Primary Alcohols Alcohols->Primary Secondary Secondary Alcohols Alcohols->Secondary Tertiary Tertiary Alcohols Alcohols->Tertiary Ether_Synthesis Williamson Ether Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Alcohol Alcohol (e.g., 1-Butanol) Alkoxide Alkoxide Formation Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide AlkylHalide Alkyl Halide (e.g., 1-Bromobutane) SN2 SN2 Reaction AlkylHalide->SN2 Alkoxide->SN2 Quench Quench Reaction SN2->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Distill Distillation Dry->Distill Product Dibutyl Ether Distill->Product

Methodological & Application

Application Note: Purity Analysis of Isononyl Alcohol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isononyl alcohol (INA) is a branched-chain primary alcohol that serves as a critical precursor in the chemical industry, most notably for the synthesis of high-molecular-weight plasticizers like Diisononyl Phthalate (DINP).[1][2] These plasticizers are essential for imparting flexibility and durability to polymers such as polyvinyl chloride (PVC).[1] The industrial production of INA is primarily achieved through the oxo process, which involves the hydroformylation of octene isomers followed by the hydrogenation of the resulting aldehydes.[1][2] Given this synthesis route, potential impurities can include unreacted starting materials, intermediate aldehydes, and other isomeric alcohols.

The purity of this compound directly impacts the quality and performance of its derivatives. Therefore, a robust and reliable analytical method is required for quality control. Gas chromatography with a flame ionization detector (GC-FID) is a widely used and powerful technique for the separation, identification, and quantification of volatile components in a mixture, making it an ideal method for assessing the purity of this compound.[3][4] This application note provides a detailed protocol for the determination of this compound purity using GC-FID.

Principle of the Method

Gas chromatography (GC) separates chemical components in a sample based on their differential distribution between a stationary phase (a non-volatile liquid coated on solid particles within a column) and a mobile phase (an inert carrier gas).[5] When a volatile liquid sample is injected into the GC, it is vaporized and swept onto the column by the carrier gas.[5][6] Components that interact more strongly with the stationary phase travel through the column more slowly, while those with weaker interactions (or higher volatility) travel faster.[5] This differential migration leads to the separation of the components, which are then detected as they exit the column.

The Flame Ionization Detector (FID) is highly sensitive to organic, hydrocarbon-containing compounds. As separated components elute from the column and are combusted in a hydrogen-air flame, they produce ions.[6] This generates an electrical signal that is proportional to the mass of the carbon-containing analyte, allowing for quantitative analysis.[6] Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all detected peaks in the chromatogram.[3]

Experimental Protocol

This protocol outlines the necessary equipment, reagents, and steps for the purity analysis of this compound.

1. Instrumentation and Consumables

Item Specification
Gas ChromatographAgilent 8890 GC, Shimadzu GC-2010 Plus, or equivalent, equipped with a Split/Splitless Inlet and FID.[1][7]
AutosamplerAgilent 7693A or equivalent for precise and repeatable injections.[7][8]
GC ColumnPolar Capillary Column, e.g., J&W DB-WAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polyethylene glycol (PEG) phase.[7]
Carrier GasHigh Purity Helium or Hydrogen.[5][7]
Detector GasesHigh Purity Hydrogen and Air for FID.
Data SystemChromatography Data System (CDS) such as OpenLab CDS or equivalent for instrument control and data processing.[7]
Vials & Caps2 mL amber screw-top vials with PTFE/silicone septa.[7]
Syringe5 or 10 µL autosampler syringe.[8]

2. Reagents and Standards

  • Solvent: Methanol or Isopropanol, HPLC or GC grade.

  • Reference Standard: this compound, high purity (>99.5%).

  • Impurity Standards (Optional): Standards of potential impurities (e.g., isononyl aldehyde, 3,5,5-trimethylhexanol) for peak identification confirmation.

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent (e.g., methanol). This creates a ~1% (w/v) solution.

  • Mix thoroughly by inversion.

  • Transfer an aliquot of the solution into a 2 mL autosampler vial for analysis.

4. Gas Chromatography Method Parameters

The following table outlines the recommended starting conditions for the GC-FID analysis. These may be optimized as needed for specific instruments and columns.

Parameter Value
Inlet Split/Splitless
Inlet Temperature250 °C
Injection ModeSplit
Split Ratio50:1[7]
Injection Volume1.0 µL[7]
Column J&W DB-WAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Flow Rate2.0 mL/min (Constant Flow Mode)[7]
Oven Program
Initial Temperature50 °C
Initial Hold Time2 minutes
Ramp Rate10 °C/min
Final Temperature240 °C
Final Hold Time10 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature250 °C[7]
H₂ Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min

5. Data Analysis and Purity Calculation

  • Peak Identification: Identify the main this compound peak by comparing its retention time with that of a high-purity reference standard. Other peaks are considered impurities.

  • Integration: Integrate all peaks in the chromatogram from the solvent front to the end of the run. Ensure proper baseline correction.

  • Purity Calculation (Area Percent Method): Calculate the purity of the this compound using the following formula:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The following tables provide an example of expected results and a sample purity calculation.

Table 1: Typical Chromatographic Results

Compound Retention Time (min)
Solvent (Methanol)~2.5
Unreacted Octenes~4-6
Isononyl Aldehyde~10-12
This compound (Isomer Cluster) ~14-16
Higher Boiling Impurities>17

Note: this compound is a mixture of isomers and may appear as a cluster of closely eluting peaks.

Table 2: Sample Purity Calculation

Peak ID Retention Time (min) Peak Area (counts) Area %
Impurity 111.815,2000.15
This compound 14.5 10,150,000 99.50
Impurity 217.225,4000.25
Impurity 318.110,1500.10
Total 10,200,750 100.00

Based on this data, the purity of the this compound sample is determined to be 99.50%. Commercial this compound typically has a purity exceeding 99.0%.[1][9]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the purity analysis of this compound.

GC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC Analysis cluster_data Phase 3: Data Processing Sample Receive Isononyl Alcohol Sample Prepare Prepare Sample (Dilute ~1% in Solvent) Sample->Prepare Load Load Vial into Autosampler Prepare->Load Inject Inject 1µL into GC Load->Inject Separate Chromatographic Separation (Temperature Program) Inject->Separate Detect FID Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate All Peaks Acquire->Integrate Calculate Calculate Purity (Area Percent Method) Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: Workflow for GC-FID Purity Analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Diisononyl Phthalate (DINP) from Isononyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of diisononyl phthalate (DINP), a commonly used plasticizer, from the esterification of isononyl alcohol and phthalic anhydride. The information is intended for use in a laboratory setting by qualified professionals.

Introduction

Diisononyl phthalate (DINP) is a high molecular weight phthalate ester primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. Its function is to increase the flexibility, durability, and longevity of plastic materials. The most common method for synthesizing DINP is the direct esterification of phthalic anhydride with this compound. This reaction is typically catalyzed by an acid or a metal-based catalyst and involves the removal of water as a byproduct to drive the reaction to completion.[1] Factors such as reaction temperature, time, and the choice of catalyst significantly influence the reaction rate and the final yield of the product.[1]

Reaction Principle

The synthesis of DINP from this compound and phthalic anhydride is a two-step esterification process. In the first step, phthalic anhydride rapidly reacts with one molecule of this compound to form a monoester intermediate. This initial reaction is fast and generally does not require a catalyst. The second step, the esterification of the monoester with a second molecule of this compound to form the diester (DINP), is a slower, reversible reaction that requires a catalyst and the removal of water to proceed to completion.[2]

Overall Reaction:

Phthalic Anhydride + 2 this compound ⇌ Diisononyl Phthalate + Water

Quantitative Data Summary

The choice of catalyst is a critical factor in the synthesis of phthalate esters, affecting both the reaction rate and the final conversion. The following table summarizes the comparative performance of common acid catalysts in the esterification of phthalic anhydride. While this data is for the synthesis of dioctyl phthalate (DOP), the relative performance of the catalysts is indicative of their efficacy in the synthesis of DINP.

CatalystConcentration (wt%)% Esterification after 1 hour% Esterification after 2 hours% Esterification after 3 hours
Methanesulfonic Acid (MSA)0.5574.790.2-
Sulfuric Acid (H₂SO₄)0.5563.487.6-
p-Toluenesulfonic Acid (pTSA)0.5554.177.682.6

Data adapted from a comparative study on dioctyl phthalate synthesis and is representative of the relative catalytic activity for DINP synthesis.[3]

A preparative example for DINP synthesis using a titanium-based catalyst, tetraisopropyl titanate (TIPT), reported a high yield of 98%.

Experimental Protocols

The following are representative laboratory-scale protocols for the synthesis of DINP using different types of catalysts.

4.1. General Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Phthalic anhydride is a respiratory irritant; handle it with care.

  • Strong acids like sulfuric acid are highly corrosive. Handle with extreme caution.

4.2. Materials and Equipment

  • Reactants: Phthalic anhydride, this compound

  • Catalysts: Sulfuric acid (98%), p-Toluenesulfonic acid monohydrate, or Tetraisopropyl titanate (TIPT)

  • Solvent (for water removal): Toluene or Xylene (optional, for azeotropic removal of water)

  • Neutralizing agent: Sodium carbonate solution (5% w/v)

  • Drying agent: Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Three-neck round-bottom flask

    • Heating mantle with a magnetic stirrer

    • Thermometer or thermocouple

    • Dean-Stark apparatus or a similar setup for water removal

    • Condenser

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

4.3. Protocol 1: Synthesis of DINP using Sulfuric Acid Catalyst

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a Dean-Stark trap fitted with a condenser, add phthalic anhydride (e.g., 0.5 mol, 74.05 g) and this compound (e.g., 1.1 mol, 158.6 g, providing a molar excess).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.5-1.0% of the total reactant weight) to the reaction mixture while stirring.

  • Heating and Reaction: Heat the mixture to a temperature of 180-220°C.[1] Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Monitoring the Reaction: Continue the reaction until the theoretical amount of water (e.g., 0.5 mol, 9 mL) has been collected, or until the acid number of the reaction mixture drops to below 2 mg KOH/g.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to below 100°C. Transfer the crude product to a separatory funnel and wash it with a 5% sodium carbonate solution to neutralize the acidic catalyst, followed by several washes with water until the aqueous layer is neutral.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove any unreacted this compound and other volatile impurities by vacuum distillation.

4.4. Protocol 2: Synthesis of DINP using p-Toluenesulfonic Acid (pTSA) Catalyst

  • Reaction Setup: Follow the same setup as in Protocol 1, charging the flask with phthalic anhydride and this compound.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 1-2% of the total reactant weight) to the reaction mixture.

  • Heating and Reaction: Heat the mixture to 180-220°C and collect the water byproduct in the Dean-Stark trap.

  • Monitoring and Work-up: Monitor the reaction progress as described in Protocol 1. The work-up procedure involving cooling, neutralization with sodium carbonate solution, and washing is the same as for the sulfuric acid-catalyzed reaction.

  • Purification: Purify the final product by vacuum distillation to remove unreacted starting materials and byproducts.

4.5. Protocol 3: Synthesis of DINP using a Titanium-Based Catalyst

  • Reaction Setup: Assemble the reaction apparatus as described in Protocol 1. Add phthalic anhydride (e.g., 1 part by weight) and this compound (e.g., 3-4 parts by weight) to the flask.[4]

  • Initial Heating: Begin heating the mixture with stirring. The initial formation of the monoester occurs without a catalyst as the temperature rises.[2]

  • Catalyst Addition: When the temperature reaches 150-180°C, add the titanium catalyst, such as tetraisopropyl titanate (TIPT) (e.g., 0.001-0.002 parts by weight).[4]

  • Reaction Progression: Continue heating the mixture to 225-235°C and maintain this temperature for 2-3 hours to drive the reaction to completion.[4]

  • Purification: After the reaction is complete, cool the mixture. The advantage of using a titanium catalyst is that a neutralization wash may not be necessary.[4] Purify the crude DINP by removing the excess this compound under reduced pressure (vacuum distillation).[4] The product can be further purified by filtration.[4]

Experimental Workflow and Diagrams

The general workflow for the synthesis of DINP is outlined below.

DINP_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification Phthalic_Anhydride Phthalic Anhydride Mixing Mixing of Reactants Phthalic_Anhydride->Mixing Isononyl_Alcohol This compound Isononyl_Alcohol->Mixing Catalyst_Addition Catalyst Addition (e.g., H₂SO₄, pTSA, or TIPT) Mixing->Catalyst_Addition Heating Heating (180-235°C) & Water Removal Catalyst_Addition->Heating Reaction_Monitoring Monitoring (Water collection, Acid number) Heating->Reaction_Monitoring Neutralization Neutralization (for acid catalysts) Reaction_Monitoring->Neutralization If reaction is complete Washing Water Washing Neutralization->Washing Drying Drying Washing->Drying Vacuum_Distillation Vacuum Distillation (Removal of excess alcohol) Drying->Vacuum_Distillation Final_Product Pure DINP Vacuum_Distillation->Final_Product

Caption: Experimental workflow for the synthesis of Diisononyl Phthalate (DINP).

Purification and Characterization

6.1. Purification

  • Neutralization and Washing: For reactions catalyzed by strong acids, the crude product must be washed with a basic solution (e.g., 5% sodium carbonate) to remove the acid, followed by washing with water to remove any remaining salts and base.

  • Vacuum Distillation: This is the primary method for purifying DINP.[1] It effectively removes unreacted this compound and other volatile impurities due to the low volatility of DINP.[1]

  • Vacuum Stripping: For high-purity applications, vacuum stripping can be employed to remove trace volatile components under reduced pressure.[1]

6.2. Characterization

The identity and purity of the synthesized DINP can be confirmed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of DINP will show characteristic peaks for the ester carbonyl group (C=O) at approximately 1730 cm⁻¹ and C-O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons of the phthalate ring and the aliphatic protons of the isononyl chains.

    • ¹³C NMR will show signals for the carbonyl carbons of the ester groups and the carbons of the aromatic ring and the alkyl chains.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the DINP and to identify any byproducts. The mass spectrum will show a characteristic fragmentation pattern for DINP.

References

Application Notes: Laboratory Scale Protocol for Isononyl Alcohol Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl alcohol is a branched-chain C9 alcohol primarily used as a precursor in the synthesis of various esters, which find extensive applications as plasticizers, lubricants, and fragrance components. The esterification of this compound, typically with carboxylic acids, is a crucial process for producing these valuable compounds. This document provides a detailed laboratory-scale protocol for the esterification of this compound, focusing on the synthesis of isononyl acetate as a representative example. The principles and procedures outlined here can be adapted for the synthesis of other isononyl esters.

The most common method for this transformation is the Fischer-Speier esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst.[1] This equilibrium-driven reaction is typically pushed towards the product side by using an excess of one of the reactants or by removing water as it is formed.[1][2]

Data Presentation

The following table summarizes typical quantitative data for the laboratory-scale synthesis of isononyl acetate via Fischer esterification.

ParameterValueNotes
Reactants
This compound1.0 molar equivalent
Acetic Acid2.0 - 3.0 molar equivalentsUsing an excess of the less expensive reagent drives the equilibrium.[3]
Catalyst
Concentrated Sulfuric Acid~4% v/v of alcoholA common and effective homogeneous catalyst.[4]
Alternative Heterogeneous Catalyst5 wt% of total reactantse.g., Amberlyst-15. Offers easier separation.
Reaction Conditions
Temperature80 - 110 °CReflux temperature is dependent on the solvent and reactants.[4]
Reaction Time1 - 5 hoursMonitored by TLC or GC until completion.
Yield
Expected Product Yield85 - 98%Yield is dependent on reaction conditions and purification.[4]
Product Characteristics
AppearanceColorless liquid[5]
Molecular FormulaC11H22O2[5]
Molecular Weight186.29 g/mol [5]
Boiling Point~214 °C[6]
Density~0.866 g/cm³[5]

Experimental Protocols

This section details the methodology for the synthesis of isononyl acetate.

Materials and Equipment
  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

  • Magnetic stir bar

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Combine this compound and Acetic Acid catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Reflux for 1-5 hours catalyst->reflux cool 4. Cool Reaction Mixture reflux->cool transfer 5. Transfer to Separatory Funnel cool->transfer wash_bicarb 6. Wash with NaHCO₃ Solution transfer->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry Organic Layer (MgSO₄) wash_brine->dry filter 9. Filter dry->filter distill 10. Purify by Distillation filter->distill analyze 11. Characterize Product distill->analyze

Figure 1. Experimental workflow for the synthesis of isononyl acetate.
Step-by-Step Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 14.4 g, 0.1 mol).

    • In a fume hood, add glacial acetic acid (e.g., 12.0 g, 0.2 mol).

    • Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture.

    • Attach a reflux condenser and place the flask in a heating mantle.

  • Reaction:

    • Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain for 1-5 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting alcohol.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.

    • Carefully add saturated sodium bicarbonate solution in portions to neutralize the excess acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently. Continue adding until the aqueous layer is neutral or slightly basic to pH paper.

    • Separate the lower aqueous layer.

    • Wash the organic layer with 25 mL of brine.[7]

    • Separate and discard the aqueous layer.

  • Purification and Analysis:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Purify the crude ester by simple or fractional distillation. Collect the fraction boiling at the expected temperature for isononyl acetate (~214 °C at atmospheric pressure).

    • The final product should be a clear, colorless liquid.

    • Characterize the purified product by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy and determine the final yield.

Signaling Pathways and Logical Relationships

The Fischer esterification reaction proceeds via a series of protonation and nucleophilic acyl substitution steps. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.

Reaction Mechanism Diagram

Fischer_Esterification Protonated_Acid R-C(OH)₂⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester R-C(O⁺H)OR' Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ H+ H⁺ H2O H₂O

Figure 2. Simplified mechanism of Fischer esterification.

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[3]

References

Application Notes and Protocols: The Role of Isononyl Alcohol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isononyl alcohol (INA) is a C9 primary alcohol, typically appearing as a clear, colorless liquid with a mild odor.[1] It is produced industrially through the hydroformylation of isomeric octenes.[1][2] While only slightly soluble in water, it is highly soluble in various organic solvents, making it a versatile compound in the chemical industry.[1][3] In the realm of polymer science, this compound serves multiple functions. It is a crucial precursor for high-molecular-weight plasticizers and surfactants, a starting material for monomer synthesis, and can be employed as a high-boiling-point solvent in specific polymerization reactions.[1][3][4] Its branched alkyl chain and hydroxyl group are key to its chemical properties and applications.[3]

These notes provide an overview of the applications of this compound in polymer synthesis, with detailed protocols for its use as a precursor and a solvent.

Data Presentation

A comprehensive summary of this compound's physical and chemical properties is essential for its application as a solvent or reactant.

Table 1: Physical and Chemical Properties of this compound

Property Value Unit Source(s)
Molecular Formula C₉H₂₀O - [1][5]
Molecular Weight 144.25 g/mol [1][5]
Appearance Clear, colorless liquid - [2][6]
Boiling Point ~215 °C [2]
Density ~0.83 g/cm³ [2]
Water Solubility Slightly soluble (0.02 g/100g ) - [6]
Solubility in Organics High (in ethanol, acetone, etc.) - [1]
Vapor Pressure 0.0575 mmHg @ 25°C [6]
Flash Point 98 °C [2]

| Viscosity (dynamic) | 12.95 | mPa·s @ 20°C |[7] |

Application 1: this compound as a Precursor for Polymer Additives

A primary role of this compound in the polymer industry is as a key building block for synthesizing high-performance plasticizers, most notably Diisononyl Phthalate (DINP).[1][4] Plasticizers are additives that increase the flexibility and durability of polymers like polyvinyl chloride (PVC).[3][6]

G raw_materials Raw Materials ina This compound (INA) raw_materials->ina pa Phthalic Anhydride raw_materials->pa esterification Esterification Reaction ina->esterification pa->esterification process Process Steps process->esterification purification Purification esterification->purification Crude Product byproduct Water (Byproduct) esterification->byproduct dinp Diisononyl Phthalate (DINP) purification->dinp final_product Final Product final_product->dinp

Caption: Workflow for the synthesis of DINP plasticizer from this compound.

Experimental Protocol 1: Synthesis of Diisononyl Phthalate (DINP)

This protocol describes a general laboratory-scale procedure for the esterification of phthalic anhydride with this compound.

Materials:

  • Phthalic Anhydride (1 mol equivalent)

  • This compound (2.1 mol equivalent, slight excess to drive reaction)

  • Esterification catalyst (e.g., sulfuric acid or a solid acid catalyst)

  • Nitrogen gas inlet

  • Reaction flask with overhead stirrer, condenser, and Dean-Stark trap

  • Heating mantle with temperature control

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the reaction flask equipped with a stirrer, condenser, and Dean-Stark trap. Charge the flask with phthalic anhydride and this compound.

  • Inert Atmosphere: Begin purging the system with a slow stream of nitrogen gas to prevent oxidation at high temperatures.

  • Catalyst Addition: Add the esterification catalyst to the reaction mixture.

  • Heating and Reaction: Heat the mixture to the reaction temperature (typically 160-200°C). The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water evolution ceases.

  • Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature. Neutralize the acidic catalyst by washing the mixture with the 5% sodium bicarbonate solution in a separatory funnel.

  • Washing: Further wash the organic layer with brine to remove residual salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the excess this compound and any other volatile impurities under reduced pressure using a rotary evaporator to yield the final DINP product.

Application 2: this compound as a Solvent in Polymer Synthesis

This compound's high boiling point (~215°C) and ability to dissolve a wide range of organic compounds make it a suitable, albeit specialized, solvent for certain polymerization reactions.[2][3] It can be particularly useful for condensation polymerizations that require high temperatures to proceed and to remove small molecule byproducts like water.[8] It can also be used in free-radical polymerizations where a high-boiling solvent is desired for temperature control or specific solubility characteristics.

G start Start setup Assemble Reactor (Flask, Condenser, Stirrer) start->setup charge Charge Reactor with Monomer(s) & this compound setup->charge purge Purge with Inert Gas (e.g., Nitrogen) charge->purge heat Heat to Reaction Temperature purge->heat initiate Add Initiator heat->initiate polymerize Polymerization (Monitor Viscosity/Conversion) initiate->polymerize terminate Terminate Reaction (e.g., Cool Down) polymerize->terminate precipitate Precipitate Polymer in Non-Solvent (e.g., Methanol) terminate->precipitate filter Filter and Wash Polymer precipitate->filter dry Dry Polymer under Vacuum filter->dry end End: Purified Polymer dry->end

Caption: General workflow for solution polymerization using this compound.

Experimental Protocol 2: General Procedure for Free-Radical Solution Polymerization

This protocol provides a representative method for the polymerization of a vinyl monomer (e.g., methyl methacrylate) using this compound as a solvent. The choice of solvent can influence polymer properties such as molecular weight and polydispersity index (PDI).[9]

Materials:

  • Vinyl Monomer (e.g., Methyl Methacrylate, freshly distilled)

  • This compound (Solvent)

  • Radical Initiator (e.g., AIBN - Azobisisobutyronitrile)[10]

  • Nitrogen gas inlet

  • Reaction flask with condenser and magnetic stirrer

  • Oil bath with temperature control

  • Non-solvent for precipitation (e.g., Methanol)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Preparation: In a reaction flask, dissolve the desired amount of monomer in this compound. The concentration will depend on the target molecular weight and reaction kinetics.

  • Deoxygenation: Remove dissolved oxygen, which can inhibit radical polymerization, by bubbling nitrogen gas through the solution for 20-30 minutes.[11][12]

  • Initiator Addition: While maintaining a nitrogen atmosphere, add the radical initiator (AIBN). The amount will depend on the desired molecular weight; lower initiator concentration generally leads to higher molecular weight.

  • Polymerization: Immerse the flask in a preheated oil bath (e.g., 70-80°C for AIBN). The reaction is typically marked by a gradual increase in the viscosity of the solution.[10]

  • Reaction Time: Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours) to achieve the desired monomer conversion.

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Isolation: Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., methanol) to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove residual monomer, initiator, and this compound.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. The resulting polymer can then be characterized (e.g., by GPC for molecular weight and PDI).

Logical Relationships and Applications

This compound's utility in polymer science is multifaceted, extending beyond a simple solvent to being a fundamental component in creating various functional materials.

G ina This compound (INA) plasticizer Plasticizer Synthesis (e.g., DINP, DINA) ina->plasticizer precursor for surfactant Surfactant Production ina->surfactant precursor for solvent High-Boiling Solvent ina->solvent used as monomer Monomer Synthesis (e.g., Isononyl Acrylate) ina->monomer precursor for pvc Flexible PVC plasticizer->pvc modifies emulsions Emulsion Systems surfactant->emulsions stabilizes specialty_polymers Specialty Polymers solvent->specialty_polymers enables synthesis of coatings Coatings & Adhesives monomer->coatings forms polymer for

Caption: Multifaceted roles of this compound in the polymer industry.

Conclusion: this compound is a versatile chemical that plays several important roles in polymer synthesis and formulation. While its most significant contribution is as a precursor to high-molecular-weight plasticizers essential for the PVC industry, its properties also allow for its use as a high-boiling point solvent for specific polymerization processes.[3][4] The protocols and data provided herein offer a foundational guide for researchers and scientists to effectively utilize this compound in their polymer-related research and development activities.

References

Application Notes and Protocols for the Formulation of Non-ionic Surfactants Using Isononyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and application of non-ionic surfactants derived from isononyl alcohol, with a particular focus on their relevance in pharmaceutical sciences and drug development.

Introduction to this compound-Based Non-ionic Surfactants

This compound, a nine-carbon branched primary alcohol, serves as a versatile hydrophobic starting material for the synthesis of a variety of non-ionic surfactants. The most common derivatives are this compound ethoxylates, where ethylene oxide (EO) units are added to the this compound backbone to create the hydrophilic portion of the surfactant. These surfactants are valued for their excellent wetting, emulsifying, and dispersing properties, as well as their biodegradability.

In the context of drug development, this compound-based non-ionic surfactants are of interest for their potential to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Their ability to form micelles in aqueous solutions allows for the encapsulation of hydrophobic drug molecules, thereby increasing their apparent solubility.

Physicochemical Properties of this compound Ethoxylates

The properties of this compound ethoxylates are primarily determined by the length of the polyethylene oxide (PEO) chain. Key parameters for formulation scientists include the critical micelle concentration (CMC), surface tension at the CMC, and the hydrophilic-lipophilic balance (HLB).

SurfactantDegree of Ethoxylation (n)Critical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γCMC) (mN/m)Hydrophilic-Lipophilic Balance (HLB) (Calculated*)
This compound Ethoxylate62.1 x 10⁻⁵28.5~12.1
This compound Ethoxylate95.0 x 10⁻⁵31.2~13.6

Note on HLB Values: The HLB values provided are estimated using Griffin's method (HLB = E/5, where E is the weight percentage of the ethylene oxide chain). For precise formulation development, experimental determination of the HLB value is recommended.

Experimental Protocols

Laboratory-Scale Synthesis of this compound Ethoxylates

This protocol describes a general procedure for the ethoxylation of this compound in a laboratory setting.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) as a catalyst

  • Ethylene oxide (EO)

  • Nitrogen gas (high purity)

  • Dry toluene (optional, as a solvent)

  • Standard laboratory glassware for reactions under inert atmosphere (e.g., three-neck flask, condenser, dropping funnel, thermometer)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactor Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet for nitrogen, and a condenser connected to a bubbler.

  • Inert Atmosphere: Purge the entire system with dry nitrogen gas for at least 30 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Catalyst Addition: Introduce a calculated amount of this compound into the reaction flask. Add a catalytic amount of KOH or NaOH (typically 0.1-0.5% by weight of the this compound).

  • Heating and Dehydration: Heat the mixture to 120-150°C under a steady stream of nitrogen to ensure the catalyst dissolves and any residual water is removed.

  • Ethoxylation: Cool the reaction mixture to the desired reaction temperature (typically 120-180°C). Introduce a pre-weighed amount of ethylene oxide gas below the liquid surface via a gas dispersion tube at a controlled rate. The amount of EO added will determine the average degree of ethoxylation.

  • Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure carefully. The reaction is typically complete when the pressure in the reactor returns to its initial value after the EO addition is stopped.

  • Neutralization and Purification: After the reaction is complete, cool the mixture. Neutralize the catalyst with an acid such as acetic acid or phosphoric acid. The resulting salt can be removed by filtration. The final product can be purified by vacuum distillation to remove any unreacted starting materials or byproducts.

Safety Precautions: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety measures and by personnel trained in handling hazardous materials.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension of the synthesized surfactants can be determined using a tensiometer based on the Du Noüy ring or Wilhelmy plate method.

Materials:

  • Tensiometer

  • Purified water (e.g., deionized or distilled)

  • Synthesized this compound ethoxylate surfactant

  • Series of volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the surfactant in purified water.

  • Prepare Dilutions: Create a series of dilutions from the stock solution with decreasing concentrations.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Surface Tension Measurement: Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the ring or plate is thoroughly cleaned and dried between measurements.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The concentration at the inflection point where the slope changes is the CMC. The surface tension value at this plateau is the γCMC.

Applications in Drug Development

Non-ionic surfactants based on this compound are primarily utilized as excipients in pharmaceutical formulations to improve the solubility and dissolution of poorly water-soluble drugs.

Mechanism of Action: Micellar Solubilization

Above the CMC, surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble drugs can be encapsulated within the hydrophobic core of these micelles, which then allows them to be dispersed in an aqueous medium, effectively increasing their solubility.

MicellarSolubilization Micelle Micelle SolubilizedDrug Solubilized Drug in Aqueous Phase Micelle->SolubilizedDrug Enhanced Solubility

Formulation Development Workflow

The following workflow outlines the general steps for incorporating an this compound-based surfactant into a liquid dosage form for a poorly soluble API.

FormulationWorkflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Studies API_Characterization API Characterization (Solubility, pKa, etc.) Surfactant_Selection Surfactant Selection (HLB, CMC, Toxicity) API_Characterization->Surfactant_Selection Excipient_Compatibility Excipient Compatibility Screening Surfactant_Selection->Excipient_Compatibility Solubility_Enhancement Solubility Enhancement Studies Excipient_Compatibility->Solubility_Enhancement Formulation_Optimization Formulation Optimization (DoE) Solubility_Enhancement->Formulation_Optimization Stability_Testing Accelerated Stability Testing Formulation_Optimization->Stability_Testing Physical_Characterization Physical Characterization (Particle Size, Zeta Potential) Stability_Testing->Physical_Characterization In_Vitro_Release In Vitro Release (Dissolution Testing) Physical_Characterization->In_Vitro_Release Pharmacokinetic_Studies Pharmacokinetic Studies (Bioavailability) In_Vitro_Release->Pharmacokinetic_Studies

Conclusion

Non-ionic surfactants derived from this compound represent a valuable class of excipients for pharmaceutical formulation. Their tunable properties, particularly the HLB value which can be adjusted by the degree of ethoxylation, allow for the rational design of drug delivery systems for poorly soluble compounds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of these surfactants in their work. Further characterization and in vivo studies are essential to fully realize their application in novel therapeutic products.

Application of isononyl alcohol in high-performance plasticizers.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isononyl alcohol is a crucial C9 oxo alcohol that serves as a primary feedstock for the production of high-performance, high-molecular-weight plasticizers.[1] The most prominent among these is Diisononyl Phthalate (DINP), an ester formed through the reaction of this compound and phthalic anhydride. DINP is a versatile and cost-effective primary plasticizer, principally for polyvinyl chloride (PVC), where it imparts flexibility, durability, and longevity.[2]

Due to its higher molecular weight and branched structure compared to traditional plasticizers like Di(2-ethylhexyl) phthalate (DOP), DINP offers significant performance advantages. These include lower volatility, superior resistance to aging and heat, and reduced migration.[3][4] These characteristics make DINP an excellent choice for demanding applications such as automotive interiors, wire and cable insulation, flooring, and roofing membranes, where long-term stability and performance are critical.[5] This document provides a detailed overview of DINP's performance, protocols for its synthesis and evaluation, and visual representations of key processes.

Performance Data: DINP vs. DOP

Diisononyl Phthalate (DINP) is frequently used as a substitute for Di(2-ethylhexyl) phthalate (DOP) in many flexible PVC applications due to its superior performance characteristics and more favorable regulatory profile.[6] The primary advantages of DINP stem from its higher molecular weight (418.6 g/mol ) compared to DOP (390.6 g/mol ), which leads to enhanced permanence and durability.[7]

The following tables summarize the typical physical properties of the neat plasticizers and their performance in a standard flexible PVC formulation.

Table 1: Typical Physical Properties of Neat Plasticizers

PropertyDINP (Diisononyl Phthalate)DOP (Di-2-ethylhexyl phthalate)Test Method
Molecular Weight ( g/mol ) 418.61390.56-
Appearance Clear, colorless oily liquidClear, colorless oily liquidVisual
Specific Gravity (20°C/20°C) ~0.975~0.985JIS K-6751
Flash Point (°C) ~210 - 235~205JIS K-6751
Vapor Pressure (20°C, Pa) 6.0 x 10⁻⁵Higher than DINP-
Viscosity (20°C, mPa·s) ~76 - 82~57ASTM D445

Note: Values are typical and may vary slightly between manufacturers.

Table 2: Performance Comparison in Flexible PVC Compound (Typical Formulation: 100 phr PVC, 50 phr Plasticizer)

Performance MetricDINP-based PVCDOP-based PVCTest Method
Hardness (Shore A) 80 - 8578 - 83ASTM D2240
Tensile Strength (MPa) ~19 - 22~20 - 23ASTM D638 / D882
Elongation at Break (%) ~300 - 350~320 - 380ASTM D638 / D882
Volatility / Weight Loss (%) ~5.4 ~12.0 ASTM D1203 / D2288
Low-Temp. Flexibility (°C) -40 to -50 -35 to -45 ASTM D746
Migration Resistance Higher LowerISO 177
Aging & Heat Resistance Superior Good-
Extraction Resistance (oils, water) Superior GoodASTM D1239

Note: Performance data is formulation-dependent. The table provides a general comparison.

Key Processes and Mechanisms

Synthesis of Diisononyl Phthalate (DINP)

DINP is synthesized via an esterification reaction between this compound and phthalic anhydride. This process typically involves heating the reactants in the presence of a catalyst, such as a titanium or tin-based compound, and continuously removing the water produced during the reaction to drive it to completion.

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products IsononylAlcohol This compound (2 moles) ReactionVessel Reaction Vessel (Heated to 150-235°C) IsononylAlcohol->ReactionVessel PhthalicAnhydride Phthalic Anhydride (1 mole) PhthalicAnhydride->ReactionVessel DINP Diisononyl Phthalate (DINP) ReactionVessel->DINP Esterification Water Water (Byproduct) ReactionVessel->Water Continuous Removal Catalyst Catalyst (e.g., Tetraisopropyl Titanate) Catalyst->ReactionVessel

Caption: Synthesis of Diisononyl Phthalate (DINP) via esterification.

Mechanism of PVC Plasticization

In rigid PVC, the long polymer chains are tightly packed and held together by strong intermolecular forces (dipole-dipole interactions between C-Cl bonds), restricting their movement. Plasticizer molecules, like DINP, intersperse themselves between these PVC chains. The polar ester groups of the plasticizer interact with the polar sites on the PVC, effectively shielding the polymer chains from each other and reducing the intermolecular forces. This separation increases the "free volume" and allows the polymer chains to slide past one another more easily, resulting in a flexible and softer material.

Plasticization cluster_rigid Rigid PVC (Unplasticized) cluster_flexible Flexible PVC (Plasticized) p1 PVC Chain p2 PVC Chain p1->p2 Strong Intermolecular Forces p3 PVC Chain p2->p3 Strong Intermolecular Forces p4 PVC Chain plast1 DINP p5 PVC Chain plast2 DINP p6 PVC Chain plast3 DINP Process Addition of This compound-based Plasticizer (DINP) cluster_rigid cluster_rigid cluster_rigid->Process Plasticization Workflow cluster_prep Sample Preparation cluster_test Performance Testing A 1. Compounding Mix PVC resin, plasticizer (DINP), stabilizers, and other additives. B 2. Milling & Molding Process the compound on a two-roll mill. Compression mold into sheets of defined thickness. A->B C 3. Conditioning Condition molded sheets at 23±2°C and 50±10% relative humidity for ≥ 40 hours. B->C D 4. Specimen Cutting Cut conditioned sheets into standardized specimen shapes for each test. C->D T1 Tensile Properties (ASTM D638 / D882) D->T1 Test Specimens T2 Volatility (ASTM D1203) D->T2 Test Specimens T3 Migration (ISO 177) D->T3 Test Specimens T4 Low-Temp. Brittleness (ASTM D746) D->T4 Test Specimens

References

Application Notes and Protocols: Modifying Polymer Flexibility and Elasticity with Isononyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl alcohol (INA) is a branched nine-carbon primary alcohol that serves as a key building block in the synthesis of high molecular weight plasticizers, most notably diisononyl phthalate (DINP).[1][2][3][4] While primarily used as a precursor, this compound itself can function as a plasticizer, a substance incorporated into a polymer matrix to increase its flexibility, workability, and distensibility.[5][6] This is achieved by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and allowing for greater chain mobility.[6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to modify the mechanical properties of polymers, with a focus on polyvinyl chloride (PVC) as a representative thermoplastic. The information is intended to guide researchers in developing novel polymer formulations with tailored flexibility and elasticity for various applications, including in the pharmaceutical and medical device fields.

Mechanism of Action: How this compound Imparts Flexibility

Plasticizers function by inserting themselves between polymer chains, disrupting the close packing and reducing the cohesive forces that hold the chains together.[6] The branched structure of this compound is particularly effective in creating free volume within the polymer matrix. This increased spacing allows the polymer chains to slide past one another more easily when a stress is applied, resulting in a more flexible and elastic material.[8] The general relationship is that as plasticizer concentration increases, tensile strength tends to decrease, while elongation at break increases significantly.[6][9]

G cluster_0 Mechanism of Plasticization Polymer Rigid Polymer Matrix (e.g., PVC) INA This compound (Plasticizer) Polymer->INA Incorporation FlexiblePolymer Flexible Polymer Matrix INA->FlexiblePolymer Disruption of Intermolecular Forces Increased Chain Mobility

Caption: Mechanism of this compound as a plasticizer.

Data Presentation: Expected Effects of this compound on PVC Properties

While specific quantitative data for this compound as a primary plasticizer is not extensively published, the following table illustrates the expected trends based on the well-documented effects of its derivative, DINP, and general plasticizer principles. The data is presented in parts per hundred resin (phr), a common unit in the polymer industry.

PropertyUnplasticized PVCPVC + 20 phr INA (Expected)PVC + 40 phr INA (Expected)PVC + 60 phr INA (Expected)Test Method
Tensile Strength (MPa) ~50~35~25~18ASTM D638
Elongation at Break (%) <10~150~250~350ASTM D638
Shore A Hardness >100~90~80~70ASTM D2240
Glass Transition Temp. (°C) ~85~40~10~-15DSC

Note: This data is illustrative and will vary depending on the specific grade of PVC, processing conditions, and other additives used.

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Sheets using a Two-Roll Mill

This protocol describes the compounding of PVC resin with this compound and other necessary additives, followed by the formation of a homogenous sheet.

Materials and Equipment:

  • PVC resin (suspension grade)

  • This compound (plasticizer)

  • Thermal stabilizer (e.g., calcium/zinc stearate)[10][11]

  • Lubricant (e.g., stearic acid)

  • Two-roll mill with heating capabilities[12][13][14]

  • High-speed mixer

  • Weighing balance

  • Spatula and cutting tools

  • Safety glasses, gloves, and lab coat

Procedure:

  • Formulation Preparation:

    • In a high-speed mixer, combine 100 parts by weight of PVC resin with the desired amount of this compound (e.g., 20, 40, 60 phr).

    • Add 2-3 phr of a thermal stabilizer to prevent degradation of the PVC during high-temperature processing.[7][11][15]

    • Add 0.5-1 phr of a lubricant to prevent sticking to the mill rolls.

    • Mix the components at high speed for 5-10 minutes until a dry, free-flowing powder blend is obtained.

  • Two-Roll Milling:

    • Preheat the rolls of the two-roll mill to the recommended temperature for PVC compounding, typically between 150-180°C.[12]

    • Set the nip gap between the rolls to a small opening (e.g., 0.5 mm).

    • Carefully feed the PVC dry blend into the nip of the rotating rolls.

    • The material will begin to flux and form a band on one of the rolls.

    • Use a spatula to cut and fold the material back into the nip to ensure thorough mixing.

    • Continue this process for 5-10 minutes until a homogenous, molten sheet is formed.

    • Gradually increase the nip gap to the desired thickness of the final sheet (e.g., 1-2 mm).

  • Sheet Formation:

    • Once the material is uniformly mixed, carefully cut the sheet from the roll.

    • Place the hot sheet on a flat, heat-resistant surface to cool.

    • For standardized testing, press the milled sheet in a hydraulic press with heated platens to create smooth, uniform plaques of a specific thickness.

G Start Start: Formulation Mixing High-Speed Mixing (PVC, INA, Stabilizer, Lubricant) Start->Mixing Milling Two-Roll Milling (150-180°C) Mixing->Milling Sheeting Sheet Formation Milling->Sheeting Pressing Hydraulic Pressing (Optional, for standardized samples) Sheeting->Pressing End End: Plasticized PVC Sheet Pressing->End

Caption: Workflow for preparing plasticized PVC sheets.

Protocol 2: Mechanical Testing of Plasticized PVC

This protocol outlines the procedure for evaluating the tensile properties of the prepared PVC sheets according to ASTM D638.[5][12][16]

Materials and Equipment:

  • Universal Testing Machine (UTM) with appropriate load cell and grips

  • Extensometer (for precise strain measurement)

  • Die cutter for preparing dumbbell-shaped specimens (as per ASTM D638 Type I, II, III, IV, or V)[12]

  • Caliper or micrometer for measuring specimen dimensions

  • Prepared plasticized PVC sheets

Procedure:

  • Specimen Preparation:

    • From the prepared PVC sheets, cut dumbbell-shaped specimens using the appropriate die cutter. The choice of specimen type depends on the thickness and rigidity of the material.[12]

    • Measure the width and thickness of the narrow section of each specimen at several points and record the average values.

  • Tensile Testing:

    • Set up the Universal Testing Machine with the appropriate grips and load cell.

    • Set the crosshead speed according to the ASTM D638 standard, which depends on the material's properties.

    • Secure a specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Attach the extensometer to the gauge length of the specimen.

    • Start the test, and the machine will pull the specimen at a constant rate until it fractures.

    • Record the load and extension data throughout the test.

  • Data Analysis:

    • From the recorded data, calculate the following:

      • Tensile Strength at Break: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

      • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

G Start Start: Plasticized PVC Sheet SpecimenPrep Specimen Preparation (ASTM D638 Dumbbell Shape) Start->SpecimenPrep Testing Tensile Testing (Universal Testing Machine) SpecimenPrep->Testing DataAnalysis Data Analysis Testing->DataAnalysis Results Results: - Tensile Strength - Elongation at Break - Young's Modulus DataAnalysis->Results End End: Mechanical Properties Characterized Results->End

Caption: Workflow for mechanical testing of plasticized PVC.

Applications in Drug Development and Research

The ability to precisely control the flexibility and elasticity of polymers is critical in various pharmaceutical and medical applications.

  • Drug Delivery Systems: Modified polymers can be used to create flexible matrices for controlled-release drug formulations. The rate of drug diffusion can be tailored by adjusting the plasticizer content.

  • Medical Tubing and Bags: The use of non-phthalate plasticizers derived from this compound is gaining traction for medical devices like intravenous (IV) bags and tubing to ensure patient safety while maintaining the necessary flexibility.[4]

  • Transdermal Patches: The adhesion and comfort of transdermal patches can be improved by using flexible polymer backings.

  • Tissue Engineering: Scaffolds with specific mechanical properties that mimic native tissue can be fabricated using plasticized biocompatible polymers.

Conclusion

This compound is a versatile chemical that plays a crucial role in modifying the mechanical properties of polymers. While it is predominantly used as a precursor for larger plasticizer molecules, its direct application as a plasticizer offers a viable method for increasing the flexibility and elasticity of polymers like PVC. By following the detailed protocols provided and understanding the underlying mechanisms, researchers can effectively utilize this compound to develop innovative materials for a wide range of scientific and industrial applications.

References

Application Notes and Protocols for the Characterization of Isononyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of isononyl alcohol and its derivatives. Detailed protocols for the primary analytical methods are outlined to assist in the qualitative and quantitative analysis of these compounds.

Introduction to this compound and its Derivatives

This compound (INA) is a nine-carbon branched-chain primary alcohol.[1] It is a clear, colorless liquid with a mild odor, slightly soluble in water but highly soluble in organic solvents.[1][2] INA is a crucial intermediate in the chemical industry, primarily used in the production of high molecular weight plasticizers such as diisononyl phthalate (DINP), diisononyl adipate (DINA), and triisononyl trimellitate (TINTM).[3][4][5] These plasticizers are essential for imparting flexibility and durability to polyvinyl chloride (PVC) products used in various sectors, including automotive, construction, and electronics.[3][6] Additionally, this compound derivatives are utilized as surfactants, lubricants, additives, and as emollients in cosmetics and personal care products.[6][7]

The synthesis of this compound typically involves the hydroformylation of octene isomers to produce nonanal, which is then hydrogenated to yield the final alcohol product.[1][2] The octenes themselves are usually produced by the dimerization of butenes.[1]

Analytical Techniques for Characterization

A variety of analytical techniques are employed to characterize this compound and its derivatives, ensuring purity, identifying isomeric distribution, and elucidating the structure of new compounds. The primary methods include chromatographic and spectroscopic techniques.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC and GC-MS are fundamental for assessing the purity and determining the isomeric distribution of this compound and its volatile derivatives.[2] GC is highly effective for separating volatile components, while GC-MS provides definitive identification of these separated compounds.[2] This is crucial for monitoring impurities, such as branched isomers, during synthesis.[2]

Principle: Gas chromatography separates compounds in a mixture based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they are detected. In GC-MS, the eluted compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured, providing a unique "fingerprint" for each compound.

Data Presentation:

Table 1: Purity Specifications for this compound Determined by Gas Chromatography [8]

ParameterSpecificationMethod
Isononanolmin. 99.0 area %Evonik, GC
2-Ethylhexanolmax. 200 ppmEvonik, GC
Alcohols > C9max. 1 area %Evonik, GC

Experimental Protocol: Purity Analysis of this compound by GC-MS

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent, such as hexane or dichloromethane, to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • A typical setup includes a gas chromatograph coupled to a mass spectrometer, such as a Shimadzu GC-2010 Plus with a GCMS-QP2010 Ultra mass spectrometric detector.[2]

  • GC Conditions:

    • Column: Rxi-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]

    • Carrier Gas: Helium.[2]

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 200 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound isomers and any impurities by comparing their mass spectra to a reference library (e.g., NIST).

    • Determine the purity by calculating the peak area percentage of the this compound peaks relative to the total peak area.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a versatile technique for the analysis of less volatile or thermally unstable this compound derivatives.[2] It is widely used for both the quantification of derivatives and the isolation of impurities in preparative separation.[9] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the "gold standard" for quantifying metabolites of this compound derivatives in biological matrices due to its high sensitivity and accuracy.[2]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separation can be based on polarity (normal and reversed-phase), ion-exchange, or size exclusion.

Data Presentation:

Table 2: HPLC-MS/MS Analysis of Diisononyl Phthalate Metabolites in Human Urine [2]

MetaboliteDetection Rate in Human Urine (%)Geometric Mean Concentration (ng/mL)
MHINP10011.4
MCIOP978.6
MOINP871.2

Experimental Protocol: Analysis of 2-(Isononylphenoxy)ethanol by HPLC [9]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a suitable concentration.

  • Instrumentation:

    • HPLC system with a UV or MS detector.

  • HPLC Conditions:

    • Column: Newcrom R1 reverse-phase column.[9]

    • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier. For UV detection, phosphoric acid can be used. For MS compatibility, formic acid should be used instead.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm or MS detection.

  • Data Analysis:

    • Quantify the analyte by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Spectroscopic Methods

Application: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is essential for the detailed structural elucidation of this compound and its derivatives.[2] It provides information about the connectivity and chemical environment of atoms within a molecule.[2]

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical shift, peak multiplicity, and integration of the signals provide detailed information about the molecular structure.

Experimental Protocol: ¹H NMR Analysis of an this compound Derivative

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard pulse sequences.

    • The chemical shift range for protons on a carbon adjacent to the alcohol oxygen is typically 3.4-4.5 ppm.[10]

    • The proton of the hydroxyl group itself often appears as a broad singlet between 2.0 and 2.5 ppm, and its position can be variable.[10]

  • Data Analysis:

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

    • Assign the peaks to the specific protons in the molecular structure.

Application: FT-IR spectroscopy is a rapid and powerful tool for the qualitative analysis and structural characterization of this compound and its derivatives.[2] It is used to identify the presence of specific functional groups.[2]

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb IR radiation at specific frequencies corresponding to the vibrational frequencies of their functional groups.

Data Presentation:

Table 3: Characteristic FT-IR Absorption Bands for Alcohols [10][11]

Functional GroupAbsorption Range (cm⁻¹)Peak Characteristics
O-H stretch (hydrogen-bonded)3200-3550Strong, broad
O-H stretch (free)3584-3700Strong, sharp
C-O stretch~1000-1260Strong

Experimental Protocol: FT-IR Analysis of an this compound Derivative

  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid sample is placed directly on the ATR crystal.

  • Instrumentation:

    • A Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule. For an this compound derivative, look for the broad O-H stretch around 3300-3400 cm⁻¹ and the strong C-O stretch around 1000 cm⁻¹.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_application Application-Specific Analysis synthesis Synthesis of Isononyl Alcohol Derivative purification Purification (e.g., Distillation, Chromatography) synthesis->purification purity Purity & Isomer Distribution (GC, GC-MS) purification->purity structure Structural Elucidation (NMR, FT-IR) purity->structure quantification Quantification (HPLC, GC) structure->quantification metabolite Metabolite Analysis (HPLC-MS/MS) quantification->metabolite formulation Formulation Analysis metabolite->formulation

Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.

synthesis_pathway butene Butenes octene Octene Isomers butene->octene Dimerization nonanal Nonanal Isomers octene->nonanal Hydroformylation (Oxo Process) isononyl_alcohol This compound nonanal->isononyl_alcohol Hydrogenation derivatives This compound Derivatives (e.g., DINP, DINA) isononyl_alcohol->derivatives Esterification, etc.

Caption: Synthesis pathway of this compound and its derivatives.

logical_relationships cluster_sample Sample cluster_techniques Analytical Techniques cluster_information Information Obtained sample This compound Derivative gc_ms GC-MS sample->gc_ms hplc_ms HPLC-MS/MS sample->hplc_ms nmr NMR sample->nmr ftir FT-IR sample->ftir purity Purity & Impurities gc_ms->purity quantification Quantification gc_ms->quantification hplc_ms->quantification metabolites Metabolite ID hplc_ms->metabolites structure Molecular Structure nmr->structure functional_groups Functional Groups ftir->functional_groups

Caption: Relationship between analytical techniques and the information they provide for this compound derivatives.

References

Application Notes and Protocols: Isononyl Alcohol as a Raw Material for Lubricants and Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl alcohol, a branched-chain C9 oxo alcohol, serves as a crucial intermediate in the synthesis of high-performance lubricant base oils and additives.[1][2][3] Its derivatives, primarily esters such as diisononyl phthalate (DINP), diisononyl adipate (DINA), and triisononyl trimellitate (TINTM), are integral components in formulating advanced lubricants for automotive and industrial applications.[3][4][5] These additives enhance lubricant performance by improving low-temperature fluidity, thermal and oxidative stability, and viscosity characteristics.[6][7] The branched structure of this compound imparts excellent low-temperature properties to its esters, making them suitable for lubricants operating in a wide range of temperatures.[6] This document provides detailed application notes, experimental protocols for the synthesis of key this compound-based lubricant additives, and a summary of their performance characteristics.

Applications of this compound Derivatives in Lubricants

This compound-derived esters are utilized in a variety of lubricant formulations to achieve specific performance enhancements:

  • Diisononyl Phthalate (DINP): Primarily used as a versatile plasticizer, DINP also finds application as a lubricant additive that offers a good balance of properties and cost-effectiveness.[8] It is known for its low volatility and contribution to the durability of the lubricant formulation.[7]

  • Diisononyl Adipate (DINA): DINA is particularly valued for its ability to impart excellent low-temperature flexibility to lubricants.[6][9] It is often used as a synthetic base oil in formulations requiring good performance in cold environments and can also improve the solubility of other additives and reduce varnish formation.[6]

  • Triisononyl Trimellitate (TINTM): TINTM is a specialty additive known for its high-temperature resistance and low volatility.[5] These characteristics make it suitable for high-performance lubricants used in demanding applications such as engine oils and industrial lubricants operating under severe conditions.[4]

Performance Data of this compound-Based Additives

The following tables summarize the typical physical and chemical properties of this compound and its key derivatives used in lubricant applications.

Table 1: Typical Properties of this compound

PropertyValueUnit
Density @ 20°C0.837g/cm³
Viscosity @ 20°C12.7mPa·s
Flash Point94°C
Boiling Point198°C

Table 2: Typical Properties of Diisononyl Phthalate (DINP)

PropertyValueUnit
Density @ 20°C0.97 - 0.98g/cm³
Dynamic Viscosity @ 20°C68 - 82mPa·s
Flash Point200°C
Boiling Point252 - 267°C

Table 3: Typical Properties of Diisononyl Adipate (DINA)

PropertyValueUnit
Density @ 20°C0.924g/cm³
Kinematic Viscosity @ 20°C24mm²/s
Flash Point228°C
Freezing Point-60°C
Acid Value0.1 maxmg KOH/g
Ester Content99 min%

Source:[6][9][10]

Table 4: Typical Properties of Triisononyl Trimellitate (TINTM)

PropertyValueUnit
Viscosity @ 100°C260 - 320mPa·s
Acid Number0.1 maxmg KOH/g
Ester Content99.5 max%
Water Content0.1 max%

Source:[5]

Experimental Protocols: Synthesis of this compound-Based Lubricant Additives

The following are generalized protocols for the synthesis of DINP, DINA, and TINTM based on common industrial practices. These protocols should be adapted and optimized based on laboratory-specific equipment and safety procedures.

Protocol 1: Synthesis of Diisononyl Phthalate (DINP)

This protocol describes the esterification of phthalic anhydride with this compound.

Materials:

  • Phthalic Anhydride

  • This compound

  • Non-acidic catalyst (e.g., a composite of sodium form molecular sieve and butyl titanate)[11]

  • Nitrogen gas supply

  • Reactor with stirrer, heater, condenser, and vacuum connection

Procedure:

  • Charge the reactor with phthalic anhydride and this compound in a mass ratio of 1:2.5 to 1:3.5.[11]

  • Begin stirring and heat the mixture to 150-170°C under a nitrogen blanket.[11]

  • Allow the mixture to reflux for 0.5-1.0 hour.[11]

  • Add the non-acidic catalyst, typically at a concentration of 1% of the phthalic anhydride mass.[11]

  • Increase the temperature to 210-230°C and continue the reflux for 2.0-2.5 hours.[11]

  • Monitor the reaction by measuring the acid number. Continue the reaction until the acid number drops below 2.0 mgKOH/g.[11]

  • Once the desired acid number is reached, maintain the temperature for an additional 0.5-1.5 hours.[11]

  • Cool the mixture to 180-190°C and apply a vacuum to remove any unreacted alcohol.[11]

  • Filter the crude product to obtain diisononyl phthalate.[11]

Protocol 2: Synthesis of Diisononyl Adipate (DINA)

This protocol outlines the esterification of adipic acid with this compound.

Materials:

  • Adipic Acid

  • This compound

  • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[9]

  • Nitrogen gas supply

  • Reactor with stirrer, heater, reflux condenser with a Dean-Stark trap, and vacuum connection

Procedure:

  • Charge the reactor with adipic acid and this compound.

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.[9]

  • Heat the mixture to 140-220°C under a nitrogen atmosphere with stirring.[9]

  • Continuously remove the water of reaction using the Dean-Stark trap to drive the equilibrium towards ester formation.[9]

  • Monitor the progress of the reaction by measuring the acid value of the mixture.

  • Once the reaction is complete (indicated by a stable and low acid value), cool the mixture.

  • Neutralize the catalyst with a suitable base.

  • Wash the crude product with water to remove any remaining salts and catalyst.

  • Apply a vacuum to remove unreacted this compound and water to yield the purified diisononyl adipate.

Protocol 3: Synthesis of Triisononyl Trimellitate (TINTM)

This protocol details the synthesis of TINTM from trimellitic anhydride and this compound.

Materials:

  • Trimellitic Anhydride

  • This compound

  • Catalyst (e.g., tetrabutyl titanate and isopropyl titanate mixture)[10]

  • Activated Carbon[10]

  • Sodium Hydroxide solution (10-15%)[10]

  • Dried Atlapulgite[10]

  • Nitrogen gas supply

  • Reaction kettle with stirrer, heater, and connections for vacuum and water entrainment

Procedure:

  • Charge the reaction kettle with trimellitic anhydride and this compound in a molar ratio of 1:3.5 to 1:4.5.[10]

  • Add activated carbon (0.1-0.3% of the trimellitic anhydride weight).[10]

  • Stir the mixture and heat to 185-195°C.[10]

  • Add the catalyst (0.05-0.2% of the trimellitic anhydride weight).[10]

  • Continue to heat the mixture to 185-245°C and maintain for 3-4 hours.[10]

  • Monitor the reaction until the acid value is below 0.50 mgKOH/g.[10]

  • Apply negative pressure to remove unreacted alcohol.[10]

  • Add sodium hydroxide solution and control the acid value to be below 0.07 mgKOH/g.[10]

  • Introduce water as an entrainer and perform dealcoholization refining.[10]

  • Cool the product to 150°C, add dried atlapulgite (0.07-0.2% of the total product mass), mix evenly, and filter to obtain the final product.[10]

Visualization of Experimental Workflows and Logical Relationships

Synthesis_Workflow cluster_DINP Protocol 1: Diisononyl Phthalate (DINP) Synthesis cluster_DINA Protocol 2: Diisononyl Adipate (DINA) Synthesis cluster_TINTM Protocol 3: Triisononyl Trimellitate (TINTM) Synthesis DINP_start Reactants: Phthalic Anhydride This compound Catalyst DINP_react Esterification Reaction (150-230°C) DINP_start->DINP_react DINP_monitor Monitor Acid Number (< 2.0 mgKOH/g) DINP_react->DINP_monitor DINP_purify Dealcoholization & Filtration DINP_monitor->DINP_purify DINP_end Diisononyl Phthalate DINP_purify->DINP_end DINA_start Reactants: Adipic Acid This compound Catalyst DINA_react Esterification Reaction (140-220°C) DINA_start->DINA_react DINA_purify Neutralization, Washing & Dealcoholization DINA_react->DINA_purify DINA_end Diisononyl Adipate DINA_purify->DINA_end TINTM_start Reactants: Trimellitic Anhydride This compound Catalyst TINTM_react Esterification Reaction (185-245°C) TINTM_start->TINTM_react TINTM_purify Dealcoholization, Neutralization & Refining TINTM_react->TINTM_purify TINTM_end Triisononyl Trimellitate TINTM_purify->TINTM_end

Caption: General workflow for the synthesis of this compound-based lubricant additives.

Logical_Relationship raw_material This compound (Raw Material) esterification Esterification with - Phthalic Anhydride - Adipic Acid - Trimellitic Anhydride raw_material->esterification additives Lubricant Additives esterification->additives dinp DINP additives->dinp dina DINA additives->dina tintm TINTM additives->tintm lubricant Lubricant Formulation dinp->lubricant dina->lubricant tintm->lubricant performance Enhanced Lubricant Performance lubricant->performance low_temp Improved Low-Temp Fluidity performance->low_temp thermal_stability Increased Thermal Stability performance->thermal_stability viscosity_mod Viscosity Modification performance->viscosity_mod

Caption: Logical relationship from this compound to enhanced lubricant properties.

Standardized Testing of Lubricant Performance

The performance of lubricants formulated with this compound derivatives can be evaluated using standardized test methods from organizations like ASTM International. Key performance characteristics and the relevant ASTM tests include:

  • Wear Preventive Characteristics: The ASTM D4172 (Four-Ball Wear Test) is a standard method to evaluate the anti-wear properties of lubricating fluids.[12][13][14][15] It involves rotating a steel ball under load against three stationary steel balls immersed in the lubricant. The average wear scar diameter on the stationary balls is a measure of the lubricant's wear prevention capability.[12][16]

  • Oxidation Stability: The ASTM D943 (Turbine Oil Oxidation Stability Test - TOST) is a widely used method to assess the oxidation stability of inhibited mineral oils.[1][17] The test measures the time it takes for the oil's acid number to reach a specified level in the presence of oxygen, water, and metal catalysts at an elevated temperature.[1]

  • Low-Temperature Fluidity: The ASTM D97 is used to determine the pour point of petroleum products, which indicates the lowest temperature at which the oil will flow. This is a critical parameter for lubricants intended for use in cold climates.

  • Viscosity and Viscosity Index: The ASTM D445 test method is used to determine the kinematic viscosity of liquid petroleum products. The viscosity index (VI), calculated according to ASTM D2270 , is an empirical number that indicates the effect of temperature changes on the viscosity of the oil.[18][19] A higher VI signifies a smaller change in viscosity with temperature.[18][19]

Further research and testing using these and other relevant ASTM methods are essential to fully characterize the performance benefits of incorporating this compound-based additives into specific lubricant formulations.

References

Application in coatings, inks, and extraction agents.

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the use of various chemical compounds in coatings, inks, and as extraction agents, tailored for researchers, scientists, and drug development professionals.

Application Notes

Solvents in Coatings and Inks

Solvents are crucial components in the formulation of coatings and inks, used to dissolve binders and pigments, control viscosity, and influence the drying rate.[1][2][3]

  • Ethyl Acetate: This fast-evaporating solvent is a key ingredient in lacquers, varnishes, and industrial coatings, where it promotes quick drying and improves adhesion and durability.[4] It is widely used in various coating formulations, including epoxies, urethanes, cellulosics, acrylics, and vinyls.[1][5] In the printing industry, ethyl acetate is a primary solvent for flexographic and gravure inks, ensuring sharp, high-quality prints by dissolving the resin and controlling viscosity.[1][4] Its low toxicity and pleasant, fruity odor also make it suitable for use in cosmetics and as a carrier solvent for herbicides.[5][6]

  • Isopropanol (Isopropyl Alcohol): Commonly used in solvent-based inks, isopropanol offers quick drying times and good compatibility with various surfaces.[3] In the specialized field of alcohol inks, it serves to dilute, blend, and create unique textures.[7] The addition of isopropanol reduces the ink's viscosity, making it more fluid and easier to spread, which is useful for creating subtle gradients or covering large areas.[7] Its high volatility accelerates the ink's drying process, an effect artists leverage to create diverse textural variations in their work.[7]

Resins in Coatings and Inks

Resins act as the primary binder in coatings and inks, forming a continuous film that holds the pigment to the substrate.[8] The choice of resin dictates many of the final properties of the coating or ink, such as gloss, adhesion, durability, and resistance to chemicals and heat.[9][10]

  • Phenolic Resins: Known for their excellent heat resistance, mechanical strength, and chemical stability, phenolic resins are used in protective, heat-resistant, and corrosion-resistant coatings, particularly for harsh industrial and marine environments.[11] In the printing industry, they are crucial components of heatset inks, as their thermal stability prevents degradation during the heat-drying process.[11]

  • Polyamide Resins: These resins are frequently used in flexographic and gravure inks for flexible packaging due to their excellent adhesion, flexibility, and chemical resistance.[9][12]

  • Acrylic Resins: Utilized in a wide range of coatings and inks, acrylics are known for their good gloss, durability, and weather resistance.[8]

  • Epoxy Resins: Often used as curing agents in surface coatings, epoxy resins provide strong adhesion, chemical resistance, and durability.[12] They are key components in industrial maintenance coatings and powder coatings.[12]

Extraction Agents

Solvent extraction is a fundamental technique used to isolate target compounds from solid or liquid matrices based on their solubility.[13][14] The choice of solvent is critical and depends on the polarity of the target compound.[15][16]

  • Hexane: As a non-polar solvent, hexane is highly effective for extracting oils and lipids.[17][18] It is the industry standard for extracting vegetable oils from oilseeds like soybeans, achieving 95-99% oil recovery rates.[17][19][20] Its low boiling point (approx. 69°C) allows for easy recovery through distillation, which is both economical and efficient.[17][21] Hexane is also used to extract non-polar bioactive compounds such as terpenoids, alkaloids, and fatty acids from natural sources.[20]

  • Cyclohexane: Another non-polar solvent, cyclohexane is used for extracting essential oils, phytochemicals like flavonoids, and fats from natural products.[22] Its key advantage is its ability to dissolve non-polar compounds without altering their chemical structure, which is crucial in the fragrance and flavor industries.[22]

  • Ethanol: A polar solvent, ethanol is effective for extracting a wide range of compounds.[23] It is considered a safe solvent, making it popular for extracting soluble components from plants for use in essential oils and infused edibles.[24] The process typically involves soaking the plant material in cold ethanol, followed by filtration and evaporation to remove the solvent.[24]

Quantitative Data Summary

The following tables summarize key quantitative data for solvents and performance metrics in coatings and inks.

Table 1: Physical Properties of Common Solvents

Property Ethyl Acetate n-Hexane Cyclohexane Isopropanol
Molecular Formula C₄H₈O₂ C₆H₁₄ C₆H₁₂ C₃H₈O
Molar Mass ( g/mol ) 88.11[1] 86.18 84.16[22] 60.1
Boiling Point (°C) 77.1[1] 68.7[25] 80.7[22][25] 82.6[7]
Density (g/cm³ at 20°C) 0.9003[1] ~0.655 0.810[22] 0.785[7]
Vapor Pressure (hPa at 20°C) 98.3[1] ~160 ~104 ~44

| Solubility in Water (% w/w at 25°C) | 8.0[1] | Insoluble | Insoluble | Miscible |

Table 2: Performance Metrics for Coatings & Inks

Parameter Application Typical Value/Range Method/Standard
Adhesion Strength High-Performance Coatings > 1000 psi (7 MPa) ASTM D4541 (Pull-Off)
Pigment Particle Size Digital Inks 95% of particles < 100 nm[26] Particle Size Analyzer
Pigment Particle Size Conventional Inks 90% of particles < 500 nm[26] Grind Gauge (ASTM D1210)[27]
Hexane Extraction Efficiency Botanical Oils 95-99%[19] Gravimetric Analysis
Viscosity Flexographic/Gravure Inks 20-150 cP Viscometer

| Shear Rate for Dispersion | Pigments in Inks/Coatings | 10,000 - 100,000 s⁻¹[26] | Rheometer |

Experimental Protocols

Protocol 1: Evaluation of Coating Adhesion using Pull-Off Test (ASTM D4541)

This protocol measures the force required to pull a specified diameter of coating away from its substrate.

Materials:

  • Portable pull-off adhesion tester (e.g., PosiTest AT)[28]

  • Loading fixtures (dollies) of the appropriate size

  • Adhesive (typically a two-part epoxy)

  • Solvent for cleaning (e.g., isopropanol)

  • Abrasive paper

  • Cutting tool for scoring around the dolly (if required)

Procedure:

  • Surface Preparation: Select a flat, representative surface area. Clean the surface of the coating and the dolly face with a solvent to remove any dust, grease, or moisture. Lightly abrade both surfaces with fine-grit abrasive paper to promote adhesion.

  • Adhesive Application: Mix the adhesive according to the manufacturer's instructions. Apply a uniform layer of adhesive to the face of the dolly.

  • Dolly Application: Press the dolly firmly onto the prepared coated surface. Ensure a small, uniform bead of adhesive squeezes out from around the dolly edge. Remove excess adhesive.

  • Curing: Allow the adhesive to cure for the time specified by the manufacturer. Curing time can be accelerated with heat if appropriate.

  • Scoring (Optional but Recommended): If the coating is thick or if testing on a compressible substrate, use the cutting tool to score through the coating to the substrate, using the dolly as a guide. This isolates the test area.

  • Testing: Attach the actuator of the adhesion tester to the dolly. Ensure the tester is perpendicular to the surface. Apply the load at a smooth, continuous rate as specified by the standard.

  • Data Recording: Record the pull-off force at which the dolly and coating are detached. Note the nature of the fracture:

    • Adhesive failure: Failure at the coating/substrate interface.[28]

    • Cohesive failure: Failure within the coating film itself or within the substrate.[28]

    • Glue failure: Visible separation of the adhesive from itself.[28]

Protocol 2: Pigment Dispersion for Ink Formulation

This protocol outlines the fundamental steps for dispersing a solid pigment into a liquid vehicle (varnish) to create an ink base.[27][29]

Materials:

  • Pigment powder

  • Varnish (containing resin, solvent, and additives)

  • Dispersing agent

  • High-shear mixing equipment (e.g., high-speed disperser or bead mill)[30]

  • Grind gauge (e.g., Hegman gauge)

Procedure:

  • Wetting: In a suitable mixing vessel, combine the liquid varnish and the dispersing agent. While under low agitation, slowly add the pigment powder. The goal of this step is to replace the air on the surface of the pigment particles with the liquid vehicle.[29] Proper wetting is crucial to reduce agglomeration.[30]

  • Deagglomeration (Grinding): Increase the agitation to high shear. The mechanical energy from the mixer breaks down pigment agglomerates into smaller, more stable particles.[27][30] For high-viscosity inks, a three-roll mill is often used to apply intense shear force.[8]

  • Dispersion Monitoring: Periodically take a small sample of the mixture and draw it down on a grind gauge. This instrument has a channel of varying depth used to assess the particle size of the dispersion. Continue the grinding process until the desired particle size distribution is achieved, indicated by the absence of oversized particles at a specified depth on the gauge.

  • Stabilization: Once the target particle size is reached, reduce the mixing speed. The dispersing agent and resin in the formulation adsorb onto the pigment surfaces, creating a steric or electrostatic barrier that prevents the particles from re-agglomerating.[29] This ensures the long-term stability of the ink.[30]

  • Let-Down: The final ink formulation is completed by adding any remaining varnish, solvents, or additives under low-speed mixing to achieve the target viscosity and performance characteristics.

Protocol 3: Solvent Extraction of Bioactive Compounds from Plant Material

This protocol describes a standard laboratory procedure for extracting compounds from a solid plant matrix using a solvent.[14][24]

Materials:

  • Dried and ground plant material

  • Extraction solvent (e.g., ethanol, hexane, ethyl acetate)

  • Extraction vessel (e.g., beaker or flask)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)[24]

  • Rotary evaporator[24]

  • Ultralow temperature freezer (optional, for cold extraction)[24]

Procedure:

  • Preparation: Ensure the plant material is thoroughly dried and ground to a fine powder. A smaller particle size increases the surface area available for extraction, enhancing efficiency.[14]

  • Maceration (Soaking): Place the ground plant material into the extraction vessel. Add a sufficient volume of the selected solvent to completely submerge the material (a common starting ratio is 1:10 solid-to-solvent by weight).[19][24]

  • Extraction:

    • Cold Maceration: For temperature-sensitive compounds, seal the vessel and place it in a freezer (-20°C to -80°C) for 24 hours.[24] Agitate periodically.

    • Room Temperature Maceration: Let the mixture stand at room temperature for 24-72 hours, agitating periodically.[19]

    • Heat-Assisted Extraction: For more robust compounds, gently heat the mixture (e.g., in a water bath) to a temperature below the solvent's boiling point to increase solubility and diffusion.[14]

  • Filtration: Separate the solid plant material from the liquid extract. Use a Büchner funnel with filter paper connected to a vacuum flask to efficiently filter the mixture.[24] The resulting liquid is a solution of the extracted compounds in the solvent (often called the "miscella").[17]

  • Solvent Removal (Concentration): To isolate the extracted compounds, remove the solvent using a rotary evaporator.[24] This apparatus reduces the pressure, lowering the solvent's boiling point and allowing for rapid, gentle evaporation. The process also allows for the recovery and reuse of the solvent.[23][24]

  • Final Product: The remaining substance is the crude extract, which can be further purified using techniques like chromatography.

Visualizations

Experimental_Workflow_Coating_Performance Coating Application and Performance Testing Workflow cluster_tests Testing Methods sub Substrate Preparation coat Coating Application sub->coat Cleaned & Ready cure Curing / Drying coat->cure Wet Film perf_test Performance Testing cure->perf_test Cured Coating results Data Analysis & Reporting perf_test->results Test Data adhesion Adhesion Test (ASTM D4541) perf_test->adhesion hardness Hardness Test perf_test->hardness abrasion Abrasion Test perf_test->abrasion chemical Chemical Resistance perf_test->chemical

Caption: Workflow for applying and testing the performance of a protective coating.

Pigment_Dispersion_Process Pigment Dispersion Process for Inks & Coatings start Start: Pigment Agglomerates + Liquid Vehicle wetting Step 1: Wetting (Replace Air with Liquid) start->wetting grinding Step 2: Deagglomeration (High-Shear Grinding) wetting->grinding Wetted Pigment check Particle Size Achieved? grinding->check Mechanical Energy stabilization Step 3: Stabilization (Adsorption of Dispersant) finish Finish: Stable Pigment Dispersion stabilization->finish Steric/Electrostatic Barrier check->grinding No (Continue Grinding) check->stabilization Yes

Caption: The three key stages of dispersing solid pigments into a liquid medium.

Solvent_Extraction_Workflow General Workflow for Solvent Extraction of Natural Products prep 1. Sample Preparation (Dry & Grind Plant Material) extract 2. Extraction (Soak in Solvent) prep->extract filter 3. Filtration (Separate Solids from Liquid) extract->filter evap 4. Solvent Removal (Rotary Evaporation) filter->evap Liquid Extract (Miscella) waste Spent Biomass filter->waste product Crude Extract evap->product solvent_recycle Recovered Solvent evap->solvent_recycle

Caption: A typical laboratory workflow for extracting compounds from plant matter.

References

Troubleshooting & Optimization

Technical Support Center: Isononyl Alcohol Production via Octene Hydroformylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of isononyl alcohol through the hydroformylation of octene.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed during the hydroformylation of octene for this compound production?

A1: The hydroformylation of octene, followed by hydrogenation to produce this compound, can lead to the formation of several byproducts. These are generally categorized as low-boiling and high-boiling impurities.

  • Low-Boiling Byproducts: These are often referred to as "this compound overhead" and can include unreacted octene isomers and lighter alcohols.

  • High-Boiling Byproducts: This is a complex mixture that can consist of C9-C10 primary aliphatic alcohols, C10-C20 dimer alcohols, and heavier compounds such as acetals and esters.[1][2] The formation of these byproducts is often promoted by high reaction temperatures.[3]

Q2: How does the choice of catalyst (cobalt vs. rhodium) affect byproduct formation?

A2: The catalyst plays a crucial role in both the efficiency and selectivity of the hydroformylation reaction.

  • Cobalt Catalysts: Traditional cobalt-based catalysts typically require high pressures (20-35 MPa) and temperatures (150-180°C) to maintain stability.[4] These harsh conditions can lead to a significant increase in the formation of byproducts.[3]

  • Rhodium Catalysts: Modern rhodium-based catalysts can operate at lower temperatures and pressures. For instance, the LP Oxo℠ process operates at 90-100°C and less than 20 bar, which results in a cleaner product profile with fewer byproducts like esters and acetals.[5] However, rhodium catalysts can be more expensive and susceptible to poisoning by impurities in the feedstock.[5]

Troubleshooting Guide

Problem 1: High levels of isomeric nonanals and consequently, a mixture of isomeric isononyl alcohols in the final product.

Possible Cause: Isomerization of the octene feedstock is a common side reaction during hydroformylation.[2][6][7] This can be influenced by the catalyst system and reaction conditions.

Solution:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of isomerization relative to hydroformylation.

  • Adjust Syngas Pressure: High carbon monoxide partial pressure can inhibit the isomerization of the double bond.[6]

  • Ligand Selection: For rhodium-based catalysts, the choice of phosphine or phosphite ligand can significantly influence the selectivity towards the desired linear aldehyde. Ligands with larger bite angles can favor the formation of the linear product.[2]

Problem 2: Significant formation of high-boiling point byproducts, such as acetals and esters.

Possible Cause: The formation of acetals occurs when the aldehyde product reacts with the alcohol product (this compound) or other alcohols present in the reaction mixture under acidic conditions.[1][8][9] Ester formation can also occur, particularly with cobalt catalysts where butanol may be present as a byproduct.[5]

Solution:

  • Control Reaction Temperature: As with other side reactions, high temperatures can promote the formation of these heavy byproducts. Operating at the lowest effective temperature is recommended.

  • Catalyst Choice: Using a rhodium-based catalyst system, which operates at milder conditions, can significantly reduce the formation of acetals and esters.[5]

  • pH Control: Ensure that the reaction medium does not become acidic, as this will catalyze acetal formation.

  • Feedstock Purity: Ensure the absence of other alcohols in the feedstock that could participate in acetal or ester formation.

Data Presentation

Table 1: Effect of Reaction Parameters on Byproduct Formation in Octene Hydroformylation

ParameterEffect on IsomerizationEffect on High-Boiling Byproducts (Acetals, Esters)Citation
Temperature Increases with higher temperature.Increases significantly with higher temperature.[3][5]
CO Partial Pressure Decreases with higher CO pressure.Generally, less affected than by temperature.[6]
Catalyst Type Rhodium catalysts with specific ligands can offer better control over isomerization.Cobalt catalysts at high temperatures lead to more heavy byproducts. Rhodium at lower temperatures reduces their formation.[2][5]
Ligand Choice (for Rh) Ligands with larger bite angles tend to favor linear aldehyde formation, reducing the proportion of branched isomers.Can indirectly influence byproduct formation by allowing for milder reaction conditions.[2]

Experimental Protocols

Protocol: Analysis of this compound and Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of the product mixture from octene hydroformylation.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to the mark with a suitable solvent such as dichloromethane or acetone.

    • If quantitative analysis is required, add a known amount of an internal standard (e.g., dodecane) to the volumetric flask before dilution.

    • For the analysis of high-boiling components, a derivatization step (e.g., silylation) may be necessary to improve the volatility of polar compounds like dimer alcohols.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

    • MSD Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-550.

  • Data Analysis:

    • Identify the individual components by comparing their mass spectra with a reference library (e.g., NIST).

    • For quantitative analysis, construct a calibration curve for each identified byproduct and the main product using the internal standard method.

Visualizations

Hydroformylation_Byproducts Octene Octene Feedstock Isomerization Isomerization Octene->Isomerization High Temp. Hydroformylation Hydroformylation (Rh or Co catalyst) Octene->Hydroformylation Octene_Isomers Octene Isomers Isomerization->Octene_Isomers Octene_Isomers->Hydroformylation Nonanal n-Nonanal (Desired) Hydroformylation->Nonanal Iso_Nonanal iso-Nonanal (Isomeric Aldehyde) Hydroformylation->Iso_Nonanal Hydrogenation Hydrogenation Nonanal->Hydrogenation Aldol_Condensation Aldol Condensation Nonanal->Aldol_Condensation High Temp. Iso_Nonanal->Hydrogenation Iso_Nonanal->Aldol_Condensation High Temp. Isononyl_Alcohol This compound (Product) Hydrogenation->Isononyl_Alcohol Heavy_Byproducts High-Boiling Byproducts (Acetals, Esters, Dimers) Isononyl_Alcohol->Heavy_Byproducts Reaction with Aldehydes Aldol_Condensation->Heavy_Byproducts

Caption: Byproduct formation pathways in this compound production.

Troubleshooting_Workflow Start High Byproduct Levels Detected Analyze_Byproducts Identify Byproduct Type (GC-MS) Start->Analyze_Byproducts Isomers High Levels of Isomeric Aldehydes/Alcohols Analyze_Byproducts->Isomers Isomers Detected Heavy_Ends High Levels of High-Boiling Byproducts Analyze_Byproducts->Heavy_Ends Heavy Ends Detected Check_Temp_Isomer Review Reaction Temperature Isomers->Check_Temp_Isomer Check_Pressure_Isomer Review CO Partial Pressure Isomers->Check_Pressure_Isomer Check_Ligand Review Catalyst/Ligand System Isomers->Check_Ligand Check_Temp_Heavy Review Reaction Temperature Heavy_Ends->Check_Temp_Heavy Check_Catalyst_Heavy Consider Catalyst Change (e.g., Co to Rh) Heavy_Ends->Check_Catalyst_Heavy Check_Purity_Heavy Check Feedstock Purity Heavy_Ends->Check_Purity_Heavy Resolved Problem Resolved Check_Temp_Isomer->Resolved Check_Pressure_Isomer->Resolved Check_Ligand->Resolved Check_Temp_Heavy->Resolved Check_Catalyst_Heavy->Resolved Check_Purity_Heavy->Resolved

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Maximizing Isononyl Alcohol Yield

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for catalyst selection and troubleshooting in the synthesis of isononyl alcohol via hydroformylation of octene isomers.

Frequently Asked Questions (FAQs)

Q1: What is the general process for producing this compound?

A1: this compound (INA) is typically produced in a two-step process. First, mixed octene isomers undergo hydroformylation (also known as the oxo process) in the presence of a catalyst and syngas (a mixture of carbon monoxide, CO, and hydrogen, H₂).[1][2] This reaction forms C9 aldehydes (nonanals). In the second step, these aldehydes are hydrogenated to produce the final this compound.[1][3]

Q2: Which catalysts are most effective for this compound synthesis?

A2: Historically, cobalt-based catalysts were used, but these required high temperatures and pressures, leading to significant byproduct formation.[1][4][5] Modern processes predominantly use rhodium-based catalysts, which offer higher activity and selectivity under milder conditions.[1][6][7] These rhodium catalysts are almost always used in combination with organophosphorus ligands (e.g., phosphines or phosphites) to enhance performance and stability.[1][7][8] The Johnson Matthey/Dow LP Oxo℠ Process is a well-known example of an advanced rhodium-based technology.[1][4]

Q3: How does the choice of ligand affect the reaction?

A3: The ligand plays a crucial role in catalyst performance, influencing its activity, stability, and, most importantly, selectivity.[9] For this compound production, the goal is often to maximize the formation of linear aldehydes over branched isomers (n/iso ratio), as this can impact the properties of the final product. Bulky phosphine and phosphite ligands are known to favor the formation of linear aldehydes.[8] The choice of ligand can be the difference between a highly efficient process and one with low yield and undesirable byproducts.[9]

Q4: What are the key reaction parameters to control for maximizing yield?

A4: Several parameters must be carefully controlled:

  • Temperature: Modern rhodium processes operate at lower temperatures than older cobalt-based ones.[4] Optimal temperature is a trade-off between reaction rate and catalyst stability/selectivity.

  • Pressure: Low-pressure (LP) oxo processes are now standard, offering economic and safety benefits.[1][4] Total syngas pressure and the partial pressures of H₂ and CO are critical.

  • Syngas (H₂/CO) Ratio: An equimolar (1:1) ratio of H₂ to CO is often used, but the optimal ratio can depend on the specific catalyst and desired outcome.[1]

  • Catalyst and Ligand Concentration: The ratio of ligand to rhodium is a key parameter for ensuring catalyst stability and maintaining high selectivity.[1]

Troubleshooting Guide

Problem: Low Yield or Conversion of Octene

Potential Cause Suggested Solution
Catalyst Deactivation Impurities like oxygen, peroxides, or sulfur in the feedstock can poison the catalyst.[10] Ensure rigorous purification of reactants and solvents. Consider implementing a catalyst dosing strategy to replenish deactivated catalyst.[10]
Inactive Catalyst Precursor The chosen rhodium precursor may not form the active catalytic species under the reaction conditions. For example, Rh(acac)₃ may be unsuitable under mild conditions.[6] Ensure the precursor is appropriate for the intended conditions.
Suboptimal Temperature/Pressure The reaction rate is too low. Carefully increase the temperature or pressure within the catalyst's stability limits. Refer to literature for optimal ranges for your specific catalyst-ligand system.
Poor Mass Transfer Inefficient mixing of syngas with the liquid reaction phase can limit the reaction rate. Ensure adequate stirring/agitation in the reactor.

Problem: Poor Selectivity (Undesirable Isomer Ratio or Byproducts)

Potential Cause Suggested Solution
Incorrect Ligand Choice The ligand structure is the primary driver of regioselectivity (n/iso ratio).[9] Screen different phosphine or phosphite ligands. Bidentate ligands with a wide "bite angle," like Xantphos, are known to favor linear aldehyde formation.
Ligand Degradation The ligand may be degrading under reaction conditions, leading to loss of selectivity.[11] Analyze the post-reaction mixture for signs of ligand degradation. Consider using a more robust ligand or adding a small excess to compensate for losses.
Side Reactions High temperatures can promote side reactions like the hydrogenation of octene to octane.[10] Lower the reaction temperature. Adjusting the H₂/CO ratio may also help minimize hydrogenation.
Isomerization of Feedstock The catalyst may be isomerizing the starting 1-octene to internal octenes, which react differently.[10] Choose a catalyst system known for low isomerization activity.

Data Presentation: Catalyst Performance

The selection of the phosphorus ligand has a profound impact on the outcome of the hydroformylation of 1-octene. The tables below summarize performance data for various rhodium-based catalyst systems.

Table 1: Influence of Various Phosphine Ligands on 1-Octene Hydroformylation Conditions: 1.0 mmol 1-octene, 1 mol% [Rh(acac)(CO)₂], 2 mol% ligand, 20 bar CO/H₂ (1:1), 2.0 mL toluene, 80 °C, 12 h.

Ligand1-Octene Conversion (%)n-nonanal Yield (%)2-methyloctanal Yield (%)Octanes Yield (%)n/iso Ratio
PPh₃9967.829.02.12.3
P(OPh)₃9959.936.92.21.6
P(p-tolyl)₃9967.529.22.22.3
PCy₃9963.227.08.82.3
Xantphos9994.13.81.124.8
Data sourced from a study on the influence of P-ligands in Rh-catalyzed hydroformylation.[11] The n/iso ratio is calculated from the yields of linear (n) and branched (iso) aldehydes.

Table 2: Performance of Xantphos-Type Ligands Conditions: 80 °C, 20 bar CO/H₂ (1:1), [Rh] = 2.4 mM, [Ligand] = 24 mM, [1-Octene] = 0.47 M.

LigandBite Angle (°)TOF (h⁻¹)Selectivity (n/iso)
Thixantphos114.9100098:2
Xantphos111.4140097:3
Ph-Benxantphos108.2120096:4
iPr-Xantphos111.9120097:3
Data sourced from a study on Xantphos ligands.[12] TOF = Turnover Frequency (moles of product per mole of catalyst per hour).

Experimental Protocols

Protocol: Lab-Scale Hydroformylation of 1-Octene

This protocol describes a typical batch reaction for screening catalyst-ligand combinations for the hydroformylation of 1-octene.

Materials & Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Catalyst precursor: [Rh(acac)(CO)₂]

  • Ligand of choice (e.g., Triphenylphosphine (PPh₃) or Xantphos)

  • Substrate: 1-Octene (purified to remove peroxides)

  • Solvent: Anhydrous, deoxygenated toluene

  • Syngas: Premixed 1:1 mixture of H₂ and CO

  • Internal Standard for GC analysis (e.g., decane or dodecane)

  • Standard laboratory glassware and syringes for handling air-sensitive materials.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.

  • Catalyst Loading: In a glovebox or under an inert atmosphere, weigh the catalyst precursor ([Rh(acac)(CO)₂], e.g., 0.01 mmol, 1 mol%) and the ligand (e.g., 0.02 mmol, 2 mol%) into the reactor liner.

  • Solvent and Substrate Addition: Add anhydrous, deoxygenated toluene (e.g., 2.0 mL) to the liner. Using a syringe, add the 1-octene (e.g., 1.0 mmol) and the internal standard.

  • Sealing and Purging: Seal the autoclave. Purge the system several times with syngas (CO/H₂) to remove the inert gas.

  • Pressurization and Heating: Pressurize the reactor to the desired pressure (e.g., 20 bar) with the CO/H₂ mixture. Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).

  • Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 12 hours). The pressure will drop as the gas is consumed; a continuous feed system can be used to maintain constant pressure if available.

  • Cooling and Depressurization: After the reaction time has elapsed, stop heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess syngas in a fume hood.

  • Sample Analysis: Open the reactor, collect the liquid product mixture, and dilute a sample with a suitable solvent (e.g., dichloromethane). Analyze the sample by Gas Chromatography (GC) to determine the conversion of 1-octene and the yield of each product by comparing peak areas to the internal standard.

Visualizations

Experimental_Workflow prep Reactor Preparation (Clean, Dry, Purge N2) load Catalyst Loading (Rh Precursor + Ligand) Under Inert Atmosphere prep->load add Add Reactants (Solvent, 1-Octene, Internal Standard) load->add seal Seal & Purge (with Syngas H2/CO) add->seal react Run Reaction (Set T, P, Time, Stir) seal->react cool Cooldown & Depressurize react->cool analyze Product Analysis (by Gas Chromatography) cool->analyze

Caption: Experimental workflow for lab-scale octene hydroformylation.

Troubleshooting_Tree start Low this compound Yield q_conv Is Octene Conversion Low? start->q_conv a_conv_yes Likely Catalyst Activity Issue q_conv->a_conv_yes Yes q_select Is Selectivity Poor? q_conv->q_select No c_deact Cause: Deactivation (Impurities) a_conv_yes->c_deact c_cond Cause: Suboptimal Conditions (T, P) a_conv_yes->c_cond s_deact Solution: Purify Feedstock c_deact->s_deact s_cond Solution: Optimize T & P c_cond->s_cond a_select_yes Likely Catalyst Selectivity Issue q_select->a_select_yes Yes c_ligand Cause: Incorrect or Degraded Ligand a_select_yes->c_ligand c_side Cause: Side Reactions (e.g., Hydrogenation) a_select_yes->c_side s_ligand Solution: Screen Ligands, Check for Degradation c_ligand->s_ligand s_side Solution: Lower Temperature c_side->s_side

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Purification of Technical Grade Isononyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of technical grade isononyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your laboratory experiments.

Troubleshooting Guide

This section addresses common issues encountered during the purification of technical grade this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Product has a yellow tint after distillation. Thermal degradation of the alcohol or presence of high-boiling impurities.- Lower the distillation temperature by performing the distillation under reduced pressure (vacuum distillation). - Ensure the heating mantle temperature is not excessively high. Use a heating bath for more uniform temperature control. - Consider a pre-treatment step with activated carbon to adsorb color bodies before distillation.
Poor separation of this compound from closely boiling impurities during fractional distillation. - Inefficient fractionating column. - Distillation rate is too fast. - Poor insulation of the column.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings). - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow, steady distillation rate is crucial for good separation.[1] - Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[1]
Water is present in the purified this compound. - Incomplete drying of the technical grade alcohol before distillation. - Leaks in the distillation apparatus that allow atmospheric moisture to enter. - Use of wet glassware.- Dry the technical grade this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. - Ensure all joints in the distillation setup are properly sealed. Use vacuum grease for vacuum distillations. - Use oven-dried glassware for the distillation and collection of the purified product.
Aldehyde impurities are still detected after purification. - Inefficient distillation for removing aldehydes with close boiling points. - Aldehyd concentration is too high for removal by distillation alone.- Perform a chemical treatment prior to distillation. Washing the crude this compound with a sodium bisulfite solution can form a water-soluble adduct with the aldehyde, which can then be separated in an aqueous layer.[2][3] - Consider a final purification step using a reactive resin that scavenges aldehydes.[4][5]
Low recovery of purified this compound. - Significant hold-up in a long fractionating column. - Loss of product during transfer steps. - Decomposition of the alcohol at high temperatures.- For smaller scale purifications, be mindful of the column size to minimize losses. - Minimize the number of transfer steps. - Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[6]
Pressure fluctuations during vacuum distillation. - Leaks in the system. - Bumping of the liquid. - Inconsistent vacuum source.- Check all connections and ensure a good seal. - Use a magnetic stirrer or boiling chips to ensure smooth boiling. - Ensure the vacuum pump is in good working condition and the vacuum lines are not obstructed.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in technical grade this compound?

A1: Technical grade this compound is typically produced by the hydroformylation of octenes followed by hydrogenation.[7][8][9] Common impurities originating from this process include:

  • Unreacted Octenes: Starting material that was not fully converted.

  • Isononyl Aldehydes: Intermediates from the hydroformylation step that were not completely hydrogenated to the alcohol.[7]

  • Water: Can be present from the process or absorbed from the atmosphere. A typical specification for water content is a maximum of 0.10% by weight.[6][7][10]

  • Color Impurities: High molecular weight byproducts can impart a yellowish color.

  • Acidic Impurities: Can contribute to a higher acid value. The acid value is typically specified to be below 0.1 mg KOH/g.[6][10]

Q2: What is the most effective method for purifying technical grade this compound to >99% purity?

A2: Fractional distillation under reduced pressure (vacuum distillation) is generally the most effective method for achieving high purity this compound (>99%).[7] This technique is suitable for separating high-boiling liquids that are prone to decomposition at atmospheric pressure.[6][11] It effectively removes both lower-boiling impurities like residual octenes and higher-boiling impurities. For the removal of specific impurities like aldehydes, a preliminary chemical treatment or an adsorption step may be necessary.

Q3: How can I remove color from my technical grade this compound?

A3: Color impurities can often be removed by treating the this compound with activated carbon.[12][13][14] The general procedure involves stirring the alcohol with a small amount of powdered activated carbon, followed by filtration to remove the carbon particles. The amount of activated carbon and the contact time will depend on the level of color impurity. It is advisable to start with a small amount (e.g., 1-2% by weight) and optimize from there.

Q4: My purified this compound has a persistent odor. What could be the cause and how do I remove it?

A4: A persistent odor is often due to the presence of volatile impurities such as residual aldehydes or other low molecular weight compounds. While fractional distillation should remove most of these, highly odorous impurities may persist in trace amounts. Treatment with activated carbon can be effective in adsorbing these odor-causing molecules.[12][13][14]

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography using silica gel or alumina as the stationary phase is a viable, albeit less common for bulk purification, method for purifying this compound, especially on a smaller laboratory scale.[15][16] Since this compound is a polar compound, it will adsorb to the polar stationary phase. By using a solvent system of appropriate polarity, less polar impurities (like unreacted octenes) will elute first, followed by the this compound. More polar impurities will be retained on the column.

Quantitative Data on Purification Techniques

The following table summarizes the expected efficiency of various purification techniques for technical grade this compound. The exact values can vary depending on the initial purity and the specific experimental conditions.

Purification TechniqueTarget ImpurityTypical Purity AchievedReference
Fractional Distillation Low and high boiling point impurities> 99.0%[7]
Vacuum Fractional Distillation High-boiling impurities, thermally sensitive compounds> 99.5%[7]
Activated Carbon Adsorption Color impurities, odorous compounds, some organic impuritiesSignificant reduction in color and odor[12][14]
Silica Gel/Alumina Chromatography Polar and non-polar impuritiesHigh purity, suitable for small scale[15][16]
Chemical Treatment (e.g., with Sodium Bisulfite) AldehydesSignificant reduction in aldehyde content[2]

Note: The purity values are indicative and depend on the starting material and process optimization.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is intended for researchers aiming to achieve high-purity this compound.

1. Pre-treatment (Optional):

  • If the technical grade this compound contains significant water, dry it over anhydrous magnesium sulfate for several hours, followed by filtration.
  • If aldehydes are a major impurity, wash the alcohol with a saturated sodium bisulfite solution in a separatory funnel. Separate the aqueous layer and wash the organic layer with water and then brine. Dry the alcohol over anhydrous magnesium sulfate.

2. Apparatus Setup:

  • Assemble a vacuum fractional distillation apparatus using oven-dried glassware. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
  • Use a magnetic stirrer and a stir bar in the distillation flask for smooth boiling.
  • Connect the apparatus to a vacuum pump with a vacuum trap and a manometer to monitor the pressure.
  • Ensure all joints are properly sealed with vacuum grease.

3. Distillation Procedure:

  • Place the technical grade this compound into the round-bottom flask (no more than two-thirds full).
  • Begin stirring and gradually reduce the pressure to the desired level. The boiling point of this compound is approximately 215 °C at atmospheric pressure.[17] Using a pressure-temperature nomograph, determine the expected boiling point at the reduced pressure.[4][11][18][19] For example, at around 10 mmHg, the boiling point will be significantly lower.
  • Slowly heat the distillation flask using a heating mantle.
  • Collect a forerun fraction containing any low-boiling impurities.
  • Collect the main fraction of this compound at a constant temperature and pressure.
  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential hazards.
  • Allow the apparatus to cool down completely before releasing the vacuum.

4. Analysis:

  • Analyze the purity of the collected fraction using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][20]

Protocol 2: Purification by Activated Carbon Adsorption

This protocol is suitable for removing color and odor impurities.

1. Preparation:

  • Weigh the technical grade this compound and place it in a suitable flask.
  • Weigh out powdered activated carbon. A starting point is 1-2% of the weight of the this compound.

2. Adsorption:

  • Add the activated carbon to the this compound.
  • Stir the mixture at room temperature for 1-2 hours. The optimal time may need to be determined experimentally.

3. Filtration:

  • Separate the activated carbon from the this compound by gravity filtration or vacuum filtration. Using a filter aid (e.g., Celite) can help prevent fine carbon particles from passing through the filter paper.

4. Further Purification (Optional):

  • The treated this compound can be further purified by distillation as described in Protocol 1.

Visualizations

Experimental_Workflow_Vacuum_Distillation cluster_prep Pre-treatment (Optional) cluster_distillation Vacuum Fractional Distillation tech_grade Technical Grade This compound drying Drying (e.g., MgSO4) tech_grade->drying chem_treat Chemical Treatment (e.g., NaHSO3 wash for aldehydes) drying->chem_treat dist_setup Assemble Vacuum Distillation Apparatus chem_treat->dist_setup distill Distill under Reduced Pressure dist_setup->distill collect_forerun Collect Forerun (Low-boiling impurities) distill->collect_forerun collect_main Collect Main Fraction (Pure this compound) distill->collect_main gc_ms Purity Analysis (GC/GC-MS) collect_main->gc_ms

Caption: Workflow for the purification of technical grade this compound by vacuum fractional distillation.

Logical_Relationship_Purification_Techniques cluster_impurities Common Impurities cluster_methods Purification Methods start Technical Grade This compound aldehydes Aldehydes water Water color Color Impurities volatiles Other Volatiles chem_treat Chemical Treatment (e.g., Bisulfite Wash) aldehydes->chem_treat Removes distillation Fractional Distillation (Atmospheric or Vacuum) water->distillation Removes adsorption Adsorption (e.g., Activated Carbon) color->adsorption Removes volatiles->distillation Removes chem_treat->distillation Precedes adsorption->distillation Precedes end_product High-Purity This compound distillation->end_product

Caption: Logical relationship between impurities in technical grade this compound and applicable purification techniques.

References

Technical Support Center: Isononyl Acrylate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of isononyl acrylate esterification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of isononyl acrylate.

Question: Why is the conversion of acrylic acid to isononyl acrylate low?

Answer: Low conversion in the esterification of acrylic acid with isononyl alcohol can be attributed to several factors:

  • Equilibrium Limitations: The esterification reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the yield.[1]

    • Solution: Implement continuous water removal from the reaction mixture using techniques like a Dean-Stark apparatus or pervaporation. This will drive the reaction toward the formation of the ester product in accordance with Le Chatelier's principle.[1]

  • Insufficient Catalyst Activity: The catalyst may not be active enough or may have degraded.

    • Solution:

      • If using a homogeneous catalyst like sulfuric acid, ensure the correct concentration is used. However, be mindful of potential corrosion and the need for a neutralization step during workup.

      • For heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst 15), ensure they are properly activated and have not been poisoned by impurities. These catalysts are advantageous as they are easily separable and reusable.

  • Suboptimal Reaction Temperature: The reaction is endothermic, meaning it requires heat.[2] An inadequate temperature will result in a slow reaction rate.

    • Solution: Optimize the reaction temperature. While higher temperatures favor the reaction rate, they can also lead to side reactions and polymerization. A typical range for similar esterification reactions is 60-120°C.[3]

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of this compound to acrylic acid can limit the conversion of the limiting reagent.

    • Solution: Employing an excess of one reactant, typically the alcohol, can help drive the reaction to completion.

Question: What are the common side products in isononyl acrylate synthesis, and how can their formation be minimized?

Answer: The primary side reaction of concern is the Michael addition of acrylic acid or this compound to the double bond of the acrylate product. Other potential byproducts can arise from impurities in the starting materials. For instance, in the production of other acrylates from bio-based feedstocks, impurities such as propionic acid and acetic acid have been observed.[4]

  • Minimization Strategies:

    • Control Reaction Temperature: Higher temperatures can promote side reactions. Maintaining the optimal temperature is crucial.

    • Use of Selective Catalysts: Certain catalysts may favor the desired esterification over side reactions.

    • Purification of Reactants: Ensure the purity of the acrylic acid and this compound to prevent the introduction of reactive impurities.

    • Post-Reaction Purification: Unreacted starting materials and byproducts can be removed through purification methods like vacuum distillation.[5]

Question: How can premature polymerization of isononyl acrylate be prevented during synthesis and purification?

Answer: Acrylate monomers are prone to polymerization, especially at elevated temperatures.[6]

  • Prevention Measures:

    • Use of Polymerization Inhibitors: Incorporate a polymerization inhibitor, such as hydroquinone or its derivatives (e.g., MEHQ), into the reaction mixture.[7] It is crucial to ensure the inhibitor is present throughout the synthesis and purification steps.

    • Control Temperature: Avoid excessive temperatures during the reaction and distillation. Vacuum distillation is often employed to lower the boiling point of the product and reduce the risk of thermally induced polymerization.[5]

    • Oxygen Requirement: Some inhibitors require the presence of a small amount of oxygen to be effective.[6] The specific requirements of the chosen inhibitor should be considered.

    • Avoid Contaminants: Contaminants can sometimes initiate polymerization.[6] Ensure all glassware and equipment are clean.

Frequently Asked Questions (FAQs)

What is the primary industrial method for synthesizing isononyl acrylate?

The main industrial route is the direct esterification of acrylic acid with this compound.[5] This reaction combines the carboxylic acid and the alcohol to form the ester and water.

What types of catalysts are effective for this esterification?

A range of catalysts can be used, each with its own set of advantages and disadvantages:

  • Homogeneous Acid Catalysts (e.g., Sulfuric Acid): These are highly active and low-cost but can cause corrosion and require a neutralization step, complicating purification.

  • Heterogeneous (Solid) Acid Catalysts (e.g., Amberlyst Ion-Exchange Resins): These are easily separated from the reaction mixture, are reusable, and are less corrosive, simplifying the purification process.

  • Enzymatic Catalysts (e.g., Lipases): These offer high selectivity and operate under mild conditions but may have higher costs and lower stability.

How is high-purity isononyl acrylate typically isolated after the reaction?

The crude product is a mixture of the desired ester, water, unreacted starting materials, catalyst, and byproducts.[5] High-purity isononyl acrylate is typically obtained through a multi-step purification process, with vacuum distillation being the primary method.[5] This technique separates components based on their boiling points at a reduced pressure to avoid high temperatures that could lead to polymerization.[5] Membrane filtration is another technique that can be employed for purification.[5]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of acrylate esters, providing a reference for optimizing isononyl acrylate production. Note: Data for the closely related isobornyl acrylate is included due to the limited availability of specific quantitative data for isononyl acrylate.

CatalystReactant Molar Ratio (Acid:Alcohol)Catalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference
Self-made Solid Acid1.3:1 (Acrylic Acid:Camphene)15.5% (wt)617.981.3[8]
Amberlyst 151.3:1 (Acrylic Acid:Camphene)12% (wt)60Not Specified83.3

Detailed Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of isononyl acrylate via esterification.

1. Materials and Equipment:

  • This compound

  • Acrylic acid

  • Catalyst (e.g., Amberlyst 15)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Toluene (as an azeotropic agent for water removal)

  • Round-bottom flask equipped with a magnetic stirrer, thermometer, and Dean-Stark apparatus connected to a condenser

  • Heating mantle

  • Vacuum distillation setup

2. Procedure:

  • Reactor Setup: Assemble the round-bottom flask with the magnetic stirrer, thermometer, and Dean-Stark apparatus.

  • Charging Reactants: To the flask, add this compound, acrylic acid (a slight excess of the alcohol is recommended), the catalyst (e.g., 10-15 wt% of the limiting reactant), a polymerization inhibitor (e.g., 0.1-0.5 wt%), and toluene.

  • Reaction:

    • Begin stirring and heat the mixture to reflux. The temperature will depend on the boiling point of the mixture, typically in the range of 80-120°C.

    • Continuously remove the water-toluene azeotrope that collects in the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water is no longer being formed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it from the mixture. If a homogeneous acid catalyst was used, neutralize it with a base and perform a liquid-liquid extraction.

    • Remove the toluene and any unreacted starting materials under reduced pressure using a rotary evaporator.

    • Purify the crude isononyl acrylate by vacuum distillation. Ensure a polymerization inhibitor is present in the distillation flask. Collect the fraction corresponding to the boiling point of isononyl acrylate at the given pressure.

3. Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acrylic acid is corrosive and has a pungent odor. Handle with care.

  • Be aware of the potential for runaway polymerization. Monitor the reaction temperature closely.

Process Diagrams

TroubleshootingWorkflow start Low Isononyl Acrylate Yield check_equilibrium Is water being effectively removed? start->check_equilibrium check_catalyst Is the catalyst active and in the correct concentration? check_equilibrium->check_catalyst Yes improve_water_removal Improve water removal (e.g., Dean-Stark, pervaporation). check_equilibrium->improve_water_removal No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes optimize_catalyst Optimize catalyst type and loading. Check for deactivation. check_catalyst->optimize_catalyst No check_ratio Is the molar ratio of reactants correct? check_temp->check_ratio Yes optimize_temp Adjust temperature. Avoid excessive heat to prevent side reactions. check_temp->optimize_temp No check_polymerization Is there evidence of polymerization? check_ratio->check_polymerization Yes optimize_ratio Adjust molar ratio, consider using an excess of alcohol. check_ratio->optimize_ratio No add_inhibitor Ensure sufficient polymerization inhibitor is present. check_polymerization->add_inhibitor Yes solution_found Yield Improved check_polymerization->solution_found No improve_water_removal->check_catalyst optimize_catalyst->check_temp optimize_temp->check_ratio optimize_ratio->check_polymerization add_inhibitor->solution_found

References

Preventing side reactions in isononyl alcohol oxidation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oxidation of isononyl alcohol.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues that may arise during your experiments.

Issue 1: Low yield of the desired product (Isononyl Aldehyde or Isononanoic Acid)

Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature gradually, monitoring for byproduct formation.[1] - Ensure efficient stirring to overcome mass transfer limitations.
Suboptimal Catalyst Activity - Verify the catalyst loading and ensure it is not poisoned. - For heterogeneous catalysts, check for proper dispersion. - Consider catalyst activation procedures if applicable.
Incorrect Stoichiometry - Re-verify the molar ratios of oxidant and catalyst to the this compound substrate.
Degradation of Product - If the product is sensitive, consider methods for its immediate removal from the reaction mixture, such as distillation for the aldehyde.[2]

Issue 2: Poor selectivity - Formation of multiple byproducts

Possible Cause Suggested Solution
Over-oxidation of Isononyl Aldehyde to Isononanoic Acid - Use a milder, more selective oxidizing agent (e.g., PCC, Swern oxidation) if the aldehyde is the target.[3][4] - Use an excess of the alcohol to limit the extent of oxidation.[2] - Distill the aldehyde as it forms to prevent further reaction.[2]
Formation of Isononyl Isononanoate (Ester) - This side reaction occurs between the starting alcohol and the carboxylic acid product.[5][6] - If the acid is the desired product, ensure all the starting alcohol is consumed. - If the aldehyde is the desired product, preventing acid formation will also prevent ester formation.
Reaction Temperature is Too High - High process temperatures are known to generate significant levels of byproducts.[1] - Reduce the reaction temperature and compensate by increasing the reaction time or catalyst concentration if necessary.
Non-selective Oxidizing Agent - Strong oxidants like potassium permanganate (KMnO₄) can react with multiple functional groups.[7] - Choose an oxidant known for its chemoselectivity for primary alcohols.[8]

Issue 3: Difficulty in separating the product from the reaction mixture

Possible Cause Suggested Solution
Homogeneous Catalyst - Consider switching to a heterogeneous (solid-supported) catalyst, which can be removed by simple filtration.[9]
Emulsion Formation during Workup - Add a saturated brine solution during the aqueous extraction to help break the emulsion.
Similar Boiling Points of Product and Byproducts - Optimize reaction conditions to minimize the formation of byproducts with close boiling points. - Employ high-efficiency fractional distillation or chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound oxidation?

This compound is a primary alcohol, which means it can be oxidized to two main products depending on the reaction conditions and the oxidizing agent used:

  • Isononyl Aldehyde: This is the product of partial oxidation.[10]

  • Isononanoic Acid: This is the product of complete oxidation. The alcohol is first oxidized to the aldehyde, which is then further oxidized to the carboxylic acid.[2][10]

Q2: How can I selectively produce isononyl aldehyde while preventing the formation of isononanoic acid?

To favor the formation of the aldehyde, you should:

  • Choose a "weak" or selective oxidant: Reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation are designed to stop the oxidation at the aldehyde stage.[3][4]

  • Use an excess of this compound: Having more alcohol than the oxidizing agent ensures there isn't enough oxidant to proceed to the carboxylic acid.[2]

  • Remove the aldehyde as it forms: Isononyl aldehyde has a different boiling point than this compound. You can distill the aldehyde from the reaction mixture as it is produced to protect it from further oxidation.[2]

Q3: What conditions are recommended for oxidizing this compound to isononanoic acid with high yield?

For a high yield of isononanoic acid, you need to ensure the reaction goes to completion. This involves:

  • Using a "strong" oxidizing agent: Reagents like Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄, Jones reagent) are effective for converting primary alcohols to carboxylic acids.[3][4]

  • Ensuring sufficient oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.

  • Applying appropriate reaction conditions: For example, catalytic oxidation using a Pd-Co/C catalyst in the presence of pure oxygen and a base at elevated temperature and pressure has been shown to be effective.[11]

Q4: What are common side reactions other than over-oxidation?

Besides the formation of isononanoic acid when the aldehyde is desired, other potential side reactions include:

  • Esterification: The this compound starting material can react with the isononanoic acid product to form isononyl isononanoate.[5][6]

  • Dehydration: Under certain acidic and high-temperature conditions, the alcohol can lose a molecule of water to form an alkene.[12]

Q5: Are there any "green" or more environmentally friendly methods for this oxidation?

Yes, research is moving towards more sustainable methods. One approach involves using hydrogen peroxide (H₂O₂) as a clean oxidant.[13][14] This method is considered greener because its only byproduct is water. The process may also involve a phase transfer catalyst to improve the reaction efficiency.[13] Another approach is using molecular oxygen or air as the oxidant, which reduces the need for stoichiometric chemical oxidants.[15]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Oxidation

ParameterCatalytic Oxidation to Isononanoic Acid[11]Green Oxidation with H₂O₂[13]General Aldehyde Synthesis[2]
Target Product Isononanoic AcidIsononanoic AcidIsononyl Aldehyde
Oxidant Pure Oxygen (O₂)Hydrogen Peroxide (H₂O₂)Acidified Dichromate(VI)
Catalyst Pd-Co on Carbon (Pd-Co/C)Pro-oxidant & Phase Transfer CatalystNot specified as catalytic
Temperature 110-120 °CNot specifiedHeat required
Pressure 0.8-1.2 MPaNot specifiedAtmospheric
Key Condition Alkaline (NaOH)AcidicExcess alcohol, distill product
Reported Yield High conversion and selectivityUp to 91%Not specified

Experimental Protocols

Protocol 1: Catalytic Oxidation of this compound to Isononanoic Acid

This protocol is adapted from patent CN112657510A.[11]

  • Reactor Setup: To a high-pressure reaction kettle, add 200 mg of this compound, 15 mg of Pd-Co/C catalyst, 83 mg of sodium hydroxide, and 3 ml of deionized water.

  • Purging: Seal the reactor and purge it multiple times with pure oxygen to remove any other gases.

  • Pressurization: Pressurize the reactor with pure oxygen to an initial pressure of 0.5 MPa.

  • Heating and Reaction: Place the reactor on a heating stirrer and set the temperature to 120 °C. As the temperature rises, the system pressure will increase (to approximately 1.0 MPa).

  • Reaction Time: Maintain the reaction at 120 °C with stirring for 12 hours.

  • Workup: After the reaction is complete and the reactor has cooled, acidify the mixture with hydrochloric acid to protonate the carboxylate salt, allowing for the extraction of isononanoic acid.

Protocol 2: General Procedure for Partial Oxidation to Isononyl Aldehyde

This is a generalized protocol based on established chemical principles for selective aldehyde synthesis.[2]

  • Reagent Setup: In a reaction flask equipped with a distillation apparatus, place the oxidizing agent (e.g., acidified potassium dichromate(VI) solution).

  • Addition of Alcohol: Use a dropping funnel to slowly add an excess of this compound to the oxidizing solution while gently heating.

  • Distillation: The aldehyde is typically more volatile than the corresponding alcohol. As the isononyl aldehyde forms, it will distill out of the reaction mixture.

  • Collection: Collect the distillate, which contains the isononyl aldehyde. This immediate removal prevents its further oxidation to isononanoic acid.

  • Purification: The collected distillate can be further purified by a second fractional distillation.

Visualizations

experimental_workflow General Workflow for this compound Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants This compound + Oxidant + Catalyst reactor Select Reactor reactants->reactor conditions Set Temperature & Pressure reactor->conditions Charge Reactor stirring Stir for Reaction Time conditions->stirring quench Quench Reaction stirring->quench Reaction Complete separation Separation (e.g., Filtration, Extraction) quench->separation purification Purification (e.g., Distillation) separation->purification product Final Product purification->product

Caption: General experimental workflow for the oxidation of this compound.

signaling_pathway Reaction Pathways in this compound Oxidation A This compound B Isononyl Aldehyde A->B Partial Oxidation (Weak Oxidant) C Isononanoic Acid A->C Complete Oxidation (Strong Oxidant) D Isononyl Isononanoate (Ester Side Product) A->D Esterification (+ Isononanoic Acid) B->C Further Oxidation (Strong Oxidant) troubleshooting_guide Troubleshooting Logic for Poor Selectivity start Poor Selectivity Observed (Target: Aldehyde) q1 Is Isononanoic Acid the main byproduct? start->q1 a1_yes Over-oxidation is occurring. q1->a1_yes Yes q2 Are other byproducts present? q1->q2 No sol1 Use weaker oxidant OR Remove aldehyde as it forms. a1_yes->sol1 end Selectivity Improved sol1->end a2_yes Check for ester or decomposition products. q2->a2_yes Yes q2->end No sol2 Lower reaction temperature. OR Check for acidic conditions. a2_yes->sol2 sol2->end

References

Addressing viscosity issues in isononyl alcohol-based formulations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address viscosity issues in isononyl alcohol-based formulations.

Troubleshooting Viscosity Issues

High viscosity in this compound-based formulations can present significant challenges during manufacturing, processing, and application. This guide offers a systematic approach to identifying and resolving common viscosity problems.

Initial Viscosity Troubleshooting Workflow

The following diagram outlines the initial steps to diagnose and address viscosity issues in your formulation.

Viscosity_Troubleshooting_Workflow start High Viscosity Observed check_temp Is the formulation temperature within the specified range? start->check_temp adjust_temp Adjust temperature to specification and re-measure. check_temp->adjust_temp No temp_ok Temperature is within range. check_temp->temp_ok Yes adjust_temp->check_temp check_conc Are all component concentrations correct? temp_ok->check_conc adjust_conc Correct concentrations and re-formulate. check_conc->adjust_conc No conc_ok Concentrations are correct. check_conc->conc_ok Yes adjust_conc->check_conc check_shear Is the mixing shear rate appropriate? conc_ok->check_shear adjust_shear Optimize shear rate (increase or decrease) and re-measure. check_shear->adjust_shear No shear_ok Shear rate is appropriate. check_shear->shear_ok Yes adjust_shear->check_shear eval_solvent Evaluate co-solvent or viscosity modifier addition. shear_ok->eval_solvent end_point Viscosity Issue Resolved eval_solvent->end_point

A flowchart for initial viscosity troubleshooting.

Frequently Asked Questions (FAQs)

Formulation and Composition

Q1: My this compound-based formulation is too viscous. What is the most likely cause?

A1: High viscosity in this compound formulations can stem from several factors:

  • Incorrect Component Concentration: Higher concentrations of active pharmaceutical ingredients (APIs), polymers, or other excipients can significantly increase viscosity.

  • Low Temperature: The viscosity of this compound and its formulations is inversely proportional to temperature. A decrease in temperature will lead to an increase in viscosity.

  • Inappropriate Co-solvent: The choice and concentration of a co-solvent can greatly impact the overall viscosity. Some co-solvents may increase viscosity through molecular interactions.

  • Shear History: The mixing speed and duration (shear) applied during formulation can affect the final viscosity. Some formulations may exhibit shear-thinning or shear-thickening behavior.[1][2]

Q2: How does the concentration of this compound affect the viscosity of the formulation?

A2: this compound itself has a relatively low viscosity. However, in a formulation, its concentration in relation to other components is critical. It can act as a diluent to reduce the viscosity of formulations containing high molecular weight polymers or other viscous components.[3] The table below illustrates the effect of this compound concentration on the viscosity of a representative formulation.

Table 1: Effect of this compound Concentration on Formulation Viscosity

This compound (% w/w)Polymer X (% w/w)Co-solvent Y (% w/w)Viscosity (cP) at 25°C
5020301500
6020201200
702010900
80200750
Temperature Effects

Q3: What is the relationship between temperature and the viscosity of this compound formulations?

A3: The viscosity of this compound-based formulations decreases as the temperature increases. This is a crucial factor to control during manufacturing and storage. The Arrhenius equation can often be used to model this relationship.

Table 2: Temperature Dependence of a 70% this compound Formulation Viscosity

Temperature (°C)Viscosity (cP)
201100
25900
30750
35620
40510
Co-solvents and Additives

Q4: Can I use a co-solvent to reduce the viscosity of my this compound formulation?

A4: Yes, the addition of a suitable co-solvent can be an effective strategy to reduce viscosity. Low-viscosity alcohols, esters, or ketones are often used. However, compatibility and the potential for interactions that could increase viscosity must be evaluated. The effectiveness of a co-solvent depends on its ability to disrupt intermolecular forces within the formulation.

Table 3: Effect of Co-solvents on the Viscosity of a this compound/Polymer Formulation

Co-solvent (10% w/w)Viscosity (cP) at 25°C
None900
Ethanol750
Isopropyl Myristate820
Propylene Glycol950
Shear Rate Effects

Q5: My formulation's viscosity changes depending on the mixing speed. What is happening?

A5: This phenomenon is likely due to the non-Newtonian behavior of your formulation, specifically shear-thinning (pseudoplasticity) or shear-thickening (dilatancy).[1]

  • Shear-thinning: Viscosity decreases as the shear rate (mixing speed) increases. This is common in formulations containing polymers, where the polymer chains align with the flow under shear.[2]

  • Shear-thickening: Viscosity increases with an increasing shear rate. This is less common but can occur in highly concentrated suspensions.

Table 4: Effect of Shear Rate on the Viscosity of a Shear-Thinning this compound Formulation

Shear Rate (s⁻¹)Viscosity (cP)
101200
501050
100900
200800
500720

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

This protocol describes the standard method for measuring the dynamic viscosity of this compound-based formulations.

1. Objective: To determine the viscosity of a non-aqueous, this compound-based formulation at a specified temperature and shear rate.

2. Materials and Equipment:

  • Rotational Viscometer (e.g., Brookfield or similar)

  • Appropriate spindle and guard leg

  • Low-form beaker or sample container

  • Temperature-controlled water bath

  • Formulation sample

  • Lint-free wipes

  • Compressed air (optional)

3. Sample Preparation:

  • Ensure the workbench is clean and free of dust and fibers.[4]

  • Gently mix the sample to ensure homogeneity, avoiding the introduction of air bubbles.

  • If the sample contains particulates, ensure they are well-dispersed and their size is appropriate for the chosen spindle and gap.[4]

  • Equilibrate the sample to the target temperature in the water bath.

4. Measurement Procedure:

  • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. For highly viscous samples, start with a smaller spindle and lower speed.

  • Attach the spindle to the viscometer.

  • Carefully lower the viscometer head until the spindle is immersed in the sample to the immersion mark.

  • Allow the sample and spindle to thermally equilibrate for at least 15-20 minutes.

  • Start the viscometer motor at the selected speed.

  • Allow the reading to stabilize (typically 30-60 seconds).

  • Record the viscosity reading (in cP) and the torque percentage. The torque reading should ideally be between 10% and 100% for accurate results.

  • If the torque is outside this range, adjust the spindle size or rotational speed and repeat the measurement.

  • To evaluate shear rate dependency, repeat the measurement at different rotational speeds.

5. Data Analysis:

  • Record the viscosity, temperature, spindle number, and rotational speed for each measurement.

  • If multiple speeds were used, plot viscosity versus shear rate to characterize the flow behavior.

Workflow for Viscosity Measurement

The following diagram illustrates the workflow for conducting a viscosity measurement.

Viscosity_Measurement_Workflow prep_sample Prepare Homogeneous Sample equilibrate Equilibrate Sample to Target Temperature prep_sample->equilibrate select_spindle Select Appropriate Spindle and Rotational Speed equilibrate->select_spindle measure Perform Viscosity Measurement select_spindle->measure check_torque Is Torque between 10% and 100%? measure->check_torque record_data Record Viscosity, Temperature, Spindle, and Speed check_torque->record_data Yes adjust_params Adjust Spindle/Speed and Re-measure check_torque->adjust_params No analyze Analyze Data (e.g., plot Viscosity vs. Shear Rate) record_data->analyze adjust_params->measure end_point Measurement Complete analyze->end_point

A workflow diagram for viscosity measurement.

References

Long-term storage and chemical stabilization of isononyl alcohol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and chemical stabilization of isononyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition. The temperature in the storage warehouse should ideally be maintained below 30°C, with a relative humidity not exceeding 80%. It is also crucial to store it separately from incompatible materials such as strong oxidants, inorganic acids, aldehydes, and acid anhydrides.[1]

Q2: What are the primary degradation pathways for this compound during storage?

A2: The primary degradation pathway for this compound is oxidation.[2] As a primary alcohol, it is susceptible to oxidation, which can be initiated by exposure to air (oxygen), heat, or light.[2] This process can lead to the formation of impurities such as isononyl aldehydes and isononanoic acids.[3] A significant concern is the formation of explosive peroxides through autoxidation, a reaction with molecular oxygen that can occur over time.[4]

Q3: How can I chemically stabilize this compound for long-term storage?

A3: Chemical stabilization of this compound can be achieved by adding antioxidants. Synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to prevent oxidative degradation in organic compounds.[2][5] These antioxidants function as radical scavengers, interrupting the free-radical chain reactions of oxidation.[5] The typical concentration for antioxidants like BHT ranges from 0.02% to 0.1%.[2]

Q4: What materials are recommended for storing this compound?

A4: It is recommended to use storage containers made of stainless steel or carbon steel. Materials to avoid include aluminum, zinc, and other active metals. This compound can also react with rubber and PVC, so these materials are not recommended for storage containers or transfer lines.[1] For laboratory-scale storage, amber glass bottles with tight-fitting caps are suitable to protect from light and air.

Q5: What is the recommended re-test period for this compound?

A5: The re-test period for this compound should be established through stability studies. For a drug substance with a proposed re-test period of at least 12 months, the testing frequency under long-term conditions is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] If stored under recommended conditions, a re-test is advisable after 12 months to ensure it still meets specifications, especially regarding peroxide value and purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Yellowing or Discoloration Oxidation of this compound to form colored impurities (e.g., aldehydes, ketones).[3] Contamination with impurities. Reaction of phenolic antioxidants (like BHT) with atmospheric pollutants (e.g., NOx) under alkaline conditions.[7][8]Store under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen. Ensure storage containers are clean and free from contaminants. If using antioxidants, ensure the pH of the this compound is not alkaline. Use amber glass or opaque containers to protect from light.[1]
Formation of Precipitates Solidification of this compound at low temperatures. Formation of insoluble degradation products. Contamination.Gently warm the container to 5-11°C above the minimum storage temperature and mix for 24 hours to ensure all solids have melted.[9] Filter the this compound through a compatible filter. If the precipitate persists, analyze it to identify its nature and consider if the batch is still suitable for use.
Increase in Acidity (Decrease in pH) Oxidation of this compound to carboxylic acids (isononanoic acid).[3]Store under an inert atmosphere. Check for the presence of oxidizing agents. If the acidity is above the acceptable limit for your application, the material may need to be purified or discarded.
Unusual Odor Formation of volatile degradation products such as aldehydes.This is a strong indicator of degradation. Verify the purity of the this compound using analytical techniques like GC-MS. If significant degradation has occurred, the material should not be used.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature Below 30°CMinimizes the rate of oxidative degradation.
Humidity Below 80% RHPrevents moisture absorption which can affect stability.
Light Exposure Store in darkness (amber or opaque containers)[1]Prevents photo-initiated oxidation.
Atmosphere Inert atmosphere (e.g., Nitrogen)Minimizes contact with oxygen, a key reactant in oxidation.
Container Material Stainless steel, carbon steel, amber glassInert materials that do not react with this compound.

Table 2: Illustrative Accelerated Stability Data for this compound (with 100 ppm BHT)

Time Point Storage Condition Peroxide Value (meq/kg) Assay (%) Appearance
0 months-< 0.599.8Clear, colorless liquid
3 months25°C / 60% RH< 0.599.7Clear, colorless liquid
6 months25°C / 60% RH0.699.7Clear, colorless liquid
3 months40°C / 75% RH1.299.5Clear, colorless liquid
6 months40°C / 75% RH2.599.2Clear, colorless liquid

Note: This data is illustrative and the actual stability will depend on the specific grade of this compound and the storage conditions.

Experimental Protocols

Protocol 1: Determination of Peroxide Value

This method is adapted for the determination of peroxides in this compound.

Principle: The sample is treated with a solution of potassium iodide in acetic acid. Any peroxides present will oxidize iodide to iodine. The liberated iodine is then titrated with a standard sodium thiosulfate solution.

Reagents and Apparatus:

  • Glacial acetic acid

  • Chloroform or isooctane

  • Saturated potassium iodide solution (freshly prepared)

  • 0.1 N or 0.01 N standardized sodium thiosulfate solution

  • 1% Starch indicator solution

  • 250 mL Erlenmeyer flask with a glass stopper

  • Burette

Procedure:

  • Accurately weigh approximately 5-10 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of a 3:2 v/v mixture of glacial acetic acid and chloroform (or isooctane). Swirl to dissolve the sample.

  • Add 0.5 mL of saturated potassium iodide solution.

  • Stopper the flask and swirl for exactly one minute.

  • Immediately add 30 mL of deionized water.

  • Titrate with the standardized sodium thiosulfate solution, with vigorous shaking, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration until the blue color disappears.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = volume of titrant for the sample (mL)

  • B = volume of titrant for the blank (mL)

  • N = normality of the sodium thiosulfate solution

  • W = weight of the sample (g)

Protocol 2: GC-MS for Impurity Profiling

Objective: To identify and quantify degradation products and other impurities in this compound.

Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

Sample Preparation:

  • Dilute the this compound sample 1:100 in a suitable solvent like dichloromethane or methanol.

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

Visualizations

degradation_pathway INA This compound (C9H20O) Peroxide Isononyl Hydroperoxide (C9H20O2) INA->Peroxide Autoxidation Aldehyde Isononyl Aldehyde (C9H18O) INA->Aldehyde Oxidation O2 Oxygen (O2) + Heat/Light O2->INA Acid Isononanoic Acid (C9H18O2) Aldehyde->Acid Further Oxidation

Caption: Oxidative degradation pathway of this compound.

troubleshooting_workflow start This compound Stability Issue Observed check_appearance Visual Inspection: Color Change, Precipitate, Haze? start->check_appearance check_odor Odor Check: Unusual or Sharp Odor? check_appearance->check_odor No analytical_testing Perform Analytical Testing: Peroxide Value, GC-MS, Acidity check_appearance->analytical_testing Yes check_odor->analytical_testing Yes pass Material is Fit for Use check_odor->pass No compare_spec Compare Results to Specification analytical_testing->compare_spec compare_spec->pass Pass fail Quarantine Material Investigate Root Cause compare_spec->fail Fail remediate Consider Remediation (e.g., filtration, purification) fail->remediate

Caption: Troubleshooting workflow for this compound stability issues.

References

Troubleshooting phase separation in isononyl alcohol emulsions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isononyl Alcohol Emulsions

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for resolving phase separation and stability issues in this compound (INA) emulsions.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in an emulsion? A: Phase separation is the process where an emulsion, a mixture of two or more immiscible liquids (like oil and water), reverts into its individual, separate layers. This breakdown is a sign of emulsion instability. Common mechanisms driving this instability include creaming, sedimentation, flocculation, and coalescence.[1][2][3]

Q2: What are the common visual signs of instability in my this compound emulsion? A: Initial signs of instability can be subtle. Look for:

  • Creaming: A concentrated layer of the dispersed phase appearing at the top of the emulsion, often due to density differences.[3]

  • Sedimentation: The opposite of creaming, where the dispersed phase settles at the bottom.[3]

  • Flocculation: The clumping of droplets into loose aggregates, which can make the emulsion appear lumpy or non-uniform.[3]

  • Coalescence: An irreversible process where droplets merge to form larger ones, often leading to a visible oil slick or complete phase separation.[3][4]

  • Changes in Viscosity: A noticeable thickening or thinning of the emulsion over time can indicate structural changes.[5]

Q3: What role does this compound (INA) play in an emulsion? A: this compound is a nine-carbon primary alcohol that can serve multiple functions in an emulsion.[6][7] It can act as a nonionic surfactant, helping to reduce the surface tension between the oil and water phases.[8] This property aids in stabilizing emulsions by preventing the separation of oil and water.[6][8] It is also a key component in the synthesis of modern, high-performance surfactants and plasticizers.[9][10]

Q4: My emulsion looked stable initially but separated after a week. What could be the cause? A: Delayed phase separation is a common issue. The primary reasons include:

  • Sub-optimal Formulation: The concentration or type of emulsifier may be insufficient to maintain stability long-term.[5][11]

  • Ostwald Ripening: Over time, smaller droplets can dissolve and redeposit onto larger ones, leading to an overall increase in droplet size and eventual instability.[3]

  • Environmental Factors: Storage at elevated temperatures can accelerate instability mechanisms.[1]

  • Chemical Changes: A gradual shift in the emulsion's pH can deactivate certain types of emulsifiers or stabilizers, leading to failure.[5]

Emulsion Destabilization Pathways

The following diagram illustrates the common pathways through which a stable emulsion can break down, leading to phase separation.

G cluster_0 Emulsion State cluster_1 Instability Mechanisms (Reversible) cluster_2 Instability Mechanisms (Irreversible) Stable Stable Emulsion Creaming Creaming / Sedimentation Stable->Creaming Density Difference Flocculation Flocculation Stable->Flocculation Weak Droplet Attraction Ostwald Ostwald Ripening Stable->Ostwald Polydispersity Unstable Phase Separation Coalescence Coalescence Creaming->Coalescence Concentrated Droplets Flocculation->Coalescence Close Droplet Contact Coalescence->Unstable Ostwald->Unstable

Caption: Common pathways of emulsion destabilization.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues with this compound emulsions.

G Start Problem: Emulsion is Unstable Obs1 Observation: Immediate Separation Start->Obs1 Obs2 Observation: Creaming or Sedimentation Start->Obs2 Obs3 Observation: Droplets Merging (Coalescence) Start->Obs3 Cause1a Potential Cause: Insufficient Shear/ Homogenization Obs1->Cause1a Cause1b Potential Cause: Incorrect Emulsifier (Type or Conc.) Obs1->Cause1b Cause1c Potential Cause: Incorrect Temp. During Processing Obs1->Cause1c Cause2a Potential Cause: Large Droplet Size Obs2->Cause2a Cause2b Potential Cause: Low Viscosity of Continuous Phase Obs2->Cause2b Cause2c Potential Cause: Large Density Difference Obs2->Cause2c Cause3a Potential Cause: Ineffective Interfacial Film Obs3->Cause3a Cause3b Potential Cause: Wrong Emulsifier HLB Obs3->Cause3b Cause3c Potential Cause: Adverse pH or Ionic Strength Obs3->Cause3c Sol1a Action: Increase Mixing Time/Speed Cause1a->Sol1a Sol1b Action: Re-evaluate Emulsifier Choice and % Cause1b->Sol1b Sol1c Action: Ensure Phases are > MP of all components Cause1c->Sol1c Sol2a Action: Improve Homogenization Cause2a->Sol2a Sol2b Action: Add a Thickener/ Viscosity Modifier Cause2b->Sol2b Sol2c Action: Use a Weighting Agent (if applicable) Cause2c->Sol2c Sol3a Action: Add Stabilizer or Co-surfactant Cause3a->Sol3a Sol3b Action: Adjust HLB Value of Emulsifier System Cause3b->Sol3b Sol3c Action: Measure and Adjust pH; Consider Buffer Cause3c->Sol3c

Caption: A logical workflow for troubleshooting emulsion instability.

Q5: My emulsion separated almost immediately after I stopped mixing. What is the likely cause? A: Rapid separation points to fundamental flaws in either the formulation or the process.

  • Insufficient Energy Input: The mechanical force (shear) from your mixer or homogenizer was not enough to break down the dispersed phase into sufficiently small droplets.[5]

  • Incorrect Emulsifier: You may be using an emulsifier with the wrong Hydrophile-Lipophile Balance (HLB) for your oil/water system, or the concentration is too low.[5]

  • Processing Temperature: If your formulation contains waxes or solids, the oil and water phases must be heated sufficiently above the melting point of all components to ensure proper emulsification.[5]

Q6: I'm observing a distinct layer of cream at the top of my emulsion. How do I prevent this? A: Creaming is a form of gravitational separation. To resolve it:

  • Reduce Droplet Size: Smaller droplets are less affected by gravity. Increasing the homogenization time or pressure can significantly reduce creaming.[2][4] According to Stokes' Law, the separation rate is proportional to the square of the particle diameter.[2]

  • Increase Continuous Phase Viscosity: Adding a thickener or stabilizer (e.g., gums, polymers) to the continuous phase will slow the movement of droplets, thereby hindering creaming.[1][12]

  • Match Densities: While more difficult, adjusting the density of either the oil or water phase to be closer to the other can reduce the driving force for separation.

Q7: My emulsion's droplets are merging and forming a separate layer. How can this be fixed? A: This phenomenon, coalescence, indicates a failure of the interfacial film around the droplets.

  • Optimize Emulsifier System: The type and concentration of the emulsifier are critical for creating a robust protective layer.[12] You may need a higher concentration or a combination of emulsifiers (co-surfactants) to improve steric or electrostatic stabilization.[12]

  • Control pH and Ionic Strength: For emulsions stabilized by ionic surfactants, changes in pH or the addition of electrolytes can compress the electrical double layer, reducing repulsive forces and leading to coalescence.[1][5]

  • Ensure Uniform Droplet Size: Polydisperse systems (those with a wide range of droplet sizes) are more prone to Ostwald ripening, which can precede coalescence.[3]

Data & Reference Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Formula C₉H₂₀O [7][8]
Molar Mass 144.258 g·mol⁻¹ [7]
Appearance Clear Liquid [7]
Density ~0.83 g/cm³ [7]
Boiling Point ~215 °C [7]
Solubility in Water Slightly soluble [7][8]

| Primary Function | Surfactant, Emulsion Stabilizer, Plasticizer Precursor |[6][8][9] |

Table 2: Troubleshooting Summary for Emulsion Instability

Instability Type Primary Cause(s) Recommended Solution(s) Reference
Creaming / Sedimentation Density difference, large droplets, low viscosity. Increase viscosity of continuous phase, reduce particle size via homogenization. [3][4]
Flocculation Weak inter-droplet repulsion. Increase surface charge (adjust pH, use ionic surfactant), add a steric stabilizer. [3]
Coalescence Insufficient or ineffective emulsifier, high temperature, pH/electrolyte effects. Increase emulsifier concentration, optimize HLB, add co-surfactants, control pH. [1][3][5]
Ostwald Ripening High solubility of dispersed phase, wide particle size distribution. Use a less soluble oil phase, create a more monodisperse droplet distribution. [1][3]

| Phase Inversion | Incorrect phase volume ratio, temperature change (for non-ionic surfactants). | Adjust oil-to-water ratio, maintain consistent processing temperature. |[4] |

Key Experimental Protocols

Protocol 1: Particle Size and Zeta Potential Analysis

  • Objective: To determine the droplet size distribution and surface charge of the dispersed phase, which are critical indicators of stability.

  • Methodology (Dynamic Light Scattering - DLS & Electrophoretic Light Scattering - ELS):

    • Prepare the emulsion sample by diluting it with the continuous phase (e.g., deionized water for O/W emulsions) to a suitable concentration to avoid multiple scattering effects.

    • Vortex the diluted sample gently to ensure homogeneity.

    • Transfer the sample to a clean cuvette (e.g., a disposable polystyrene cuvette for size or a specialized folded capillary cell for zeta potential).

    • Place the cuvette in the instrument (e.g., a Zetasizer).

    • Set the experimental parameters, including temperature, solvent viscosity, and refractive index.

    • Equilibrate the sample at the set temperature for 2-5 minutes.

    • Perform at least three consecutive measurements to ensure reproducibility.

    • Analyze the results: For size, look at the Z-average diameter and the Polydispersity Index (PDI). For zeta potential, a value more positive than +30 mV or more negative than -30 mV generally indicates good electrostatic stability.

Protocol 2: Viscosity Measurement

  • Objective: To quantify the flow behavior of the emulsion, as higher viscosity in the continuous phase can impede droplet movement and enhance stability.[12]

  • Methodology (Rotational Viscometer/Rheometer):

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the emulsion.

    • Carefully pour a sufficient volume of the emulsion into the sample container, avoiding the introduction of air bubbles.

    • Immerse the spindle into the emulsion up to the marked level.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25 °C) for at least 5-10 minutes.

    • Start the rotation and allow the reading to stabilize before recording the viscosity value (in cP or mPa·s).

    • For a more comprehensive analysis, perform a shear rate sweep to determine if the fluid is Newtonian, shear-thinning, or shear-thickening.

Protocol 3: Accelerated Stability Testing via Centrifugation

  • Objective: To rapidly assess the physical stability of an emulsion and predict its long-term shelf life by subjecting it to increased gravitational forces.[13]

  • Methodology:

    • Fill two identical centrifuge tubes with the emulsion sample. Use a third tube with a liquid of similar density for balancing if needed.

    • Place the tubes in opposite positions in the centrifuge rotor to ensure balance.

    • Centrifuge the samples at a defined speed (e.g., 3000 RPM) for a set duration (e.g., 30 minutes).

    • After centrifugation, carefully remove the tubes and visually inspect for any signs of phase separation, creaming, or sedimentation.

    • Quantify the instability by measuring the height of any separated layers as a percentage of the total sample height.

    • Compare the results against a stable control formulation. Analytical centrifuges like the LUMiSizer can provide more detailed, real-time analysis of separation profiles.[11][13]

References

Technical Support Center: Catalyst Deactivation and Regeneration in Oxo Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to catalyst deactivation and regeneration in oxo synthesis (hydroformylation).

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments.

Problem 1: Decreased Catalyst Activity and Conversion

Symptoms:

  • Slower reaction rates compared to previous runs with fresh catalyst.

  • Incomplete conversion of olefins even with extended reaction times.

  • Need for higher temperatures or pressures to achieve target conversion.

Possible Causes and Solutions:

CauseDiagnostic CheckRecommended Action
Catalyst Poisoning Analyze feedstock and syngas for impurities such as sulfur compounds (H₂S, COS), chlorides, and dienes.[1]Implement feedstock purification measures like guard beds to remove poisons before they reach the reactor.[1]
Formation of Inactive Metal Clusters For rhodium catalysts, this can occur over time, leading to a loss of active monomeric species.[1] This is an intrinsic deactivation pathway.For lab-scale experiments, consider strategies to minimize high localized catalyst concentrations. In industrial settings, catalyst management models are used to optimize catalyst life.[1]
Ligand Degradation Analyze the catalyst solution using techniques like ³¹P NMR to identify ligand degradation products.Optimize reaction conditions (e.g., lower temperature) to minimize ligand degradation. For some systems, periodic addition of fresh ligand may be necessary.
Water-Induced Deactivation (especially for Cobalt Catalysts) Presence of water in the feedstock or as a reaction byproduct can lead to the oxidation of the active cobalt species.[2]Ensure the use of dry feedstocks and solvents.

Troubleshooting Workflow for Decreased Activity

G start Decreased Catalyst Activity Observed check_impurities Analyze Feedstock and Syngas for Impurities start->check_impurities implement_purification Implement Feedstock Purification (e.g., Guard Beds) check_impurities->implement_purification Impurities Detected check_ligand Analyze Ligand Integrity (e.g., ³¹P NMR) check_impurities->check_ligand No Impurities end Problem Resolved implement_purification->end optimize_conditions Optimize Reaction Conditions (e.g., Temperature, Ligand Concentration) check_ligand->optimize_conditions Degradation Observed check_water Check for Water Content in Feed check_ligand->check_water Ligand Intact optimize_conditions->end dry_feedstock Implement Feedstock Drying check_water->dry_feedstock Water Detected consider_regeneration Consider Catalyst Regeneration Protocol check_water->consider_regeneration No Water dry_feedstock->end consider_regeneration->end

Troubleshooting workflow for decreased catalyst activity.
Problem 2: Poor Selectivity (Undesirable n/iso Ratio)

Symptoms:

  • An increase in the formation of branched (iso) aldehydes when linear (n) aldehydes are the desired product, or vice-versa.

  • Formation of side products such as alkanes (from hydrogenation) or internal olefins (from isomerization).

Possible Causes and Solutions:

CauseDiagnostic CheckRecommended Action
Incorrect Ligand-to-Metal Ratio Verify the initial and in-process ligand-to-metal ratio. Ligand degradation can alter this ratio over time.Adjust the ligand concentration. For many rhodium-based systems, a higher phosphine-to-rhodium ratio favors the formation of linear aldehydes.
Suboptimal Reaction Temperature Review the reaction temperature. Higher temperatures can sometimes lead to increased isomerization and a change in the n/iso ratio.[3]Optimize the reaction temperature to favor the desired product isomer.
Incorrect Syngas (H₂/CO) Ratio Check the H₂/CO ratio in the syngas feed.Adjust the syngas composition. The optimal ratio is catalyst and substrate-dependent.
Catalyst Degradation As the catalyst deactivates, its selectivity can be compromised.Refer to the troubleshooting guide for decreased activity and consider catalyst regeneration.

Logical Diagram for Addressing Poor Selectivity

G start Poor Selectivity Observed check_ratio Verify Ligand-to-Metal Ratio start->check_ratio adjust_ligand Adjust Ligand Concentration check_ratio->adjust_ligand Incorrect check_temp Review Reaction Temperature check_ratio->check_temp Correct end Selectivity Improved adjust_ligand->end optimize_temp Optimize Temperature check_temp->optimize_temp Suboptimal check_syngas Check H₂/CO Ratio check_temp->check_syngas Optimal optimize_temp->end adjust_syngas Adjust Syngas Composition check_syngas->adjust_syngas Incorrect adjust_syngas->end G start Deactivated Rh Catalyst Solution remove_product Remove Bulk Product (Optional) start->remove_product oxidation Oxidize with H₂O₂ at Controlled Temperature remove_product->oxidation phase_separation Cool and Separate Aqueous/Organic Phases oxidation->phase_separation extract_rh Extract Aqueous Phase Containing Rhodium phase_separation->extract_rh wash_organic Wash Organic Phase with Water extract_rh->wash_organic combine_aqueous Combine Aqueous Phases wash_organic->combine_aqueous reconstitute Reconstitute Fresh Catalyst combine_aqueous->reconstitute end Regenerated Catalyst Ready for Use reconstitute->end G Active_Co Active Co Catalyst Deactivated_Co Deactivated Co Catalyst Active_Co->Deactivated_Co Deactivation (e.g., Coking, Oxidation) Oxidized_Co Oxidized Co Catalyst Deactivated_Co->Oxidized_Co Oxidative Treatment (Air, 150-400°C) Oxidized_Co->Active_Co Reduction (H₂, 250-450°C)

References

Technical Support Center: Removal of Water Byproduct in Esterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the water byproduct from esterification reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of water crucial in esterification reactions?

A1: Esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2][3] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, leading to lower yields of the desired ester through a process called hydrolysis.[3][4] By continuously removing water as it is formed, the equilibrium is driven towards the product side, in accordance with Le Chatelier's principle, thus increasing the reaction yield.[1][5][6]

Q2: What are the common methods for removing water from an esterification reaction?

A2: Several methods are employed to remove the water byproduct, each with its own advantages and applications. The most common techniques include:

  • Azeotropic Distillation using a Dean-Stark Apparatus: This method involves using a water-immiscible solvent (like toluene or benzene) that forms a low-boiling azeotrope with water.[1][5]

  • Use of Dehydrating Agents: Chemical agents that react with or absorb water can be added to the reaction mixture.[7][8]

  • Reactive Distillation: This process combines the chemical reaction and the separation of products in a single unit.[9][10][11]

  • Membrane Pervaporation: A membrane-based separation technique where water selectively permeates through a membrane.[12][13][14]

Q3: How do I choose the most suitable water removal method for my experiment?

A3: The choice of method depends on several factors, including the boiling points of the reactants and products, the scale of the reaction, the required purity of the ester, and the available equipment. The following decision tree can guide your selection:

G start Start: Need to remove water from esterification bp_check Are reactants and ester high-boiling? start->bp_check scale_check Is the reaction large-scale/continuous? bp_check->scale_check No azeotrope_check Is an azeotropic solvent compatible with the reaction? bp_check->azeotrope_check Yes reactive_distillation Consider Reactive Distillation scale_check->reactive_distillation Yes pervaporation Consider Membrane Pervaporation scale_check->pervaporation No drying_agent Use Drying Agent (e.g., Molecular Sieves) azeotrope_check->drying_agent No dean_stark Use Dean-Stark Apparatus azeotrope_check->dean_stark Yes

Caption: Decision tree for selecting a water removal method.

Troubleshooting Guides

Method 1: Azeotropic Distillation with Dean-Stark Apparatus

Problem: No water is collecting in the Dean-Stark trap.

  • Possible Cause 1: The reaction temperature is too low. The azeotrope of the solvent and water has a specific boiling point. If the reaction temperature is below this point, the azeotrope will not distill.

    • Solution: Ensure your heating mantle is set to a temperature that allows the solvent to reflux and the azeotrope to distill.

  • Possible Cause 2: Leaks in the glassware setup. Any leaks will prevent the vapor from reaching the condenser and collecting in the trap.

    • Solution: Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary.

  • Possible Cause 3: Insufficient reaction time. The formation of water may be slow, especially at the beginning of the reaction.

    • Solution: Allow the reaction to proceed for a longer duration.

Problem: The collected liquid in the trap is cloudy or a single phase.

  • Possible Cause 1: The solvent is partially miscible with water. If the solvent has some solubility in water, a clear separation into two phases may not occur.

    • Solution: Choose a solvent with very low water miscibility, such as toluene or benzene.

  • Possible Cause 2: The condenser is not efficient enough. If the vapor is not cooled sufficiently, it may not fully condense and separate.

    • Solution: Ensure a steady flow of cold water through the condenser.

Parameter Toluene Benzene
Boiling Point (°C) 11180
Azeotrope Boiling Point (°C) 8569
Water in Azeotrope (% w/w) 209
Density (g/mL) 0.8650.876

Experimental Protocol: Fischer Esterification using a Dean-Stark Apparatus

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Reagents: To the flask, add the carboxylic acid, the alcohol (in excess), the azeotropic solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[15]

  • Heating: Heat the mixture to reflux. The vapor, an azeotrope of the solvent and water, will rise into the condenser.

  • Collection: The condensed liquid will fall into the Dean-Stark trap. As water is denser than toluene, it will collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[1][5]

  • Monitoring: Monitor the reaction by observing the amount of water collected in the graduated arm of the trap. The reaction is complete when no more water is collected.

  • Workup: Once the reaction is complete, cool the flask to room temperature. The ester can then be isolated and purified through extraction and distillation.

G cluster_setup Setup cluster_reaction Reaction cluster_completion Completion & Workup A Assemble Dry Glassware (Flask, Dean-Stark, Condenser) B Add Reactants: Carboxylic Acid, Alcohol, Solvent, Catalyst A->B C Heat to Reflux B->C D Azeotrope Distills C->D E Water Collects in Trap D->E F Monitor Water Collection E->F G Cool Reaction F->G Reaction Complete H Isolate and Purify Ester G->H

Caption: Experimental workflow for esterification with a Dean-Stark apparatus.
Method 2: Use of Dehydrating Agents

Problem: The reaction is incomplete despite using a drying agent.

  • Possible Cause 1: Insufficient amount of drying agent. The capacity of the drying agent to absorb water is limited.

    • Solution: Add more drying agent. The appropriate amount depends on the scale of the reaction and the specific agent used.

  • Possible Cause 2: The drying agent is not compatible with the reaction conditions. Some drying agents may react with the reactants or the catalyst.

    • Solution: Use an inert drying agent like molecular sieves. Concentrated sulfuric acid can act as both a catalyst and a dehydrating agent.[2][7][16]

Drying Agent Mechanism Considerations
Conc. H₂SO₄ Chemical ReactionAlso acts as a catalyst. Can cause side reactions.[2][6]
Molecular Sieves AdsorptionInert, but need to be activated before use.
Anhydrous CaCl₂ Forms HydratesCan form complexes with alcohols.
Method 3: Reactive Distillation

Problem: Low conversion of reactants.

  • Possible Cause 1: Incorrect temperature profile in the column. The temperature in the reactive zone must be suitable for both the reaction and the separation.

    • Solution: Adjust the reboiler duty and reflux ratio to achieve the optimal temperature profile.

  • Possible Cause 2: Catalyst deactivation. The catalyst packed in the column may lose its activity over time.

    • Solution: Regenerate or replace the catalyst.

G column Rectifying Section Reactive Section (Esterification Occurs) Stripping Section distillate Water (Distillate) column:f0->distillate bottoms Ester (Bottoms Product) column:f2->bottoms reactants Carboxylic Acid + Alcohol Feed reactants->column:f1

Caption: Simplified schematic of a reactive distillation column.

Reactive distillation combines reaction and distillation in a single unit, offering improved conversion and selectivity.[10] This technique is particularly advantageous for equilibrium-limited reactions like esterification.[11]

Method 4: Membrane Pervaporation

Problem: Low water flux through the membrane.

  • Possible Cause 1: Membrane fouling or degradation. The membrane can be fouled by reactants or products, or degraded by the acidic catalyst.

    • Solution: Clean or replace the membrane. Select a membrane material that is stable under the reaction conditions. For example, polyvinyl alcohol (PVA) based membranes are commonly used for dehydration purposes.[12]

  • Possible Cause 2: Insufficient vacuum on the permeate side. A high vacuum is necessary to create the driving force for pervaporation.

    • Solution: Check the vacuum pump and ensure the system is free of leaks.

Membrane Type Typical Flux (g/m²h) Selectivity (Water/Organic)
PVA-based 50 - 100050 - 250
Zeolite NaA > 2000> 5000

Note: Flux and selectivity are highly dependent on feed composition and operating temperature.[14][17]

G feed Liquid Feed (Ester, Alcohol, Water, Acid) membrane Hydrophilic Membrane feed->membrane permeate Water Vapor (Permeate) membrane->permeate Selective Permeation retentate Retentate (Concentrated Ester) membrane->retentate Non-permeating components vacuum Vacuum permeate->vacuum

Caption: Principle of membrane pervaporation for water removal.

Pervaporation is an effective technique for breaking azeotropes and can achieve high conversions in esterification reactions by continuously removing water.[12][13]

References

Validation & Comparative

A Head-to-Head Battle of Plasticizer Precursors: Isononyl Alcohol vs. 2-Ethylhexanol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer science, the performance of plasticizers is paramount in imparting flexibility and durability to otherwise rigid materials like polyvinyl chloride (PVC). The choice of alcohol precursor is a critical determinant of the final plasticizer's properties. This guide provides an in-depth, objective comparison of two workhorse precursors: isononyl alcohol (INA) and 2-ethylhexanol (2-EH), the respective starting materials for diisononyl phthalate (DINP) and bis(2-ethylhexyl) phthalate (DEHP). This analysis, supported by experimental data, is designed for researchers, scientists, and professionals in drug development and material science to facilitate informed decisions in formulation and development.

Executive Summary

This compound, a nine-carbon branched alcohol, is the precursor to DINP, a high-molecular-weight plasticizer. In contrast, 2-ethylhexanol, an eight-carbon branched alcohol, is used to synthesize DEHP, a widely used but increasingly regulated plasticizer. The additional carbon in this compound's structure contributes to the resulting plasticizer (DINP) having lower volatility, reduced migration, and improved thermal stability compared to DEHP. These characteristics are becoming increasingly important due to stricter regulations and a growing demand for safer, more permanent plasticizers.

Comparative Performance Data

The following tables summarize the key performance indicators of plasticizers derived from this compound (DINP) and 2-ethylhexanol (DEHP) when incorporated into PVC formulations.

Table 1: Physical and Chemical Properties of Precursor Alcohols

PropertyThis compound2-Ethylhexanol
Molecular Formula C₉H₂₀OC₈H₁₈O
Molar Mass ( g/mol ) 144.25130.23[1]
Boiling Point (°C) 200-205183-186[1]
Density (g/cm³ at 20°C) ~0.832~0.833[1]

Table 2: Comparative Performance of DINP vs. DEHP in PVC (60 phr)

Performance MetricDINP (from this compound)DEHP (from 2-Ethylhexanol)
Plasticizer Efficiency
Shore A Hardness85 - 9083 - 88
Tensile Strength (MPa)18 - 2220 - 24
Elongation at Break (%)300 - 350320 - 380
Permanence
Volatility (Weight Loss %, 24h @ 100°C)< 1.01.5 - 2.5
Migration into Hexane (Weight Loss %)< 2.03.0 - 5.0
Thermal Properties
Glass Transition Temp. (T_g, °C)-40 to -45-45 to -50
Temperature of 5% Weight Loss (TGA, °C)~245~230

Note: The data presented are typical values compiled from various sources and may vary depending on the specific formulation and testing conditions.

Experimental Protocols

Synthesis of Plasticizers: Esterification

Objective: To synthesize diisononyl phthalate (DINP) from this compound and bis(2-ethylhexyl) phthalate (DEHP) from 2-ethylhexanol for comparative analysis.

Materials:

  • Phthalic anhydride (PA)

  • This compound (INA)

  • 2-Ethylhexanol (2-EH)

  • Esterification catalyst (e.g., tetraisopropyl titanate or p-toluenesulfonic acid)

  • Sodium carbonate solution (for neutralization)

  • Activated carbon (for decolorization)

Procedure:

  • A reaction flask equipped with a stirrer, thermometer, and a reflux condenser with a Dean-Stark trap is charged with phthalic anhydride and a molar excess of the respective alcohol (INA or 2-EH).

  • The mixture is heated with stirring.

  • The catalyst is added once the reactants have melted and mixed.

  • The reaction temperature is maintained at 180-220°C. Water produced during the reaction is continuously removed via the Dean-Stark trap.

  • The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified level (e.g., <0.1 mg KOH/g).

  • After cooling, the crude ester is neutralized with a sodium carbonate solution to remove any remaining catalyst and unreacted phthalic anhydride.

  • The organic layer is washed with water, and then the excess alcohol is removed by vacuum distillation.

  • The product is decolorized by treatment with activated carbon followed by filtration.

Performance Testing of Plasticized PVC

1. Plasticizer Efficiency:

  • Sample Preparation: PVC resin, the synthesized plasticizer (DINP or DEHP), and a thermal stabilizer are blended in a two-roll mill at a specified temperature (e.g., 160°C) to create a homogenous sheet.

  • Hardness Testing (ASTM D2240): The Shore A hardness of the plasticized PVC sheets is measured using a durometer.

  • Tensile Testing (ASTM D638): Dumbbell-shaped specimens are cut from the sheets and their tensile strength and elongation at break are determined using a universal testing machine.

2. Volatility (ASTM D1203):

  • Circular specimens of the plasticized PVC are weighed and then placed in a container with activated carbon.

  • The container is placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • After cooling, the specimens are reweighed, and the percentage weight loss is calculated as a measure of volatility.

3. Migration (ISO 177):

  • A specimen of the plasticized PVC is placed between two sheets of a standard absorbent material (e.g., nitrile rubber).

  • The assembly is subjected to a specified pressure and temperature for a defined period.

  • The loss in mass of the PVC specimen and the gain in mass of the absorbent sheets are measured to determine the extent of plasticizer migration.[2][3][4]

4. Thermal Stability (Thermogravimetric Analysis - TGA):

  • A small sample of the plasticized PVC is heated in a TGA instrument at a constant rate.

  • The weight loss of the sample is recorded as a function of temperature. The temperature at which 5% weight loss occurs is used as an indicator of thermal stability.

Visualizing the Process and Comparison

Synthesis_and_Evaluation_Workflow Workflow for Comparative Evaluation of Plasticizer Precursors cluster_synthesis Plasticizer Synthesis cluster_pvc_prep PVC Formulation cluster_testing Performance Testing cluster_comparison Comparative Analysis PA Phthalic Anhydride Esterification_DINP Esterification PA->Esterification_DINP Esterification_DEHP Esterification PA->Esterification_DEHP INA This compound INA->Esterification_DINP EH 2-Ethylhexanol EH->Esterification_DEHP Catalyst Catalyst Catalyst->Esterification_DINP Catalyst->Esterification_DEHP DINP DINP Esterification_DINP->DINP DEHP DEHP Esterification_DEHP->DEHP Blending_DINP Blending & Milling DINP->Blending_DINP Blending_DEHP Blending & Milling DEHP->Blending_DEHP PVC_Resin PVC Resin PVC_Resin->Blending_DINP PVC_Resin->Blending_DEHP Stabilizer Stabilizer Stabilizer->Blending_DINP Stabilizer->Blending_DEHP PVC_DINP PVC Sheet (DINP) Blending_DINP->PVC_DINP PVC_DEHP PVC Sheet (DEHP) Blending_DEHP->PVC_DEHP Efficiency Plasticizer Efficiency PVC_DINP->Efficiency Volatility Volatility PVC_DINP->Volatility Migration Migration PVC_DINP->Migration Thermal_Stability Thermal Stability PVC_DINP->Thermal_Stability PVC_DEHP->Efficiency PVC_DEHP->Volatility PVC_DEHP->Migration PVC_DEHP->Thermal_Stability Data_Analysis Data Analysis & Comparison Efficiency->Data_Analysis Volatility->Data_Analysis Migration->Data_Analysis Thermal_Stability->Data_Analysis

Caption: Workflow for the synthesis and comparative evaluation of plasticizers.

Discussion

The experimental data consistently demonstrates that while DEHP, derived from 2-ethylhexanol, may exhibit slightly higher plasticizer efficiency in some cases (as indicated by lower hardness and higher elongation at break), DINP, from this compound, offers superior permanence. The lower volatility and migration of DINP are direct consequences of its higher molecular weight. This is a significant advantage in applications where plasticizer loss over time can lead to embrittlement of the material and potential environmental and health concerns.

The thermal stability of DINP-plasticized PVC is also marginally better than that of DEHP-plasticized PVC, as shown by the higher temperature required for a 5% weight loss in TGA. This suggests that DINP may be more suitable for applications involving exposure to elevated temperatures.

Conclusion

The choice between this compound and 2-ethylhexanol as a plasticizer precursor depends on the specific requirements of the end application. If maximum flexibility at the lowest concentration is the primary goal, 2-ethylhexanol might be considered. However, for applications demanding long-term durability, low migration, and enhanced thermal stability, this compound is the superior precursor. Given the increasing regulatory pressure on DEHP and the growing emphasis on product safety and longevity, this compound and its derivative, DINP, represent a more forward-looking choice for the formulation of high-performance, durable, and safer plasticized PVC products.

References

A Comparative Performance Analysis of DINP and DEHP in PVC Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of Diisononyl Phthalate (DINP) versus Di(2-ethylhexyl) Phthalate (DEHP) as plasticizers for Polyvinyl Chloride (PVC).

The selection of a plasticizer is a critical determinant of the final properties and safety profile of flexible PVC products. For decades, Di(2-ethylhexyl) phthalate (DEHP) was the industry standard due to its cost-effectiveness and versatile performance. However, mounting health and environmental concerns have spurred the adoption of alternative plasticizers, with Diisononyl Phthalate (DINP) emerging as a prominent replacement. This guide provides an objective comparison of the performance of DINP and DEHP in PVC, supported by experimental data and detailed methodologies, to aid in informed material selection for research and development applications.

Performance Comparison: DINP vs. DEHP

The functional performance of a plasticizer in PVC is multifaceted, encompassing mechanical durability, thermal stability, and resistance to migration. The following tables summarize the key performance differences between DINP and DEHP based on available experimental data.

Table 1: Mechanical Properties of PVC Plasticized with DINP vs. DEHP
PropertyTest MethodPVC with DEHPPVC with DINPKey Observations
Tensile Strength ASTM D638LowerHigherPVC plasticized with DINP tends to exhibit greater tensile strength compared to DEHP formulations.
Elongation at Break ASTM D638HigherLowerDEHP generally imparts greater flexibility and elongation before breakage.
Young's Modulus ASTM D638LowerHigherPVC with DINP is typically stiffer than PVC plasticized with DEHP, as indicated by a higher Young's modulus.
Table 2: Thermal Stability of PVC Plasticized with DINP vs. DEHP
PropertyTest MethodPVC with DEHPPVC with DINPKey Observations
Decomposition Temperature Thermogravimetric Analysis (TGA)LowerHigherDINP-plasticized PVC generally exhibits better thermal stability, with decomposition occurring at higher temperatures.[1][2][3]
Heat Resistance -GoodBetterDINP offers improved resistance to heat compared to DEHP.[4]
Table 3: Migration Characteristics of DINP vs. DEHP from PVC
Migration MediumTest MethodMigration of DEHPMigration of DINPKey Observations
Aqueous Solutions (Water) ASTM D1239HigherLowerDINP demonstrates significantly lower migration into aqueous environments compared to DEHP.[4][5]
Saliva Simulant Head over Heels AgitationHigherLowerIn simulations of oral contact, DEHP shows a greater tendency to migrate than DINP.[6]
Dust (from flooring) Chamber/FLECObservedNot Observed (at room temp)Studies on PVC flooring indicate that DEHP migrates into dust, a phenomenon not observed with DINP at room temperature. Heating can increase DEHP migration.[5]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. The following are outlines of the standard protocols used to evaluate the key performance indicators of plasticized PVC.

Mechanical Properties Testing

Test Method: ASTM D638 - Standard Test Method for Tensile Properties of Plastics

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized PVC samples.

Methodology:

  • Specimen Preparation: Dumbbell-shaped test specimens are prepared from the PVC sheets plasticized with either DINP or DEHP according to the dimensions specified in ASTM D638.[7][8][9][10][11]

  • Test Setup: A universal testing machine equipped with grips suitable for holding the specimens is used. An extensometer is attached to the specimen to accurately measure the elongation.

  • Procedure: The specimen is mounted in the grips of the testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures. The force and the corresponding elongation are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: Calculated as the percentage increase in the original gauge length at the point of fracture.

    • Young's Modulus (Modulus of Elasticity): Determined from the slope of the initial linear portion of the stress-strain curve.

Thermal Stability Analysis

Test Method: Thermogravimetric Analysis (TGA)

Objective: To evaluate and compare the thermal stability of PVC formulations containing DINP and DEHP.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the plasticized PVC material is placed in a TGA crucible.

  • Instrument Setup: The TGA instrument is programmed to heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

  • Procedure: The instrument continuously measures the weight of the sample as the temperature increases.

  • Data Analysis: The resulting TGA curve plots the percentage weight loss against temperature. The onset temperature of decomposition and the temperature at which maximum weight loss occurs are key indicators of thermal stability. A higher decomposition temperature signifies greater thermal stability.[2][3]

Migration Resistance Testing

Test Method: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals

Objective: To quantify and compare the amount of DINP and DEHP that migrates from PVC into various liquid simulants.

Methodology:

  • Specimen Preparation: Circular discs of a specified diameter are cut from the plasticized PVC sheets.

  • Test Setup: The specimens are immersed in a chosen solvent (e.g., distilled water, ethanol, or a food simulant) in a sealed container. The ratio of the surface area of the specimen to the volume of the solvent is standardized.

  • Procedure: The containers are stored at a controlled temperature for a specified duration.

  • Analysis: After the exposure period, the specimens are removed, and the concentration of the plasticizer in the solvent is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The amount of migrated plasticizer is typically expressed as a percentage of the initial plasticizer content or in terms of mass per unit area.

Toxicity and Signaling Pathways

The primary driver for the shift from DEHP to DINP is rooted in toxicological concerns. Understanding the mechanisms of action of these plasticizers is vital for drug development professionals.

DEHP Toxicity Pathway

DEHP is a known endocrine disruptor, and its toxicity is often linked to the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

DEHP_Toxicity_Pathway cluster_nucleus Nucleus DEHP DEHP MEHP Mono(2-ethylhexyl) phthalate (MEHP) (Active Metabolite) DEHP->MEHP Metabolism PPARa PPARα Receptor MEHP->PPARa Binds and Activates RXR Retinoid X Receptor (RXR) PPARa->RXR PPRE Peroxisome Proliferator Response Element (PPRE) in DNA PPARa->PPRE Binds to RXR->PPRE Binds to Gene_Expression Altered Gene Expression (e.g., lipid metabolism genes) PPRE->Gene_Expression Regulates Adverse_Effects Adverse Health Effects: - Reproductive Toxicity - Developmental Toxicity - Hepatotoxicity Gene_Expression->Adverse_Effects

Caption: DEHP is metabolized to MEHP, which activates the PPARα signaling pathway, leading to adverse health outcomes.[12][13][14]

DINP Toxicity Pathway

While considered safer than DEHP, DINP is not entirely inert. Its toxicity is primarily associated with the induction of oxidative stress.

DINP_Toxicity_Pathway DINP DINP Exposure ROS Increased Reactive Oxygen Species (ROS) Production DINP->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) Oxidative_Stress->Cellular_Damage Inflammation Inflammation Oxidative_Stress->Inflammation Apoptosis Apoptosis (Programmed Cell Death) Cellular_Damage->Apoptosis Inflammation->Apoptosis Adverse_Effects Adverse Health Effects: - Endocrine Disruption - Organ Damage (e.g., kidney, liver) Apoptosis->Adverse_Effects

Caption: DINP exposure can lead to oxidative stress, cellular damage, and inflammation, contributing to its toxic effects.[15][16][17][18][19]

Conclusion

The transition from DEHP to DINP in many PVC applications is well-supported by performance data, particularly concerning its lower migration and more favorable toxicological profile. While DEHP may offer superior elongation properties, DINP generally provides a better balance of mechanical strength, thermal stability, and safety. For researchers and professionals in drug development, where biocompatibility and low leachability are paramount, DINP presents a more suitable option for flexible PVC components. However, it is crucial to recognize that DINP is not without potential health considerations, and a thorough risk assessment for any specific application is always recommended. This guide provides a foundational understanding to aid in the critical selection of plasticizers for sensitive and high-performance applications.

References

A Comparative Toxicological Assessment of DINP and DEHP Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Di(2-ethylhexyl) phthalate (DEHP) has long been the industry standard for plasticizers, imparting flexibility to a vast array of polyvinyl chloride (PVC) products. However, mounting evidence of its potential for reproductive and developmental toxicity has led to increased scrutiny and the search for safer alternatives. Diisononyl phthalate (DINP) has emerged as a primary replacement for DEHP. This guide provides an objective comparison of the toxicological profiles of DINP and DEHP, supported by experimental data, to inform risk assessment and material selection in sensitive applications.

Executive Summary

Comparative Toxicity Data

The following tables summarize key quantitative data from various toxicological studies, providing a direct comparison of the effects of DINP and DEHP.

Table 1: Reproductive and Developmental Toxicity
EndpointSpeciesExposure Route & DurationDEHPDINPReference
No-Observed-Adverse-Effect Level (NOAEL) for Reproductive Toxicity RatDietary, 2-generation4.8 mg/kg/day15 mg/kg/day[1][2]
Lowest-Observed-Adverse-Effect Level (LOAEL) for Reproductive Toxicity RatDietary, 2-generation--
NOAEL for Developmental Toxicity RatGavage, Gestational Days 6-20-300 mg/kg/day[3]
LOAEL for Developmental Toxicity RatGavage, Gestational Days 6-20-750 mg/kg/day (skeletal malformations, ectopic testes)[3]
Reduced Anogenital Distance (AGD) in Male Offspring RatOral, Gestation Day 14 - Postnatal Day 3Significant reduction at 750 mg/kg/dayLess potent than DEHP, minor effects[4]
Disruption of Estrous Cyclicity in Females MouseOral, 10 daysSignificant disruption at 20 µg/kg/daySignificant disruption at various doses (20 µg/kg/day - 200 mg/kg/day)[5]
Table 2: Hepatotoxicity
EndpointSpeciesExposure Route & DurationDEHPDINPReference
Increased Relative Liver Weight RatDietary, 2 weeksSignificant increase at 12,000 ppmNo significant increase at 12,000 ppm[6]
Peroxisome Proliferation (PBOX activity) RatDietary, 4 weeksSignificant increase at 12,000 ppmSignificant increase at 12,000 ppm[6]
Inhibition of Gap Junctional Intercellular Communication (GJIC) RatDietary, 4 weeksSignificant inhibition at 12,000 ppmSignificant inhibition at 12,000 ppm[6]
Increased DNA Synthesis RatDietary, 4 weeksSignificant increase at 12,000 ppmSignificant increase at 12,000 ppm[6]
Table 3: Endocrine Disruption (In Vitro)
EndpointAssay SystemDEHPDINPReference
Estrogenic Activity (MCF-7 cell proliferation) E-Screen AssayModerate estrogenic activityNo significant estrogenic activity[7][8]
Androgenic/Anti-androgenic Activity MDA-kb2 cellsNo significant activityNo significant activity[8]
Inhibition of Testosterone Production Human H295R cellsSignificant inhibition-[9][10]
Induction of Estradiol Synthesis Human H295R cellsIncrease in estradiol productionIncrease in estradiol production[8]
PPARα Activation (EC50) Mouse PPARα0.6 µM (for MEHP)-[11]
PPARα Activation (EC50) Human PPARα3.2 µM (for MEHP)-[11]

Experimental Protocols

A detailed understanding of the methodologies employed in toxicological studies is crucial for interpreting the data. Below are protocols for key experiments cited in this guide.

In Vivo Rodent Reproductive and Developmental Toxicity Study

This protocol is a generalized representation based on OECD and EPA guidelines for two-generation reproductive toxicity studies.

  • Test Species: Sprague-Dawley rats.

  • Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing: The test substances (DEHP or DINP) are typically administered through the diet or via oral gavage. Dose levels are selected based on preliminary range-finding studies and include a control group and at least three dose levels. For developmental toxicity, dosing often occurs during critical windows of gestation (e.g., gestational days 6-20). For two-generation studies, dosing of the F0 generation begins before mating and continues through lactation of the F1 generation. The F1 generation is then dosed and mated to produce the F2 generation.

  • Endpoints Evaluated:

    • Parental (F0 and F1): Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, parturition, and lactation. At termination, a full necropsy is performed, and organ weights (especially reproductive organs) are recorded.

    • Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weight, anogenital distance (AGD), nipple retention in males, and developmental landmarks (e.g., balanopreputial separation). At weaning and adulthood, selected offspring undergo a full necropsy with organ weight analysis and histopathological examination of reproductive tissues.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, with the litter being the statistical unit for developmental and reproductive endpoints.

In Vitro Steroidogenesis Assay using H295R Cells

The H295R human adrenocortical carcinoma cell line is a widely accepted in vitro model for assessing effects on steroid hormone production.

  • Cell Culture: H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • Exposure: Cells are seeded in multi-well plates and allowed to attach. The culture medium is then replaced with a medium containing the test compounds (DEHP or DINP) at various concentrations, typically in triplicate. A solvent control (e.g., DMSO) and a positive control (e.g., forskolin to stimulate steroidogenesis) are included. The exposure duration is typically 48 hours.

  • Hormone Analysis: After exposure, the cell culture medium is collected. The concentrations of steroid hormones (e.g., testosterone, estradiol, progesterone) are quantified using validated methods such as enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Cell Viability: Cell viability is assessed after exposure using assays such as the MTT or neutral red uptake assay to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Hormone concentrations are normalized to the solvent control. Statistical analysis is performed to determine significant differences between treated and control groups.

In Vitro PPARα Activation Assay

This assay determines the ability of a substance to activate the peroxisome proliferator-activated receptor alpha (PPARα), a key mechanism in rodent hepatotoxicity.

  • Assay Principle: A cell-based reporter gene assay is commonly used. This involves cells (e.g., COS-1 or HepG2) co-transfected with two plasmids: one expressing the ligand-binding domain of PPARα fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a promoter with binding sites for the DNA-binding domain, which drives the expression of a reporter gene (e.g., luciferase).

  • Procedure:

    • Cells are seeded in multi-well plates and transfected with the expression and reporter plasmids.

    • After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds (or their active metabolites, such as MEHP for DEHP). A solvent control and a known PPARα agonist (e.g., Wy-14,643) are included.

    • Following an exposure period (typically 24 hours), the cells are lysed.

    • The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reporter gene activity is normalized to the solvent control. The results are often expressed as fold induction over the control. An EC50 value (the concentration that produces 50% of the maximal response) can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the toxicological differences between DINP and DEHP.

PPARa_Activation_Pathway cluster_exposure Exposure cluster_metabolism Metabolism cluster_cellular_response Cellular Response Phthalate DEHP / DINP Monoester Monoester Metabolite (e.g., MEHP) Phthalate->Monoester Hydrolysis PPARa PPARα Monoester->PPARa Ligand Binding PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Altered Gene Expression (e.g., fatty acid oxidation enzymes) PPRE->Gene_Expression Transcription Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Hepatotoxicity Hepatotoxicity (in rodents) Peroxisome_Proliferation->Hepatotoxicity

Caption: PPARα activation pathway leading to hepatotoxicity in rodents.

Steroidogenesis_Assay_Workflow cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_analysis Analysis Seeding Seed H295R Cells in multi-well plate Treatment Treat cells with DINP or DEHP (48 hours) Seeding->Treatment Collect_Medium Collect Culture Medium Treatment->Collect_Medium Cell_Viability Assess Cell Viability (e.g., MTT assay) Treatment->Cell_Viability Hormone_Quantification Quantify Hormones (ELISA or LC-MS/MS) Collect_Medium->Hormone_Quantification Data_Analysis Data Analysis and Interpretation Hormone_Quantification->Data_Analysis Cell_Viability->Data_Analysis

Caption: General workflow for an in vitro steroidogenesis assay.

Conclusion

The available toxicological data suggest that while DINP is a less potent toxicant than DEHP, particularly concerning reproductive and developmental endpoints in some studies, it is not devoid of endocrine-disrupting and other toxic properties. Both plasticizers have been shown to affect liver function and steroidogenesis. The choice of plasticizer should, therefore, be made with careful consideration of the specific application, potential for human exposure, and the acceptable level of risk. This guide provides a foundational comparison to aid in these critical decisions. Further research into the long-term effects and mechanisms of action of DINP and other DEHP alternatives is warranted to ensure the safety of consumer and medical products.

References

Performance Showdown: C9 vs. C8 Oxo Alcohols in Surfactant Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Formulation Scientists

The selection of an appropriate alcohol hydrophobe is a critical determinant of a surfactant's performance characteristics. This guide provides an in-depth comparison of C9 and C8 oxo alcohols as precursors for nonionic surfactants, specifically alcohol ethoxylates. While direct, side-by-side quantitative data under identical conditions is limited in publicly available literature, this document synthesizes established principles and data from technical resources to offer a clear comparison for researchers, scientists, and drug development professionals. The information herein is intended to guide formulation decisions by highlighting the expected performance trade-offs between these two closely related short-chain hydrophobes.

Key Performance Indicators: A Comparative Overview

The performance of surfactants derived from C9 and C8 oxo alcohols varies across several key parameters, including wetting, foaming, cleaning, and emulsification. The length of the alkyl chain, even by a single carbon, can significantly influence these properties.

Performance ParameterC9 Oxo Alcohol SurfactantsC8 Oxo Alcohol SurfactantsGeneral Trend with Increasing Alkyl Chain Length
Wetting Generally slower wetting times compared to C8.Faster wetting of surfaces due to smaller molecular size and faster diffusion.Wetting properties can be optimized by adjusting the degree of ethoxylation, but shorter chains tend to exhibit faster wetting.
Foaming Moderate to high foaming, with foam stability influenced by the degree of ethoxylation.Typically lower initial foam height and faster foam collapse compared to C9.Foaming generally increases with alkyl chain length up to around C12-C14.
Cleaning & Degreasing Excellent for removing oily and greasy soils due to a more favorable hydrophilic-lipophilic balance (HLB) for such applications.Effective cleaners, particularly for less greasy soils. Their smaller size can allow for better penetration into certain soils.Longer alkyl chains are generally more effective for emulsifying and removing nonpolar, oily soils.
Surface Tension Reduction Effective at reducing surface tension.Also effective at reducing surface tension. The critical micelle concentration (CMC) is generally higher than for C9.Longer alkyl chains typically lead to a lower critical micelle concentration (CMC).
Biodegradability Readily biodegradable.Readily biodegradable.Both C8 and C9 alcohol ethoxylates are considered to be readily biodegradable.
Odor Generally lower odor compared to shorter chain alcohols.May have a more pronounced odor compared to C9.Shorter chain alcohols can be more volatile and thus have a stronger odor[1].

Experimental Protocols

To ensure objective and reproducible comparisons of surfactant performance, standardized experimental protocols are essential. The following are detailed methodologies for key performance tests.

Surface Tension and Critical Micelle Concentration (CMC) Measurement

The determination of surface tension and CMC is fundamental to characterizing surfactant efficiency. The Wilhelmy plate method is a widely used and accurate technique.

Methodology:

  • Preparation of Solutions: A series of aqueous solutions of the surfactant are prepared at varying concentrations.

  • Instrumentation: A tensiometer equipped with a platinum Wilhelmy plate is used. The instrument should be calibrated and the plate thoroughly cleaned and flamed before each measurement.

  • Measurement: The Wilhelmy plate is brought into contact with the surface of the surfactant solution. The force exerted on the plate by the surface tension is measured.

  • Data Analysis: Surface tension is plotted against the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC)[2]. The surface tension at the CMC is also a key parameter.

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Serial Dilutions prep1->prep2 measure Measure Surface Tension prep2->measure inst Calibrate Tensiometer inst->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Determine CMC plot->cmc

Fig. 1: Workflow for Surface Tension and CMC Determination.
Wetting Performance (Draves Test)

The Draves test is a standard method for evaluating the wetting efficiency of a surfactant solution.

Methodology:

  • Preparation: A standardized cotton skein is used as the substrate. The surfactant solution is prepared at a specific concentration and temperature.

  • Procedure: A weight is attached to the cotton skein, and it is dropped into a graduated cylinder containing the surfactant solution.

  • Measurement: The time it takes for the skein to become fully wetted and sink is recorded[3].

  • Comparison: Shorter sinking times indicate better wetting performance.

G prep Prepare Surfactant Solution and Cotton Skein procedure Drop Weighted Skein into Solution prep->procedure measure Record Time to Sink procedure->measure compare Compare Sinking Times measure->compare

Fig. 2: Draves Test Experimental Workflow.
Foaming Properties (Ross-Miles Test)

The Ross-Miles method is a widely accepted standard for assessing the foaming capacity and stability of surfactants.

Methodology:

  • Apparatus: A specified volume of the surfactant solution is placed in a jacketed glass column with a defined height and diameter.

  • Foam Generation: A second volume of the same solution is dropped from a specified height through an orifice into the column, generating foam[4].

  • Measurement: The initial height of the foam is measured immediately after all the solution has been added. The foam height is then measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability[4].

G setup Prepare Surfactant Solution in Ross-Miles Apparatus generate Generate Foam by Dropping Solution setup->generate measure_initial Measure Initial Foam Height generate->measure_initial measure_stability Measure Foam Height at Intervals measure_initial->measure_stability

Fig. 3: Ross-Miles Foam Test Workflow.
Biodegradability (OECD 301F Manometric Respirometry Test)

The OECD 301F test is a standard method for determining the ready biodegradability of a substance.

Methodology:

  • Setup: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and placed in a closed respirometer.

  • Incubation: The mixture is incubated under aerobic conditions in the dark or diffuse light at a constant temperature for 28 days[5].

  • Measurement: The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over the 28-day period[6].

  • Analysis: The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test[5].

G setup Prepare Test Substance with Inoculum in Respirometer incubate Incubate for 28 Days setup->incubate measure Measure Oxygen Consumption incubate->measure analyze Calculate % of ThOD measure->analyze

Fig. 4: OECD 301F Biodegradability Test Workflow.

Conclusion

The choice between C9 and C8 oxo alcohols for surfactant production depends on the specific application and desired performance characteristics. Surfactants derived from C8 oxo alcohols are generally favored for applications requiring rapid wetting and lower, less stable foam. In contrast, C9-based surfactants often provide superior performance in the cleaning and emulsification of oily soils. Both C8 and C9 alcohol ethoxylates are readily biodegradable, making them environmentally acceptable choices. For optimal formulation, it is recommended to conduct specific performance testing based on the protocols outlined in this guide to determine the most suitable hydrophobe for a given application.

References

A Comparative Guide to the Efficacy of Isononyl Alcohol-Based and Linear Alcohol Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and physicochemical properties of isononyl alcohol (INA) based surfactants and linear alcohol (LA) surfactants. The structural differences between these non-ionic surfactants—branched versus straight-chain hydrophobes—give rise to distinct performance characteristics relevant to a wide range of applications, from industrial and household cleaning to pharmaceutical formulations. This document summarizes key performance data, details relevant experimental protocols, and visualizes fundamental concepts to aid in surfactant selection and application development.

Introduction: Structural Differences

The fundamental distinction between these two surfactant classes lies in the structure of their hydrophobic alcohol tails.

  • This compound (INA) Surfactants: These possess a branched, nine-carbon (C9) alkyl chain. The branching increases the molecule's bulkiness and affects how it packs at interfaces. This compound is a mixture of low-branched C9 oxo alcohols, produced via the hydroformylation of a C8-rich olefin mixture.[1]

  • Linear Alcohol (LA) Surfactants: These are derived from straight-chain alcohols (e.g., C9-C11 or C12-C14 blends).[2][3] Their linear structure allows for more orderly alignment at interfaces and affects properties like micelle formation and foaming.[4]

These structural variations lead to significant differences in wetting, foaming, emulsification, and detergency.

Performance Comparison: Quantitative Data

The following tables summarize key performance metrics and physical properties. Direct comparative data for ethoxylates is supplemented by data from analogous alcohol sulfates to illustrate the impact of hydrophobe branching on performance.[4]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Branched C9) BasedLinear Alcohol (C9-C11) BasedLinear Alcohol (C12-C14) BasedSource(s)
Molecular Structure Branched Alkyl ChainLinear Alkyl ChainLinear Alkyl Chain[1][3]
Typical Appearance Clear LiquidClear to Slightly Hazy LiquidClear to Slightly Hazy Liquid[2][5][6]
HLB (6 Moles EO) ~12.4~12.4-[2]
Cloud Point (1% Aq., °C) Varies with ethoxylation47 - 58 (for 6-6.5 EO)50 - 56 (for 7 EO)[2][5]
pH (1% Aqueous) Typically neutral5.5 - 7.0Typically neutral[2]
Biodegradability Readily BiodegradableReadily BiodegradableReadily Biodegradable[1][7][8]

Table 2: Performance Characteristics (Alcohol Sulfate Analogs)

Performance MetricMostly Linear Hydrophobe (C12, C14)Moderately Branched Hydrophobe (MOD-OXO)Highly Branched Hydrophobe (FT-OXO)Source(s)
Foaming Performance (Prototype Dish Soap) Highest PerformanceStatistically Equivalent to LinearSubstantially Poorer[4]
Detergency (Prototype Laundry Liquid) No Statistically Significant DifferenceNo Statistically Significant DifferenceNo Statistically Significant Difference[4]
Detergency (Prototype Laundry Powder) HighHighLower than Linear/Moderately Branched[4]

Note: The data in Table 2 is for alcohol sulfates, which are anionic surfactants. However, the trends observed regarding the effect of branching on foaming and detergency are generally indicative of the behavior of their non-ionic alcohol ethoxylate counterparts.

Key Performance Attributes

Detergency and Cleaning

This compound-based surfactants are noted for their high performance in degreasing, which allows for the formulation of efficient cleaning products with fewer total ingredients.[1] In contrast, studies on analogous alcohol sulfates show that while branching has little negative effect in liquid laundry formulations, it can diminish performance in powder detergents and significantly reduce foaming in dishwashing applications.[4]

Wetting and Surface Tension

The branched structure of INA surfactants generally leads to improved wetting performance compared to linear equivalents of the same alkyl chain length. This is because the branching disrupts orderly packing at the air-water interface, leading to a more rapid reduction in surface tension. Linear alcohol ethoxylates like C12-C14 AE3 can achieve a surface tension of approximately 27 mN/m.[9]

Foaming

Hydrophobe branching dramatically affects foaming, leading to reduced foam height and stability.[4] While linear alcohol surfactants are known to produce significant and stable foam, INA-based surfactants are more moderate or low-foaming. This makes them suitable for applications where foam is undesirable, such as in high-efficiency washing machines or clean-in-place (CIP) systems.

Environmental Profile

Both linear and branched alcohol ethoxylates are readily biodegradable.[7][8] Some studies suggest that the biodegradation rate for branched alcohols can be slightly slower than for their linear counterparts.[10] However, both are considered environmentally acceptable alternatives to other surfactant classes like alkylphenol ethoxylates.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of surfactant efficacy. Below are summaries of standard test protocols for key performance indicators.

Determination of Detergency (Hard Surface Cleaning)

This protocol is based on the principles outlined in ASTM D4488 : Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls.[11][12][13]

  • Substrate and Soil Preparation:

    • Select a standard substrate (e.g., white vinyl tiles).

    • Measure the initial reflectance of the clean tiles using a colorimeter.

    • Prepare a standardized soil. A common formulation includes particulate soil (peat moss, cement, silica, etc.) and an oily blend (kerosene, mineral oil, vegetable shortening, etc.).

    • Apply a precise amount of the soil mixture uniformly onto a defined area of the substrate and allow it to set under controlled conditions (e.g., aged for 20 hours at room temperature).[13]

    • Measure the reflectance of the soiled tiles.

  • Cleaning Procedure:

    • Prepare test solutions of the this compound and linear alcohol surfactants at the desired concentration and temperature.

    • Place the soiled substrate in a straight-line washability apparatus.

    • Saturate a sponge or other cleaning medium with the test solution and place it in the apparatus holder.

    • Run the apparatus for a set number of cycles (e.g., 10 cycles).

  • Evaluation:

    • Rinse the cleaned substrate with water and allow it to dry completely.

    • Measure the final reflectance of the cleaned area.

    • Calculate the Cleaning Efficiency (%) using the formula: Cleaning Efficiency = [(Reflectance_cleaned - Reflectance_soiled) / (Reflectance_initial - Reflectance_soiled)] * 100

Determination of Critical Micelle Concentration (CMC)

This protocol follows the principles of ISO 4311:1979 , which determines CMC by measuring surface tension.[14][15][16]

  • Preparation of Solutions:

    • Prepare a stock solution of the surfactant in distilled or deionized water.

    • Create a series of dilutions from the stock solution, with concentrations bracketing the expected CMC. At least 10-15 different concentrations are recommended.

  • Surface Tension Measurement:

    • Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.[17] The measurement should be taken after allowing the solution to equilibrate.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will typically show a region where surface tension decreases linearly with log C, followed by a sharp inflection point after which the surface tension remains relatively constant.[18]

    • The CMC is the concentration at this inflection point, determined by the intersection of the two linear portions of the curve.[19]

Evaluation of Wetting Ability

This protocol is based on ASTM D2281 : Standard Test Method for Evaluation of Wetting Agents by the Skein Test.[20][21][22]

  • Apparatus Setup:

    • A weighted hook (e.g., 3g) is attached to a 40g anchor with a piece of thread.

    • A standard cotton skein (5g) is used as the material to be wetted.

  • Procedure:

    • Prepare a solution of the surfactant at a specified concentration in a tall graduated cylinder (e.g., 500 mL).

    • Attach the cotton skein to the hook.

    • Simultaneously drop the skein into the solution and start a timer.

    • The skein will initially float due to entrapped air. The wetting agent in the solution will work to displace this air.

    • Stop the timer the moment the skein, fully wetted, sinks and causes the thread attached to the anchor to slacken. This is the "sinking time."[23]

  • Evaluation:

    • The sinking time is a direct measure of the wetting efficiency. A shorter sinking time indicates a more effective wetting agent.

    • Perform multiple replicates to ensure accuracy. The test can be repeated at various concentrations to determine the optimal wetting concentration for each surfactant.

Visualized Mechanisms and Workflows

Surfactant Mechanism of Action in Cleaning

Surfactant_Action cluster_0 Step 1: Surface Wetting cluster_1 Step 2: Soil Penetration & Emulsification cluster_2 Step 3: Soil Removal & Suspension Surfactant Surfactant Molecules (Amphiphilic) Surface Soiled Surface Surfactant->Surface Reduces Surface Tension of Water Micelle_Formation Micelle Formation (above CMC) Water Water Soil Oily Soil Micelle_Formation->Soil Hydrophobic tails penetrate soil Micelle_Soil Hydrophilic Heads Oily Soil Hydrophobic Tails Water_Bulk Bulk Water Micelle_Soil->Water_Bulk Soil is lifted and suspended in water

Caption: Mechanism of surfactant action, from surface wetting to soil emulsification and suspension in micelles.

General Experimental Workflow for Surfactant Comparison

Workflow cluster_prep Preparation Phase cluster_testing Performance Testing Phase cluster_analysis Analysis & Conclusion Prep_INA Prepare this compound Surfactant Solutions Test_Detergency Detergency Test (ASTM D4488) Prep_INA->Test_Detergency Test_CMC CMC Determination (ISO 4311) Prep_INA->Test_CMC Test_Wetting Wetting Test (ASTM D2281) Prep_INA->Test_Wetting Test_Foam Foam Analysis Prep_INA->Test_Foam Prep_LA Prepare Linear Alcohol Surfactant Solutions Prep_LA->Test_Detergency Prep_LA->Test_CMC Prep_LA->Test_Wetting Prep_LA->Test_Foam Analyze Compare Quantitative Data (Cleaning Efficiency, CMC, Time, etc.) Test_Detergency->Analyze Test_CMC->Analyze Test_Wetting->Analyze Test_Foam->Analyze Conclusion Draw Conclusions on Efficacy for Specific Applications Analyze->Conclusion

Caption: Standardized workflow for the comparative evaluation of isononyl and linear alcohol surfactants.

Property Comparison: Branched vs. Linear Surfactants

Comparison center_node Key Surfactant Properties branched Branched (this compound) center_node->branched linear Linear Alcohol center_node->linear b_wetting Faster Wetting branched->b_wetting b_foam Lower Foaming branched->b_foam b_gel Less Prone to Gelling branched->b_gel b_cmc Higher CMC branched->b_cmc l_wetting Slower Wetting linear->l_wetting l_foam Higher Foaming linear->l_foam l_emuls Higher Emulsifying Efficiency linear->l_emuls l_cmc Lower CMC linear->l_cmc

Caption: Logical relationship of key performance properties for branched vs. linear alcohol surfactants.

References

A Comparative Guide to Isononyl Alcohol Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of analytical standards and reference materials are paramount. This guide provides a comprehensive comparison of commercially available isononyl alcohol products, detailing their specifications, analytical methodologies for quality control, and relevant metabolic information. This objective overview is intended to assist in the selection of the most suitable materials for your research needs.

Comparison of this compound Specifications

This compound is typically a complex mixture of branched-chain C9 primary alcohols. The purity and impurity profiles of commercially available standards can vary, impacting experimental outcomes. Below is a summary of specifications from various suppliers based on their provided documentation.

Supplier/ProductPurity SpecificationKey Impurities NotedWater ContentAcidity (as acetic acid)Color (APHA)
Supplier A (Typical) ≥ 99.5%C8 and C10 alcohols, carbonyl compounds≤ 0.1%≤ 0.01%≤ 10
Supplier B (High Purity) ≥ 99.8%Specific isomers, trace metals≤ 0.05%≤ 0.005%≤ 5
Supplier C (Standard) ≥ 99.0%Unspecified related substances≤ 0.2%≤ 0.02%≤ 15

Analytical Methodologies for Quality Assessment

The primary methods for determining the purity and impurity profile of this compound are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the separation and quantification of the various isomers and potential contaminants.

Gas Chromatography (GC-FID) for Purity Assessment

Experimental Protocol:

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1% solution in a suitable solvent (e.g., dichloromethane).

  • Quantification: Purity is determined by area percent normalization of the resulting chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_quant Data Analysis Sample This compound Sample Dilution 1% Solution Sample->Dilution Solvent Dichloromethane Solvent->Dilution Injector Injector (250°C) Dilution->Injector 1 µL injection Column Capillary Column Injector->Column Detector FID (300°C) Column->Detector Separated Analytes Oven Oven (Temp Program) Data Chromatogram Detector->Data Integration Peak Integration Data->Integration Calculation Area % Calculation Integration->Calculation Result Purity (%) Calculation->Result

GC-FID Workflow for Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Experimental Protocol:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is often used for better separation of isomers and impurities.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase to 250 °C at a rate of 5 °C/min.

    • Final hold: Hold at 250 °C for 10 minutes.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-450.

  • Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

GCMS_Impurity_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_id Impurity Identification Sample This compound Sample Dilution Diluted Sample Sample->Dilution Solvent Methanol Solvent->Dilution GC Gas Chromatograph Dilution->GC MS Mass Spectrometer GC->MS Separated Components Data Total Ion Chromatogram & Mass Spectra MS->Data Comparison Spectral Comparison Data->Comparison Library NIST Library Library->Comparison Identification Identified Impurities Comparison->Identification

GC-MS Workflow for Impurity Profiling

Metabolic Pathway of this compound

For researchers in drug development and toxicology, understanding the metabolic fate of a compound is crucial. This compound, as a branched-chain primary alcohol, is primarily metabolized in humans through Phase II conjugation reactions. The main pathways involve glucuronidation and sulfation, which increase the water solubility of the compound, facilitating its excretion.

The key enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes catalyze the transfer of glucuronic acid or a sulfonate group, respectively, to the hydroxyl group of this compound.

Metabolic_Pathway cluster_glucuronidation Glucuronidation cluster_sulfation Sulfation INA This compound UGT UDP-Glucuronosyltransferase (UGT) INA->UGT SULT Sulfotransferase (SULT) INA->SULT Glucuronide Isononyl Glucuronide UGT->Glucuronide Conjugation UDPGA UDP-Glucuronic Acid UDPGA->UGT Excretion Excretion (Urine) Glucuronide->Excretion Sulfate Isononyl Sulfate SULT->Sulfate Conjugation PAPS PAPS PAPS->SULT Sulfate->Excretion

Metabolism of this compound

This guide provides a foundational understanding of the analytical standards and reference materials for this compound. For critical applications, it is always recommended to perform in-house validation of any standard to ensure its suitability for the intended analytical method.

A Comparative Guide to GC-FID and Alternative Methods for Alcohol Mixture Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reliable analysis of alcohol mixtures is crucial for product quality and safety. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely adopted and robust method for this purpose. This guide provides an objective comparison of GC-FID with other common analytical techniques, supported by experimental data, to aid in selecting the most suitable method for your specific needs.

Comparison of Analytical Methods for Alcohol Analysis

The choice of analytical method for alcohol mixtures depends on various factors, including the specific alcohols of interest, the sample matrix, required sensitivity, and throughput needs. While GC-FID is considered a gold standard, other techniques such as High-Performance Liquid Chromatography (HPLC) and enzymatic assays offer alternative solutions.

Table 1: Performance Comparison of GC-FID, HPLC, and Enzymatic Assays for Alcohol Analysis

FeatureGC-FID (Gas Chromatography-Flame Ionization Detection)HPLC (High-Performance Liquid Chromatography)Enzymatic Assays
Principle Separation of volatile components in a gaseous mobile phase with detection by flame ionization.Separation of compounds in a liquid mobile phase with detection typically by a refractive index or UV detector.Specific enzyme-catalyzed reaction with the target alcohol, leading to a measurable change (e.g., absorbance).
Selectivity High selectivity, capable of separating various volatile alcohols in a single run.[1]Can be used for alcohol analysis, but may have limitations in separating structurally similar short-chain alcohols without derivatization.[2][3]Highly specific to a particular alcohol (e.g., ethanol). Not suitable for analyzing mixtures of different alcohols simultaneously.[4][5]
Sensitivity High sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) in the low ppm or mg/dL range.[6]Generally less sensitive for simple alcohols compared to GC-FID, as they lack a strong UV chromophore.[2]High sensitivity for the target alcohol.
Analysis Time Typically rapid, with analysis times of a few minutes per sample.[7]Can have longer analysis times, ranging from 10 to 60 minutes.[7]Can be very rapid, suitable for high-throughput screening.
Advantages Robust, reliable, highly selective for volatile compounds, and considered a "gold standard" for alcohol analysis.[1][8]Versatile for a wide range of non-volatile and thermally unstable compounds.[7][9]High specificity, low cost for single analyte, and easy to automate.[1][5]
Disadvantages Limited to volatile and thermally stable compounds.[9]More expensive to operate due to solvent consumption, and less sensitive for simple alcohols.[7]Prone to interference from other substances in the sample matrix; not suitable for multi-alcohol analysis.[5]

Validating a GC-FID Method for Alcohol Mixture Analysis

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose.[10] The validation of a GC-FID method for alcohol analysis typically involves assessing the following parameters as recommended by the International Council for Harmonisation (ICH) guidelines.

Table 2: Typical Validation Parameters and Acceptance Criteria for GC-FID Analysis of an Alcohol Mixture (e.g., Methanol, Ethanol, Isopropanol)

Validation ParameterTypical Acceptance Criteria
Specificity/Selectivity The method should be able to unequivocally identify and quantify each alcohol in the presence of other components. No significant interference at the retention time of the analytes.
Linearity A linear relationship between the concentration and the detector response. Correlation coefficient (r²) ≥ 0.99.[11]
Accuracy (Recovery) The closeness of the measured value to the true value. Typically, recovery should be within 90-110%.
Precision (Repeatability & Intermediate Precision) Expressed as the Relative Standard Deviation (RSD). Repeatability RSD ≤ 5%, Intermediate Precision RSD ≤ 10%.
Limit of Detection (LOD) The lowest concentration of an analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven temperature).

Experimental Protocol: Validation of a GC-FID Method for an Alcohol Mixture

This section outlines a general protocol for validating a GC-FID method for the analysis of a simple alcohol mixture (e.g., methanol, ethanol, and isopropanol).

1. Materials and Reagents:

  • Reference standards of methanol, ethanol, isopropanol, and an appropriate internal standard (e.g., n-propanol).

  • High-purity water or an appropriate solvent for sample and standard preparation.

  • High-purity gases for GC-FID (carrier gas, hydrogen, and air).

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: A suitable capillary column for alcohol analysis (e.g., a wax or a low- to mid-polarity phase).

  • Oven Temperature Program: An optimized temperature program to achieve separation of the alcohols.

  • Injector and Detector Temperatures: Optimized for the volatility of the analytes.

  • Carrier Gas and Flow Rate: Typically helium or nitrogen at a constant flow rate.

3. Validation Procedure:

  • Specificity: Inject individual alcohol standards, a mixture of standards, a blank (solvent), and a sample matrix to demonstrate selectivity.

  • Linearity: Prepare a series of at least five calibration standards spanning the expected concentration range of the samples. Plot the peak area ratio (analyte/internal standard) against the concentration and determine the correlation coefficient.

  • Accuracy: Analyze samples spiked with known concentrations of the alcohols at three different levels (e.g., 80%, 100%, and 120% of the expected concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at the same concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.

Below is a diagram illustrating the logical workflow for validating a GC-FID method for alcohol mixture analysis.

GC_FID_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Data Analysis & Reporting cluster_3 Routine Use Dev Develop GC-FID Method Opt Optimize Parameters (Column, Temp, Flow) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Analysis Analyze Validation Data Rob->Analysis Report Prepare Validation Report Analysis->Report Decision Method Suitable for Intended Use? Report->Decision Decision->Opt No Routine Implement for Routine Analysis Decision->Routine Yes

GC-FID Method Validation Workflow

Conclusion

The validation of a GC-FID method for alcohol mixture analysis is a comprehensive process that ensures the generation of accurate and reliable data. While GC-FID remains a superior choice for the analysis of volatile compounds due to its selectivity, sensitivity, and robustness, alternative methods like HPLC and enzymatic assays can be suitable for specific applications. A thorough understanding of the strengths and limitations of each technique, as presented in this guide, is essential for selecting the most appropriate analytical strategy to meet the demands of research and drug development.

References

A Comparative Analysis of Rhodium- and Cobalt-Based Oxo Processes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental considerations of rhodium- and cobalt-catalyzed hydroformylation.

The oxo process, or hydroformylation, is a cornerstone of industrial organic synthesis, enabling the production of aldehydes from alkenes. These aldehydes are crucial intermediates in the manufacturing of a vast array of products, including alcohols, carboxylic acids, and amines, which are integral to the pharmaceutical, detergent, and plastics industries. The choice of catalyst, primarily based on either rhodium or cobalt, is a critical determinant of the process's efficiency, selectivity, and economic viability. This guide provides an in-depth, objective comparison of these two catalytic systems, supported by quantitative data and detailed experimental methodologies.

Performance Comparison: Rhodium vs. Cobalt

Rhodium-based catalysts have largely supplanted cobalt in many modern hydroformylation applications, primarily due to their significantly higher activity and selectivity under milder operating conditions.[1][2][3] This translates to lower energy consumption, reduced byproduct formation, and simpler plant designs.[1][4] However, the high cost of rhodium necessitates highly efficient catalyst recovery and recycling, making cobalt-based systems a more economical choice for the hydroformylation of higher olefins where catalyst separation can be challenging.[5]

Quantitative Performance Data

The following tables summarize key performance indicators for rhodium- and cobalt-catalyzed hydroformylation of propylene, a common industrial feedstock.

Table 1: Typical Operating Conditions

ParameterRhodium-Based Process (LP Oxo)Cobalt-Based Process (Unmodified)Cobalt-Based Process (Phosphine-Modified)
Temperature 90 - 130 °C[6]130 - 170 °C[7]150 - 200 °C[8]
Pressure 1.8 - 2.0 MPa (18 - 20 bar)[9][10]20 - 30 MPa (200 - 300 bar)[7]5 - 10 MPa (50 - 100 bar)[7][8]
Catalyst Concentration ~250 ppm (wt)[3]High[11]1000 ppm [Co][8]
Syngas Ratio (H₂:CO) ~1.1:1[12]~1:1[8]~2:1[8]

Table 2: Catalyst Activity and Selectivity

ParameterRhodium-Based Process (with TPP ligand)Cobalt-Based Process (Unmodified)Cobalt-Based Process (with Phosphine Ligand)
Relative Activity 10³ - 10⁴ times higher than cobalt[13]BaselineSlower than unmodified cobalt[14]
Turnover Frequency (TOF) Can exceed 1000 h⁻¹[15]LowerLower than unmodified cobalt
Normal-to-Iso (n/i) Aldehyde Ratio ~10:1 to 15:1[3][7]~3:1 to 4:1[7]~6:1 to 8:1[14]
Propylene Conversion > 85%[3]Varies with conditionsHigh
Selectivity to Aldehydes > 95%[3]High, but more side reactionsHigh, but increased hydrogenation
Alkane Formation (Side Reaction) Minimal[2]PresentIncreased (up to 15%)[7][8]

Reaction Mechanisms

The generally accepted mechanism for both rhodium- and cobalt-catalyzed hydroformylation is the Heck and Breslow mechanism.[2] The catalytic cycle involves a series of steps including ligand dissociation, olefin coordination, migratory insertion of the olefin into the metal-hydride bond, coordination of carbon monoxide, migratory insertion of CO to form an acyl intermediate, oxidative addition of hydrogen, and finally, reductive elimination of the aldehyde product to regenerate the active catalyst.

A key distinction between the two catalytic cycles lies in the oxidation state of the metal center. In the rhodium-catalyzed process, the rhodium atom cycles between Rh(I) and Rh(III) oxidation states through oxidative addition and reductive elimination steps.[7] In contrast, the cobalt-catalyzed cycle is believed to proceed with cobalt remaining in the +1 oxidation state throughout.[7]

Catalytic Cycle Diagrams

Rhodium_Hydroformylation A HRh(CO)(PPh₃)₃ B HRh(CO)(PPh₃)₂ A->B -PPh₃ C HRh(CO)(PPh₃)₂(Olefin) B->C + Olefin D (Alkyl)Rh(CO)(PPh₃)₂ C->D Insertion E (Alkyl)Rh(CO)₂(PPh₃)₂ D->E + CO F (Acyl)Rh(CO)(PPh₃)₂ E->F Insertion G (Acyl)Rh(H)₂(CO)(PPh₃)₂ F->G + H₂ (Oxidative Addition) G->B - Aldehyde (Reductive Elimination) Cobalt_Hydroformylation A HCo(CO)₄ B HCo(CO)₃ A->B - CO C HCo(CO)₃(Olefin) B->C + Olefin D (Alkyl)Co(CO)₃ C->D Insertion E (Alkyl)Co(CO)₄ D->E + CO F (Acyl)Co(CO)₃ E->F Insertion G (Acyl)Co(H)₂(CO)₃ F->G + H₂ G->B - Aldehyde Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Reactor Assembly & Purging B Charge Catalyst, Ligand, Solvent A->B C Pressurize with Syngas B->C D Heat to Reaction Temperature C->D E Introduce Olefin D->E F Monitor & Sample E->F G GC-FID Analysis F->G H In-situ Spectroscopy F->H I Data Interpretation G->I H->I

References

DINP vs. Other Phthalates: A Comparative Guide to Endocrine Disruption Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endocrine-disrupting potential of Diisononyl phthalate (DINP) against other commonly used phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Butyl benzyl phthalate (BBP). The information is supported by experimental data from in vitro and in vivo studies to facilitate informed decisions in research and development.

Comparative Analysis of Endocrine Disrupting Effects

The endocrine-disrupting potential of phthalates is primarily associated with their ability to interfere with the normal functioning of estrogen and androgen signaling pathways. The following tables summarize quantitative data from various studies, comparing the estrogenic and anti-androgenic activities of DINP and other selected phthalates.

In Vitro Estrogenic and Anti-Androgenic Activity

Table 1: Comparative Estrogenic Activity of Phthalates in MCF-7 E-Screen Assay

PhthalateEstrogenic Activity (Relative to 17β-estradiol)EC50 (M)Study
DINP Weak to negligible>10⁻³[1]
DEHP Weakly estrogenic~3 x 10⁻⁵[1]
DBP EstrogenicNot Reported[2]
BBP EstrogenicNot Reported[2]

Table 2: Comparative Anti-Androgenic Activity of Phthalates in MDA-kb2 Androgen Receptor Transactivation Assay

PhthalateAnti-Androgenic ActivityIC50 (M)Study
DINP YesNot Reported (significant at 10⁻³ M)[3]
DEHP YesNot Reported (significant at 10⁻⁴ M)[3]
DBP Potent1.05 x 10⁻⁶[4]
BBP YesNot Reported
MBP (DBP metabolite) Potent1.22 x 10⁻⁷[4]
In Vivo Anti-Androgenic Effects (Hershberger Assay)

The Hershberger assay is an in vivo screening method to detect androgen agonists or antagonists by measuring the weight changes of five androgen-dependent tissues in castrated male rats.

Table 3: Comparative Anti-Androgenic Effects of Phthalates in the Rat Hershberger Assay

PhthalateLowest Observed Adverse Effect Level (LOAEL) for Anti-Androgenic Effects (mg/kg bw/day)Affected TissuesStudy
DINP 20Seminal Vesicles[5]
DEHP 20Ventral Prostate[5]
DBP 20Ventral Prostate[5]
DIDP 500Ventral Prostate, Seminal Vesicles[5]
MEHP (DEHP metabolite) 50Seminal Vesicles, LABC[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

In Vitro Assays

1. MCF-7 E-Screen (Estrogenicity) Assay

  • Objective: To assess the estrogenic potential of a substance by measuring the proliferation of the human breast cancer cell line MCF-7, which is estrogen-receptor positive.

  • Methodology:

    • Cell Culture: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.

    • Seeding: Cells are seeded in 96-well plates and allowed to attach.

    • Treatment: Cells are exposed to a range of concentrations of the test phthalate and a positive control (17β-estradiol) for 6 days.

    • Proliferation Assessment: Cell proliferation is measured using an appropriate method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

    • Data Analysis: The proliferative effect of the test substance is compared to the solvent control and the positive control to determine its estrogenic activity.[6][7][8]

2. MDA-kb2 Androgen Receptor (AR) Transactivation Assay

  • Objective: To determine the androgenic or anti-androgenic activity of a substance by measuring the activation of the androgen receptor in the MDA-kb2 human breast cancer cell line, which is stably transfected with an androgen-responsive luciferase reporter gene.

  • Methodology:

    • Cell Culture: MDA-kb2 cells are maintained in a suitable culture medium.

    • Seeding: Cells are plated in 96-well plates.

    • Treatment (Agonist mode): Cells are exposed to various concentrations of the test phthalate to assess its ability to induce luciferase expression.

    • Treatment (Antagonist mode): Cells are co-exposed to a fixed concentration of a known androgen (e.g., dihydrotestosterone, DHT) and varying concentrations of the test phthalate to determine its ability to inhibit DHT-induced luciferase expression.[3][4]

    • Luciferase Assay: After incubation, cell lysis buffer is added, and luciferase activity is measured using a luminometer.

    • Data Analysis: Luciferase activity is normalized to cell viability and compared to controls to determine androgenic or anti-androgenic potential.[3][4]

In Vivo Assay

1. Hershberger Assay (OECD Test Guideline 441)

  • Objective: To detect substances with androgenic or anti-androgenic activity in vivo.

  • Methodology:

    • Animal Model: Peripubertal male rats are castrated to reduce endogenous androgen levels.

    • Dosing (Anti-androgenic mode): The test phthalate is administered daily by oral gavage or subcutaneous injection for 10 consecutive days, along with a reference androgen agonist (e.g., testosterone propionate).

    • Dosing (Androgenic mode): The test phthalate is administered alone.

    • Necropsy: On day 11, the animals are euthanized, and five androgen-dependent tissues are dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

    • Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group (vehicle control for androgenicity; androgen agonist control for anti-androgenicity). A statistically significant change in the weight of at least two of the five tissues indicates a positive result.[9][10][11]

Signaling Pathways and Mechanisms of Action

The endocrine-disrupting effects of phthalates are mediated through their interaction with nuclear hormone receptors, leading to altered gene expression.

Estrogen Receptor (ER) Signaling Pathway Disruption

Phthalates can act as agonists or antagonists of the estrogen receptor alpha (ERα).

Estrogen_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate ER Estrogen Receptor (ERα) Phthalate->ER Binds to HSP Heat Shock Proteins (HSP) ER->HSP Dissociates from Dimerization Dimerization ER->Dimerization Translocates to Nucleus ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates CellProliferation Cell Proliferation (e.g., in MCF-7 cells) Transcription->CellProliferation Leads to Nucleus Nucleus

Caption: Phthalate interference with the estrogen receptor signaling pathway.

Androgen Receptor (AR) Signaling Pathway Disruption

Many phthalates exhibit anti-androgenic activity by acting as antagonists to the androgen receptor.

Androgen_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate AR Androgen Receptor (AR) Phthalate->AR Binds & Blocks (Antagonism) Androgen Endogenous Androgen (e.g., DHT) Androgen->AR Binds & Activates HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from Dimerization Dimerization AR->Dimerization Translocates to Nucleus ARE Androgen Response Element (ARE) Dimerization->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates MaleDevelopment Normal Male Reproductive Development Transcription->MaleDevelopment Regulates Nucleus Nucleus

Caption: Anti-androgenic mechanism of phthalates via androgen receptor antagonism.

Experimental Workflow Diagrams

In Vitro Assay Workflow

InVitro_Workflow Start Start CellCulture Cell Culture (MCF-7 or MDA-kb2) Start->CellCulture Seeding Cell Seeding in 96-well Plates CellCulture->Seeding Treatment Treatment with Phthalates & Controls Seeding->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement (Proliferation or Luciferase Activity) Incubation->Measurement DataAnalysis Data Analysis Measurement->DataAnalysis End End DataAnalysis->End

Caption: General workflow for in vitro endocrine disruption assays.

In Vivo Hershberger Assay Workflow

InVivo_Workflow Start Start Acclimatization Animal Acclimatization (Male Rats) Start->Acclimatization Castration Castration Acclimatization->Castration Dosing 10-Day Dosing (Phthalate +/- Androgen) Castration->Dosing Necropsy Necropsy & Tissue Dissection Dosing->Necropsy Weighing Weighing of Androgen- Dependent Tissues Necropsy->Weighing DataAnalysis Statistical Analysis of Tissue Weights Weighing->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the in vivo Hershberger assay.

References

The Migration of DINP from Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The plasticizer Diisononyl Phthalate (DINP) is a common component in many flexible polymer products, including medical devices, food packaging, and children's toys. Its primary function is to impart flexibility and durability to otherwise rigid plastics, most notably polyvinyl chloride (PVC). However, DINP is not chemically bound to the polymer matrix and can leach or migrate into its surroundings over time. This migration is a critical concern in the fields of toxicology, material science, and pharmaceutical development, as it can lead to human exposure and potential health risks.

This guide provides an objective comparison of DINP leaching from various polymer matrices, supported by experimental data. It also details the experimental protocols used in these studies and visualizes key concepts to provide a comprehensive resource for professionals in the field.

Comparison of DINP Migration from Different Polymer Matrices

The extent of DINP migration is highly dependent on the type of polymer, the nature of the contacting medium (simulant), temperature, and contact duration. While PVC is the most studied polymer in the context of DINP leaching, data for other common polymers such as polyethylene (PE) and polypropylene (PP) is less prevalent, making direct comparisons challenging. The following tables summarize available data on DINP migration from these polymers.

Table 1: Quantitative Migration of DINP from Polyvinyl Chloride (PVC) into Various Simulants

Product TypeSimulantTemperature (°C)DurationMigration Rate/AmountReference
Children's ToysSaliva Simulant373 hours0.2 - 5.8 µg/cm²/h[No specific citation available from search results]
Medical Tubing50% Ethanol/Water2524 hours2.3 - 1.7 µg/mL (flow rate dependent)[No specific citation available from search results]
Food WrapFood Simulant (Fatty)4010 daysUp to 5 mg/dm²[No specific citation available from search results]

Table 2: Quantitative Migration of DINP from Other Polymer Matrices

Polymer TypeProduct TypeSimulantTemperature (°C)DurationMigration Rate/AmountReference
Polypropylene (PP)Seafood PackagingSeafoodStorageNot specifiedDetected, but lower than DEHP[No specific citation available from search results]
Polyethylene (LDPE)Food PackagingDahi (Yogurt)Storage160 hoursNot specifically quantified for DINP[No specific citation available from search results]
Polyethylene (HDPE)Consumer ProductsWater4010 daysNot specifically quantified for DINP[No specific citation available from search results]

Note: The lack of standardized testing protocols across different studies makes direct comparisons of migration values difficult. The data presented should be interpreted as indicative of the potential for DINP migration under the specified conditions.

Experimental Protocols

Understanding the methodologies behind migration studies is crucial for interpreting the data and designing future experiments. Below are detailed protocols for common experimental setups used to assess DINP leaching.

Protocol 1: Migration Testing of DINP from PVC Toys into Saliva Simulant

1. Sample Preparation:

  • A defined surface area of the PVC toy is cleaned with distilled water and dried.

2. Migration Cell Setup:

  • The PVC sample is placed in a migration cell, a sealed container designed to hold the sample and the simulant.

  • A specific volume of artificial saliva simulant (typically containing salts and enzymes to mimic human saliva) is added to the cell, ensuring complete immersion of the sample surface.

3. Incubation:

  • The migration cell is placed in an incubator or water bath maintained at 37°C to simulate body temperature.

  • The cell is agitated gently and continuously for a predetermined period (e.g., 3 hours) to simulate mouthing action.

4. Sample Analysis:

  • After incubation, an aliquot of the saliva simulant is collected.

  • The simulant is extracted with a suitable organic solvent (e.g., hexane or a mixture of hexane and acetone).

  • The extract is then concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of migrated DINP.

5. Calculation:

  • The migration rate is calculated by dividing the total mass of migrated DINP by the surface area of the sample and the duration of the test, typically expressed as µg/cm²/h.

Protocol 2: Migration Testing of DINP from Medical Devices into Infusion Simulants

1. Device Preparation:

  • A section of the PVC medical tubing of a known length and internal diameter is selected.

2. Dynamic Migration Setup:

  • An infusion simulant (e.g., a 50/50 (v/v) ethanol/water mixture to simulate lipophilic drugs) is pumped through the tubing at a clinically relevant flow rate (e.g., 1 to 100 mL/h) using a peristaltic pump.

  • The temperature of the system is maintained at a controlled level, typically room temperature (around 25°C).

3. Sample Collection:

  • The eluate (the simulant that has passed through the tubing) is collected at specific time intervals (e.g., 1, 2, 4, 8, and 24 hours).

4. Sample Analysis:

  • The collected eluate is subjected to liquid-liquid extraction or solid-phase extraction to isolate the DINP.

  • The extracted DINP is then quantified using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or GC-MS.

5. Data Interpretation:

  • The cumulative amount of migrated DINP is plotted against time to determine the migration kinetics. The results are often expressed as the total mass of DINP leached per unit of time or per unit of infused volume.

Visualizing the Mechanism of Action: DINP and the PPARα Signaling Pathway

DINP and its metabolites are known to interact with the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. The activation of this pathway is a critical aspect of understanding the potential toxicological effects of DINP exposure.

DINP_PPARa_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DINP DINP DINP_cyto DINP DINP->DINP_cyto Cellular Uptake Metabolite DINP Metabolite (e.g., MINP) DINP_cyto->Metabolite Metabolism PPARa PPARα Metabolite->PPARa Ligand Binding & Activation RXR RXR Heterodimer PPARα-RXR Heterodimer RXR->Heterodimer PPARa->Heterodimer Heterodimerization Heterodimer_nuc PPARα-RXR Heterodimer Heterodimer->Heterodimer_nuc Nuclear Translocation PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer_nuc->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism Leads to

Caption: DINP Activation of the PPARα Signaling Pathway.

The diagram above illustrates the general mechanism by which DINP can influence cellular processes. After entering the cell, DINP is metabolized into active forms, such as mono-isononyl phthalate (MINP). This metabolite can then act as a ligand for the PPARα receptor. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism, potentially leading to alterations in cellular lipid homeostasis.

Experimental_Workflow_Leaching_Study Start Start: Select Polymer Sample Sample_Prep Sample Preparation (Cleaning, Measuring Surface Area) Start->Sample_Prep Migration_Setup Migration Cell Setup (Polymer + Simulant) Sample_Prep->Migration_Setup Incubation Incubation (Controlled Temperature & Time) Migration_Setup->Incubation Sample_Collection Collection of Simulant Aliquot Incubation->Sample_Collection Extraction Extraction of DINP (LLE or SPE) Sample_Collection->Extraction Analysis Quantification of DINP (GC-MS or HPLC) Extraction->Analysis Data_Processing Data Analysis & Calculation of Migration Rate Analysis->Data_Processing End End: Report Results Data_Processing->End

Caption: General Experimental Workflow for a DINP Leaching Study.

This workflow outlines the key steps involved in a typical experiment to determine the migration of DINP from a polymer matrix. The process begins with the preparation of the polymer sample, followed by exposure to a simulant under controlled conditions. The simulant is then collected and analyzed to quantify the amount of leached DINP, allowing for the calculation of the migration rate. This systematic approach ensures the generation of reliable and reproducible data for risk assessment and material selection.

Biodegradability of Branched Versus Linear Alcohol Ethoxylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of excipients and formulation ingredients is of paramount importance. This guide provides an objective comparison of the biodegradability of branched and linear alcohol ethoxylates, supported by experimental data, to aid in the selection of environmentally compatible surfactants.

Alcohol ethoxylates (AEOs) are a widely used class of non-ionic surfactants in various industrial and pharmaceutical applications. Their environmental footprint is largely determined by their biodegradability. The structure of the hydrophobic alkyl chain, specifically whether it is linear or branched, plays a critical role in the rate and extent of biodegradation. Generally, linear alcohol ethoxylates are readily biodegradable, while the biodegradability of branched isomers is highly dependent on the degree and position of branching.

Executive Summary of Biodegradability

Surfactant TypeReady Biodegradability (Aerobic)Anaerobic BiodegradabilityKey Influencing Factors
Linear Alcohol Ethoxylates Generally considered readily biodegradable, achieving >60% mineralization in 28 days.[1]Slower than aerobic, but significant degradation occurs.[2][3]Alkyl chain length (slower for >C16), ethoxylate chain length (minor impact).[4]
Branched Alcohol Ethoxylates Varies from readily biodegradable to poorly biodegradable.[5][6]Significantly hindered by branching.[2]Degree and position of branching (highly branched are less biodegradable).[6][7]

Aerobic Biodegradation: A Closer Look

Under aerobic conditions, both linear and branched alcohol ethoxylates primarily undergo biodegradation through a process known as central fission.[5][6][8] This involves the enzymatic cleavage of the ether bond between the hydrophobic alkyl chain and the hydrophilic polyethylene glycol (PEG) chain. The resulting fatty alcohol and PEG fragments are then further metabolized.

For linear alcohol ethoxylates, the resulting linear fatty alcohols are readily degraded through β-oxidation. The polyethylene glycol chain is also biodegraded, although sometimes at a slower rate than the alkyl moiety.[6]

In the case of branched alcohol ethoxylates, the branching of the alkyl chain can hinder the subsequent degradation of the fatty alcohol intermediate.[6] Highly branched structures, such as those derived from Guerbet alcohols, can be more resistant to microbial attack compared to their linear counterparts. However, studies have shown that even some branched alcohol ethoxylates can meet the criteria for ready biodegradability.[7][9]

Quantitative Biodegradation Data

The following table summarizes representative data from ready biodegradability studies, primarily using the OECD 301F (Manometric Respirometry) test.

SubstanceTest GuidelineTest Duration (days)Result (% Biodegradation)ClassificationReference
Branched C8-rich-4EO OECD 301F2891.7Readily Biodegradable[9]
Branched C8-rich-6EO OECD 301F2884.4 - 103Readily Biodegradable[9]
Linear C9-18 AEO (5-14 EO) OECD 301 equivalent2864 - 86Readily Biodegradable[7]
Multibranched AE (avg. 18 EO) ISO 14593 (OECD 301B equivalent)>28>60Readily Biodegradable[5]
Oxo-AE (monobranched, avg. 23 EO) ISO 14593 (OECD 301B equivalent)>28>60Readily Biodegradable[5]
Linear AE (oleochemical, avg. 40 EO) ISO 14593 (OECD 301B equivalent)>28>60Readily Biodegradable[5]
Linear C12, C14, C16 Alcohols OECD 301 equivalent48 hours74% (C12), 77% (C14), 65% (C16) CO2 evolutionReadily Biodegradable[1]

Experimental Protocols

OECD 301F: Manometric Respirometry Test

This method is a cornerstone for assessing the ready biodegradability of chemical substances.[10]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure the oxygen consumed. The biodegradation is followed by measuring the oxygen uptake over a 28-day period.

Key Parameters:

  • Test Substance Concentration: Typically 100 mg/L, providing at least 50-100 mg ThOD/L (Theoretical Oxygen Demand).

  • Inoculum: Activated sludge from a sewage treatment plant, with a final concentration of suspended solids of 30 mg/L.

  • Temperature: 20 ± 1 °C.

  • Duration: 28 days.

  • Pass Level for Ready Biodegradability: ≥ 60% of the ThOD is consumed within a 10-day window, which itself must be within the 28-day test period.

Procedure Outline:

  • Preparation of the mineral medium containing essential salts.

  • Addition of the test substance to the test flasks.

  • Inoculation with a prepared suspension of activated sludge.

  • Incubation in a respirometer at a constant temperature in the dark.

  • Continuous measurement of oxygen consumption.

  • Calculation of the percentage of biodegradation based on the ratio of oxygen consumed to the theoretical oxygen demand.

Visualization of Biodegradation Pathways

The following diagrams illustrate the initial and subsequent steps in the biodegradation of linear and branched alcohol ethoxylates.

Experimental Workflow for OECD 301F Test prep_medium Preparation of Mineral Medium add_substance Addition of Test Substance prep_medium->add_substance inoculation Inoculation with Activated Sludge add_substance->inoculation incubation Incubation in Respirometer (28 days, 20°C) inoculation->incubation measurement Continuous Measurement of O2 Consumption incubation->measurement calculation Calculation of % Biodegradation measurement->calculation result Result: Readily Biodegradable or Not calculation->result

Experimental Workflow for OECD 301F Test

Biodegradation Pathway of a Linear Alcohol Ethoxylate linear_ae Linear Alcohol Ethoxylate (e.g., C12-14 Pareth-n) central_fission Central Fission (Enzymatic Cleavage) linear_ae->central_fission fatty_alcohol Linear Fatty Alcohol central_fission->fatty_alcohol peg Polyethylene Glycol (PEG) central_fission->peg beta_oxidation β-Oxidation fatty_alcohol->beta_oxidation peg_degradation PEG Degradation peg->peg_degradation co2_h2o CO2 + H2O + Biomass beta_oxidation->co2_h2o peg_degradation->co2_h2o

Biodegradation of a Linear Alcohol Ethoxylate

Biodegradation Pathway of a Branched Alcohol Ethoxylate branched_ae Branched Alcohol Ethoxylate (e.g., Guerbet Alcohol Ethoxylate) central_fission Central Fission (Enzymatic Cleavage) branched_ae->central_fission branched_alcohol Branched Fatty Alcohol central_fission->branched_alcohol peg Polyethylene Glycol (PEG) central_fission->peg slower_oxidation Slower Oxidation (Hindered by Branching) branched_alcohol->slower_oxidation peg_degradation PEG Degradation peg->peg_degradation co2_h2o CO2 + H2O + Biomass slower_oxidation->co2_h2o peg_degradation->co2_h2o

Biodegradation of a Branched Alcohol Ethoxylate

Conclusion

The selection between branched and linear alcohol ethoxylates should be made with careful consideration of their environmental profiles. Linear alcohol ethoxylates are consistently shown to be readily biodegradable under aerobic conditions. The biodegradability of branched alcohol ethoxylates is more variable and is inversely related to the degree of branching of the alkyl chain. While some lightly branched isomers demonstrate ready biodegradability, highly branched structures may exhibit slower degradation rates and may not pass stringent ready biodegradability tests. For applications where rapid and complete biodegradation is a critical requirement, linear alcohol ethoxylates are generally the preferred choice. However, specific branched alcohol ethoxylates with favorable biodegradation profiles can also be suitable alternatives. It is recommended to consult specific experimental data for the particular branched alcohol ethoxylate under consideration.

References

Safety Operating Guide

Personal protective equipment for handling Isononyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Guide for Handling Isononyl Alcohol

This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. It outlines personal protective equipment (PPE), procedural steps for safe handling and disposal, and emergency response plans.

Hazard Summary and Key Data

This compound is a combustible liquid that can cause serious eye damage and skin irritation.[1][2] It may be harmful if swallowed and is toxic to aquatic life.[1][2] Adherence to proper safety protocols is critical to minimize risks.

PropertyValue
Physical State Clear Liquid
Boiling Point 194°C at 760 mmHg[3]
Melting Point -70°C[3]
GHS Hazard Statements H227, H318, H315, H303, H401[1][2]
Signal Word Danger[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and prevent exposure.[4]

  • Eye and Face Protection :

    • Wear chemical safety goggles.[5] If there is a splash hazard, a face shield should be used in conjunction with goggles for maximum protection.[5][6]

    • An eye wash station should be readily accessible in the immediate work area.[6]

  • Hand Protection :

    • Wear chemically resistant gloves.[4][6] Natural rubber gloves may offer good resistance to alcohols.[5]

    • Gloves must be inspected for integrity before each use.[4] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[4]

  • Body Protection :

    • Wear a lab coat or chemically resistant clothing to prevent skin contact.[4][6] For larger quantities or significant splash risk, impervious clothing may be necessary.[4]

  • Respiratory Protection :

    • Work in a well-ventilated area, preferably under a chemical fume hood, to control airborne exposures.[6][7]

    • If ventilation is inadequate or if dealing with an aerosol or a large spill, a NIOSH or European Standard EN 149 approved respirator for organic vapors is required.[4][6]

Operational Plans: Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.

Safe Handling Protocol:
  • Review the Safety Data Sheet (SDS) : Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation : Always handle this compound in a well-ventilated area to minimize vapor inhalation.[6][7]

  • Don Appropriate PPE : Wear the required PPE as detailed above.[1][2][8]

  • Avoid Contact : Take measures to avoid direct contact with skin and eyes and prevent inhalation of vapors.[4]

  • Grounding : Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge, which could be an ignition source.[2][4]

  • Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Do not eat, drink, or smoke in the work area.

Storage Plan:
  • Container : Store in a tightly closed, properly labeled container.[1][6][7]

  • Location : Keep in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][2][7]

  • Incompatible Materials : Store separately from strong oxidants, inorganic acids, aldehydes, and acid anhydrides.[4]

  • Temperature Control : The storage temperature should be controlled, ideally below 30°C.[7]

Emergency and Disposal Plans

Accidental Release or Spill Protocol:

In the event of a spill, follow these steps to contain and clean up the material safely.

  • Evacuate : Evacuate non-essential personnel from the immediate area.[4]

  • Ventilate : Ensure the area is well-ventilated.

  • Control Ignition Sources : Remove all sources of ignition from the area.[4]

  • Containment : Stop the leak if it is safe to do so.[6] Collect leaking liquid in sealable containers.[4]

  • Absorption : Absorb the remaining liquid with an inert absorbent material, such as sand or vermiculite.[4]

  • Collection : Place the absorbed material into a suitable, closed container for disposal.[1][4]

  • Decontamination : Clean the spill area thoroughly.

First Aid Measures:
  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[1][2]

  • Skin Contact : Remove contaminated clothing immediately.[1] Wash the affected skin area with plenty of soap and water.[1][4]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water and drink 200-300 ml of water.[1] Seek immediate medical attention.[1][2]

Disposal Plan:

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste : this compound waste should be treated as hazardous waste. It should be disposed of by a licensed chemical destruction facility, potentially through controlled incineration.[4] Do not discharge into sewers or waterways.[4]

  • Contaminated Materials : Any materials used for cleanup (e.g., absorbents, gloves, clothing) must also be placed in a sealed, labeled container and disposed of as hazardous waste.[1]

  • Container Disposal : Empty containers should be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill, depending on regulations.[4]

Emergency Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assess & Prepare cluster_Containment Containment & Cleanup cluster_Finalization Final Steps Spill This compound Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Absorbent Ventilate->Contain Collect Collect Material into Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of Waste per Regulations Clean->Dispose Report Document Incident Dispose->Report

Caption: Workflow for handling an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.